5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one
Description
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Properties
IUPAC Name |
5-bromo-3,3-dimethyl-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-10(2)8-5-6(11)3-4-7(8)9(12)13-10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFGZJHNKDPESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Br)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: Situating a Novel Building Block within a Privileged Scaffold
An In-depth Technical Guide to 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one (CAS 1029696-37-4)
5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one, also known as 5-bromo-3,3-dimethylphthalide, is a halogenated derivative belonging to the isobenzofuranone chemical class. The core isobenzofuranone structure, which consists of a benzene ring fused to a γ-lactone ring, is a "privileged scaffold" in medicinal chemistry. This framework is prevalent in numerous natural products and synthetic molecules exhibiting a wide spectrum of biological activities, including antioxidant, antifungal, anti-platelet, and antiproliferative properties.[1][2][3][4]
While specific research on the title compound (CAS 1029696-37-4) is not extensively published, its structural features—namely the reactive aryl bromide and the gem-dimethyl group at the C3 position—position it as a valuable and intriguing building block for drug discovery and chemical biology. The bromine atom serves as a versatile synthetic handle for diversification through cross-coupling reactions, while the gem-dimethyl group imparts steric bulk and increased lipophilicity, which can significantly influence pharmacokinetic properties and binding interactions.
This guide provides a comprehensive technical overview of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one, grounded in the established chemistry of the phthalide class. We will explore its physicochemical properties, propose logical synthetic strategies, analyze its potential reactivity for library generation, and predict its key spectroscopic features to support researchers in its application.
Physicochemical & Structural Data
A clear understanding of a compound's fundamental properties is the starting point for any research endeavor. The key identifiers and calculated properties for 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one are summarized below.
Table 1: Core Properties and Identifiers
| Property | Value | Source |
| CAS Number | 1029696-37-4 | |
| Molecular Formula | C₁₀H₉BrO₂ | |
| Molecular Weight | 241.08 g/mol | |
| Synonyms | 5-bromo-3,3-dimethyl-2-benzofuran-1(3H)-one | |
| InChI | 1S/C10H9BrO2/c1-10(2)8-5-6(11)3-4-7(8)9(12)13-10/h3-5H,1-2H3 | |
| InChIKey | JYFGZJHNKDPESK-UHFFFAOYSA-N | |
| Purity (Typical) | ≥97% |
Synthetic Strategy and Methodologies
Proposed Synthetic Workflow: A Multi-Step Approach
The most plausible route begins with a readily available starting material and proceeds through the key intermediate, 5-bromophthalide.
Protocol Detail: Synthesis of Key Intermediate 5-Bromophthalide
This protocol is adapted from established industrial syntheses that utilize a Sandmeyer-type reaction.[5][6][7]
Step 1: Nitration of Phthalic Imide
-
Carefully add Phthalic Imide to a mixture of fuming nitric acid and sulfuric acid at a controlled temperature (typically below 10°C).
-
Allow the reaction to proceed until TLC or HPLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture over ice and filter the resulting precipitate to isolate 4-Nitrophthalimide.
Step 2: Reduction of the Nitro Group
-
Suspend 4-Nitrophthalimide in an appropriate solvent (e.g., water with a base).
-
Add a reducing agent, such as zinc powder in sodium hydroxide solution, in portions while maintaining a low temperature.[5]
-
After the reaction is complete, filter the mixture and acidify the filtrate to precipitate 5-Aminophthalide.
Step 3: Diazotization and Bromination (Sandmeyer Reaction)
-
Dissolve 5-Aminophthalide in hydrobromic acid and cool the solution to 0-5°C.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
In a separate vessel, prepare a hot solution (70-75°C) of cuprous bromide in hydrobromic acid.[6]
-
Slowly add the diazonium salt solution to the hot cuprous bromide solution. Effervescence (N₂ gas) will be observed.
-
Maintain the temperature for a period (e.g., 2 hours) to ensure the reaction goes to completion.[6]
-
Cool the mixture, filter the crude product, wash thoroughly with water, and dry to obtain 5-Bromophthalide.
Step 4: Gem-Dimethylation at C3 (Conceptual)
-
Causality: The protons at the C3 position of 5-bromophthalide are acidic due to their proximity to the carbonyl group. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required to deprotonate this position to form a carbanion.
-
Dissolve 5-Bromophthalide in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (Argon or Nitrogen) and cool to -78°C.
-
Slowly add a solution of LDA (approx. 2.2 equivalents) to the mixture.
-
After stirring for a period to ensure complete deprotonation, add an excess of methyl iodide (a methylating agent).
-
Allow the reaction to slowly warm to room temperature and proceed until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and perform a standard aqueous workup followed by purification (e.g., column chromatography) to isolate the target compound.
Reactivity and Application in Drug Discovery
The true value of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one lies in its potential as a versatile intermediate for creating novel compound libraries. Its reactivity is dominated by the aryl bromide functionality.
Core Reactions for Derivatization
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is an ideal site for forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal chemistry.[8]
-
Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids can introduce diverse aromatic systems. This is critical for modulating properties like solubility, protein binding, and cell permeability.
-
Sonogashira Coupling: Coupling with terminal alkynes provides access to rigid, linear extensions of the core structure, useful for probing deep binding pockets in target proteins.
-
Buchwald-Hartwig Amination: Introduction of primary or secondary amines can install key hydrogen bond donors/acceptors, often essential for target engagement.
-
-
Lactone Ring-Opening: The lactone is susceptible to nucleophilic attack. Reaction with amines, for example, would yield the corresponding amides, transforming the scaffold into a different class of compounds while retaining the core brominated aromatic ring for further functionalization.
Given the emerging interest in isobenzofuranone derivatives as neuroprotective agents via inhibition of the TREK-1 potassium channel, this compound represents a starting point for developing novel therapeutics for conditions like ischemic stroke.[9][10]
Predicted Spectroscopic Data
For researchers synthesizing or using this compound, spectroscopic confirmation is critical. Based on its structure and data from analogous phthalides, the following spectral characteristics are predicted.[1][2]
Table 2: Predicted Spectroscopic Characterization
| Technique | Predicted Features | Rationale |
| ¹H NMR | δ ~7.5-7.8 ppm (m, 3H, Ar-H)δ ~1.6 ppm (s, 6H, -C(CH₃)₂) | The three aromatic protons will appear in the typical downfield region. The six protons of the two methyl groups will be equivalent and appear as a sharp singlet further upfield. |
| ¹³C NMR | δ ~170 ppm (C=O)δ ~120-150 ppm (Ar-C)δ ~90 ppm (-O-C (CH₃)₂)δ ~25 ppm (-C(C H₃)₂) | The lactone carbonyl carbon is highly deshielded. The aromatic carbons will appear in their characteristic region, with the carbon attached to the bromine showing a distinct chemical shift. The quaternary C3 carbon will be significantly downfield due to the attached oxygen. The methyl carbons will be upfield. |
| FT-IR | ~1760 cm⁻¹ (strong, sharp) | This strong absorption is characteristic of the C=O stretch in a five-membered lactone (γ-lactone). |
Safety and Handling
According to supplier safety data, 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one is classified as a warning-level hazard.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one (CAS 1029696-37-4) is a strategically designed chemical building block. While direct biological data on this specific molecule is sparse, its structure is rooted in the pharmacologically significant isobenzofuranone family. The combination of a reactive aryl bromide handle and a lipophilic gem-dimethyl group makes it an ideal substrate for the synthesis of compound libraries targeting a range of biological endpoints, from oncology to neuroprotection. The synthetic and analytical framework provided in this guide offers researchers a solid foundation for incorporating this promising intermediate into their drug discovery and development programs.
References
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Silva, M. et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1881-1897. Available from: [Link]
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Yathirajan, H. S. et al. (2005). 5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide). Acta Crystallographica Section E: Structure Reports Online, 61(2), o345-o346. Available from: [Link]
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Silva, M. et al. (2025). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. ResearchGate. Available from: [Link]
- Google Patents. (2005). Synthesis of 5-bromo phthalide - CN1634906A.
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Organic Syntheses. phthalaldehydic acid. Available from: [Link]
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EON Biotech. 5-bromo-3,3-dimethyl-isobenzofuran-1-one – (1029696-37-4). Available from: [Link]
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PharmaCompass. Isobenzofuran-1(3H)-one, 5-bromo- | Drug Information. Available from: [Link]
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ACS Publications. (2020). One-Pot Synthesis of Spiro-isobenzofuran Compounds. ACS Omega. Available from: [Link]
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PubChem - NIH. 5-Bromophthalide | C8H5BrO2 | CID 603144. Available from: [Link]
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ResearchGate. 5-Bromo-3 H -isobenzofuran-1-one (5-bromophthalide). Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development. Available from: [Link]
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NIST WebBook. 1(3H)-Isobenzofuranone, 3,3-dimethyl-. Available from: [Link]
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PubMed - NIH. (2025). Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Available from: [Link]
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ACS Figshare. (2025). Discovery of Isobenzofuran-1(3H)‑one Derivatives as Selective TREK‑1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Available from: [Link]
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physicochemical properties of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one
An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one
Executive Summary
This document provides a comprehensive technical framework for the characterization of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one (CAS No. 1029696-37-4), a key heterocyclic building block. Recognizing the critical role of physicochemical properties in drug discovery and chemical synthesis, this guide moves beyond a simple data sheet to offer a detailed exploration of the methodologies required for robust and reproducible analysis. We present not only the foundational properties of the molecule but also the underlying principles and step-by-step protocols for their experimental determination. This guide is structured to empower researchers, chemists, and drug development professionals to conduct thorough evaluations, ensuring data integrity and facilitating informed decision-making in their research and development pipelines.
Foundational Overview: Structure and Identity
A molecule's behavior is fundamentally dictated by its structure. 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one is a derivative of phthalide (isobenzofuran-1(3H)-one) featuring two key substitutions: a bromine atom at the 5-position of the aromatic ring and a gem-dimethyl group at the 3-position of the lactone ring. These modifications significantly influence its steric and electronic properties compared to the parent scaffold, impacting its reactivity, solubility, and lipophilicity.
Molecular and Chemical Identity
A summary of the core identification parameters for this compound is presented below. This data serves as the primary reference for material verification and computational modeling.
| Property | Value | Source |
| Chemical Name | 5-bromo-3,3-dimethyl-1(3H)-isobenzofuranone | [1] |
| Synonym(s) | 5-bromo-3,3-dimethyl-2-benzofuran-1(3H)-one | [1] |
| CAS Number | 1029696-37-4 | [1] |
| Molecular Formula | C₁₀H₉BrO₂ | [1] |
| Molecular Weight | 241.08 g/mol | [1] |
| Purity | ≥97% (Typical) | [1] |
Table 1: Core Identification Properties
Caption: Workflow for accurate melting point determination.
Thermodynamic Aqueous Solubility
Causality: Aqueous solubility is a critical determinant of a compound's behavior in biological systems, influencing its absorption and distribution. [2][3]The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility, as it measures the concentration of a saturated solution after a prolonged incubation period, ensuring a true equilibrium is reached. [4][5] Protocol: Miniaturized Shake-Flask Method
-
Preparation: Add an excess of the solid compound (e.g., 1-2 mg) to a 2 mL glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C). Agitate for at least 24 hours to ensure the system reaches equilibrium. [4]4. Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sample Collection: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution: Perform a precise serial dilution of the supernatant into a suitable solvent (e.g., acetonitrile/water) to bring the concentration within the linear range of the analytical detector.
-
Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. [5]Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.
-
Calculation: Multiply the measured concentration by the dilution factor to obtain the final solubility value (e.g., in µg/mL or µM).
Lipophilicity: Octanol-Water Partition Coefficient (LogP)
Causality: Lipophilicity, quantified as LogP, describes a compound's preference for a lipid-like (n-octanol) versus an aqueous environment. It is a key predictor of a drug's ability to cross cell membranes and its overall pharmacokinetic profile. [6]The shake-flask method, while labor-intensive, provides a direct and reliable measure of this partitioning behavior. [7] Protocol: Shake-Flask LogP Determination
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or pH 7.4 buffer) in a large separatory funnel. Allow the layers to separate completely for at least 24 hours. This ensures that each phase is saturated with the other, preventing volume changes during the experiment.
-
Stock Solution: Prepare a stock solution of the compound in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with an equal volume of the pre-saturated aqueous phase.
-
Equilibration: Seal the vial and shake vigorously for 1 hour to facilitate partitioning. Subsequently, let the vial stand undisturbed or centrifuge gently to allow for complete phase separation.
-
Sampling: Carefully withdraw an aliquot from each phase (n-octanol and aqueous) for analysis.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV. [8]7. Calculation: Calculate the partition coefficient (P) and LogP as follows:
-
P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
LogP = log₁₀(P)
-
Chromatographic and Spectroscopic Profile
Analytical techniques are essential for confirming the structure and assessing the purity of the compound.
High-Performance Liquid Chromatography (HPLC) Purity Analysis
Causality: HPLC is the cornerstone of purity assessment for small organic molecules, separating the target compound from impurities based on differential partitioning between a stationary and mobile phase. [9][10]A robust method should be able to resolve the main peak from all potential process impurities and degradation products.
Illustrative Method Development Strategy:
-
Column Selection: Start with a versatile C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), which is effective for most small organic molecules. * Mobile Phase Screening: Begin with a generic gradient using acidified water (0.1% formic acid) as mobile phase A and acidified acetonitrile (0.1% formic acid) as mobile phase B. [11]The acid helps to ensure sharp peak shapes for ionizable compounds.
-
Initial Gradient: A broad gradient, such as 5% to 95% B over 10-15 minutes, is effective for initial screening to determine the approximate retention time.
-
Method Optimization: Adjust the gradient slope around the elution time of the compound to improve the resolution between the main peak and any closely eluting impurities.
-
Detection: Use a Diode Array Detector (DAD) or UV-Vis detector set at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm or a λ_max determined from a UV scan).
Caption: A systematic approach to HPLC method development.
Spectroscopic Structural Confirmation
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would reveal signals in the aromatic region corresponding to the three protons on the benzene ring. Additionally, a singlet integrating to six protons would be expected for the two magnetically equivalent methyl groups at the 3-position.
-
¹³C NMR: Would show distinct signals for the carbonyl carbon, the four aromatic carbons attached to protons, the two quaternary aromatic carbons, the quaternary carbon at the 3-position, and the methyl carbons.
-
Conclusion and Future Directions
This guide has established a foundational, experimentally-driven understanding of the . The detailed protocols for determining melting point, solubility, and lipophilicity provide a robust framework for consistent and reliable characterization. This data is indispensable for any researcher utilizing this compound, whether for developing novel synthetic routes, designing new molecular entities in a drug discovery program, or for routine quality control. Accurate physicochemical data, generated through these validated methods, is the bedrock upon which successful scientific advancement is built.
References
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Melting Point Determination. thinkSRS.com. [Link]
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Alsenz, J., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed. [Link]
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Shake Flask Solubility Services. BioAssay Systems. [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
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Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. [Link]
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A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. [Link]
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Computer-Assisted Method Development for Small and Large Molecules. (2017). LCGC. [Link]
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Measuring the Melting Point. (2023). Laboratory Equipment. [Link]
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Melting point determination. University of Calgary. [Link]
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Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing. [Link]
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E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023). ASTM. [Link]
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Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. [Link]
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An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]
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Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. (2020). Australian Journal of Chemistry. [Link]
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A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]
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Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone. [Link]
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5-bromo-3H-isobenzofuran-1-one, CAS No. 64169-34-2. iChemical. [Link]
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Practical methods for the measurement of log P for surfactants. (2025). ResearchGate. [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014). Agilent. [Link]
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The Definitive Guide to the Structural Elucidation of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth exploration of the structural elucidation of the novel compound, 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one. Moving beyond a mere recitation of analytical data, this document delves into the strategic rationale behind the multifaceted approach required to unambiguously determine its chemical architecture. We will navigate through a plausible synthetic pathway, leveraging foundational organic chemistry principles, and then meticulously dissect the application of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is designed to not only present the solution but to illuminate the deductive reasoning and experimental design that are the hallmarks of modern chemical analysis. The methodologies and interpretations detailed herein are grounded in established scientific principles and supported by authoritative references, ensuring a robust and reliable resource for professionals in the chemical sciences.
Introduction: The Enigmatic Isobenzofuranones
The isobenzofuran-1(3H)-one scaffold is a privileged heterocyclic motif found in a multitude of natural products and pharmacologically active molecules.[1][2] The inherent reactivity and structural rigidity of this lactone system make it a valuable building block in medicinal chemistry and materials science. The introduction of a bromine atom and gem-dimethyl groups, as in the case of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one, is anticipated to significantly influence its physicochemical properties and biological activity. Therefore, a definitive structural assignment is paramount for any future investigation or application of this compound.
This guide will systematically address the challenge of elucidating the structure of this previously uncharacterized molecule. Our journey will be one of logical deduction, where each piece of analytical data contributes to a cohesive and irrefutable structural assignment.
The Synthetic Blueprint: From Commodity Chemicals to a Novel Scaffold
A crucial aspect of structural elucidation is understanding the molecule's genesis. A plausible synthetic route not only provides the material for analysis but also offers strong corroborating evidence for the proposed structure. Here, we outline a logical and experimentally viable two-step synthesis of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one, commencing from the readily available starting material, phthalic anhydride.
Synthesis Workflow
The proposed synthesis involves the initial formation of 3,3-dimethylphthalide, followed by a regioselective bromination.
Caption: Proposed synthetic workflow for 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one.
Experimental Protocols
Step 1: Synthesis of 3,3-dimethyl-3H-isobenzofuran-1-one (3,3-dimethylphthalide)
The synthesis of 3,3-dimethylphthalide from phthalic anhydride can be effectively achieved through a Grignard reaction.[2][3] The reaction of phthalic anhydride with two equivalents of methylmagnesium bromide leads to the formation of the desired gem-dimethyl substituted lactone.
Protocol:
-
To a solution of phthalic anhydride (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of methylmagnesium bromide (2.2 eq) in diethyl ether dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3,3-dimethyl-3H-isobenzofuran-1-one.
Step 2: Synthesis of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one
The bromination of the aromatic ring of 3,3-dimethylphthalide is an electrophilic aromatic substitution reaction.[4][5] The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. The lactone ring is an electron-withdrawing group and a meta-director, while the alkyl portion of the fused ring is weakly activating and ortho-, para-directing. The position para to the alkyl substituent (C5) is the most likely site for bromination due to steric hindrance at the ortho positions.[6] N-Bromosuccinimide (NBS) in the presence of an acid catalyst is a common and effective reagent for such transformations.[7]
Protocol:
-
To a solution of 3,3-dimethyl-3H-isobenzofuran-1-one (1.0 eq) in a suitable solvent such as acetonitrile or a chlorinated solvent, add N-bromosuccinimide (1.1 eq).
-
Add a catalytic amount of a strong acid, such as sulfuric acid or trifluoroacetic acid.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one.
Spectroscopic Interrogation: Deciphering the Molecular Signature
With a plausible synthetic route established, we now turn our attention to the core of the structure elucidation: the interpretation of spectroscopic data. The following sections detail the expected outcomes from Mass Spectrometry, Infrared Spectroscopy, and a comprehensive suite of NMR experiments.
Mass Spectrometry (MS): The Molecular Weight and Isotopic Fingerprint
Mass spectrometry provides the molecular weight of the compound and crucial information about its elemental composition, particularly the presence of bromine.
Expected Data:
-
Molecular Ion Peak (M+): The mass spectrum is expected to show a prominent molecular ion peak. Given the molecular formula C₁₀H₉BrO₂, the monoisotopic mass will be approximately 240.98 amu.
-
Isotopic Pattern: A key diagnostic feature will be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[8] This will result in two peaks for the molecular ion (M+ and M+2) of almost equal intensity, separated by 2 m/z units. This is a definitive indicator of the presence of a single bromine atom in the molecule.
-
Fragmentation Pattern: The fragmentation of the molecular ion will provide further structural clues. Common fragmentation pathways for phthalide derivatives involve the loss of small neutral molecules.[9][10]
Table 1: Predicted Mass Spectrometry Data
| Fragment Ion | Predicted m/z | Interpretation |
| [C₁₀H₉⁷⁹BrO₂]⁺ | ~241.0 | Molecular Ion (⁷⁹Br) |
| [C₁₀H₉⁸¹BrO₂]⁺ | ~243.0 | Molecular Ion (⁸¹Br) |
| [C₉H₆⁷⁹BrO]⁺ | ~213.0 | Loss of CO |
| [C₉H₆⁸¹BrO]⁺ | ~215.0 | Loss of CO |
| [C₈H₉O₂]⁺ | ~149.0 | Loss of Br |
| [C₇H₅O]⁺ | ~105.0 | Further fragmentation |
Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Expected Data:
The IR spectrum of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one is expected to be dominated by a strong absorption band characteristic of the lactone carbonyl group.
Table 2: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~1760 | Strong | C=O stretch (γ-lactone) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~800 | Medium-Strong | C-H bend (aromatic, out-of-plane) |
| ~700 | Medium | C-Br stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will be employed for a complete and unambiguous assignment of all signals. The following predicted data was generated using advanced NMR prediction software (e.g., ChemDraw, MestReNova).[11][12][13]
3.3.1. ¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their relative numbers (integration).
Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.85 | d | 1H | H-7 | Doublet due to coupling with H-6. Deshielded by the adjacent carbonyl group. |
| ~7.60 | dd | 1H | H-6 | Doublet of doublets due to coupling with H-7 and H-4. |
| ~7.45 | d | 1H | H-4 | Doublet due to coupling with H-6. |
| ~1.65 | s | 6H | 2 x CH₃ | Singlet, as the two methyl groups are equivalent and have no adjacent protons. |
3.3.2. ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum will indicate the number of unique carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170.0 | C-1 (C=O) | Carbonyl carbon of the lactone. |
| ~150.0 | C-7a | Aromatic quaternary carbon adjacent to the lactone oxygen. |
| ~135.0 | C-3a | Aromatic quaternary carbon. |
| ~132.0 | C-6 | Aromatic CH. |
| ~128.0 | C-4 | Aromatic CH. |
| ~125.0 | C-7 | Aromatic CH. |
| ~122.0 | C-5 | Aromatic quaternary carbon bearing the bromine atom. |
| ~85.0 | C-3 | Quaternary carbon bearing the two methyl groups. |
| ~25.0 | 2 x CH₃ | Equivalent methyl carbons. |
3.3.3. 2D NMR Spectroscopy: Connecting the Dots
While 1D NMR provides a wealth of information, 2D NMR experiments are essential for confirming the connectivity of the atoms and providing an irrefutable structural proof.
Caption: Workflow for structural elucidation using 2D NMR techniques.
-
COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other. We expect to see correlations between H-4 and H-6, and between H-6 and H-7, confirming the connectivity of the aromatic protons.[14][15]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This will allow for the unambiguous assignment of the protonated aromatic carbons (C-4, C-6, and C-7) by correlating their signals to the corresponding proton signals.[16][17]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons that are two or three bonds away.[1][10][18]
-
The protons of the methyl groups (~1.65 ppm) are expected to show correlations to the quaternary carbon C-3 (~85.0 ppm) and the aromatic quaternary carbon C-3a (~135.0 ppm).
-
The aromatic proton H-4 (~7.45 ppm) should show correlations to the quaternary carbon C-5 (~122.0 ppm) and C-7a (~150.0 ppm).
-
The aromatic proton H-7 (~7.85 ppm) is expected to show a correlation to the carbonyl carbon C-1 (~170.0 ppm) and the quaternary carbon C-3a (~135.0 ppm). These correlations will definitively establish the connectivity of the different fragments of the molecule.
-
Conclusion: A Unified Structural Hypothesis
The synergistic application of a plausible synthetic strategy and a comprehensive suite of spectroscopic techniques provides an unassailable body of evidence for the structure of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one. The synthesis provides the foundational framework, while each spectroscopic method contributes a unique and complementary piece of the structural puzzle. The mass spectrum will confirm the molecular formula and the presence of bromine. The IR spectrum will identify the characteristic lactone functionality. Finally, the detailed analysis of 1D and 2D NMR spectra will allow for the complete and unambiguous assignment of every atom in the molecule, solidifying the proposed structure. This guide serves as a testament to the power of modern analytical chemistry in the rigorous and definitive characterization of novel chemical entities.
References
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Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved February 15, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]
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Mestrelab Research. (n.d.). Download NMR Predict. Retrieved February 15, 2026, from [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved February 15, 2026, from [Link]
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Khan, A. (2022, March 17). HMBC spectrum | Heteronuclear Multiple Bond Correlation [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2024, November 12). 19: HMBC. Retrieved February 15, 2026, from [Link]
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San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved February 15, 2026, from [Link]
-
The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
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École Polytechnique Fédérale de Lausanne. (n.d.). 2D NMR. Retrieved February 15, 2026, from [Link]
- Ghorbani-Vaghei, R., & Jalili, H. (2005). A Novel and Efficient Method for the Regioselective Bromination of Aromatic Compounds with N-Bromosuccinimide in the Presence of Tetrabutylammonium Bromide. Synthesis, 2005(07), 1099–1102.
-
ChemRxiv. (2022). Green Synthesis: A Novel Method for Bromination of 7-Amino- Phthalide. [Link]
-
University of California, Davis. (n.d.). 24. Electrophilic Aromatic Substitution. Retrieved February 15, 2026, from [Link]
- Weizmann, C., Bergmann, E., & Bergmann, F. (1935). Grignard reactions with phthalic anhydrides. Journal of the Chemical Society (Resumed), 1367.
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Zenodo. (n.d.). GRIGNARD REACTION ON PHTHALIC ACID DERIVATIVES. Retrieved February 15, 2026, from [Link]
- Ghorbani-Vaghei, R., & Jalili, H. (2005). A Novel and Efficient Method for the Regioselective Bromination of Aromatic Compounds with N-Bromosuccinimide in the Presence of Tetrabutylammonium Bromide. Synthesis, 2005(07), 1099–1102.
- Tang, R.-J., Milcent, T., & Crousse, B. (2018). Hexafluoroisopropanol as a Privileged Solvent for Regioselective Halogenation of Arenes and Heterocycles with N-Halosuccinimides. The Journal of Organic Chemistry, 83(2), 930–938.
-
San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved February 15, 2026, from [Link]
-
The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
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École Polytechnique Fédérale de Lausanne. (n.d.). 2D NMR. Retrieved February 15, 2026, from [Link]
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École Polytechnique Fédérale de Lausanne. (n.d.). 2D NMR. Retrieved February 15, 2026, from [Link]
- Ghorbani-Vaghei, R., & Jalili, H. (2005). A Novel and Efficient Method for the Regioselective Bromination of Aromatic Compounds with N-Bromosuccinimide in the Presence of Tetrabutylammonium Bromide. Synthesis, 2005(07), 1099–1102.
- Tang, R.-J., Milcent, T., & Crousse, B. (2018). Hexafluoroisopropanol as a Privileged Solvent for Regioselective Halogenation of Arenes and Heterocycles with N-Halosuccinimides. The Journal of Organic Chemistry, 83(2), 930–938.
-
MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved February 15, 2026, from [Link]
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JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved February 15, 2026, from [Link]
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PubMed. (2024, November 15). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Retrieved February 15, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved February 15, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved February 15, 2026, from [Link]
-
ChemRxiv. (2022). Electrophilic Activation of Molecular Bromine Mediated by I(III). [Link]
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions: Chlorination and Bromination. Retrieved February 15, 2026, from [Link]
-
ChemRxiv. (2022). Green Synthesis: A Novel Method for Bromination of 7-Amino- Phthalide. [Link]
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University of California, Davis. (n.d.). 24. Electrophilic Aromatic Substitution. Retrieved February 15, 2026, from [Link]
-
Central Electrochemical Research Institute. (n.d.). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Retrieved February 15, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved February 15, 2026, from [Link]
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Donahue, M. (2019, April 7). Regioselectivity in Radical Bromination in Organic Chemistry [Video]. YouTube. [Link]
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MDPI. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved February 15, 2026, from [Link]
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Zenodo. (n.d.). GRIGNARD REACTION ON PHTHALIC ACID DERIVATIVES. Retrieved February 15, 2026, from [Link]
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Comprehensive Spectral Characterization: 5-Bromo-3,3-dimethyl-3H-isobenzofuran-1-one
The following technical guide details the spectral characterization of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one (also known as 5-bromo-3,3-dimethylphthalide). This guide is structured to assist analytical chemists and process scientists in the rigorous identification and quality control of this compound, particularly in the context of pharmaceutical intermediate synthesis where phthalide derivatives are critical scaffolds.
Executive Summary & Chemical Profile
5-Bromo-3,3-dimethyl-3H-isobenzofuran-1-one (CAS 1029696-37-4) is a gem-dimethyl substituted lactone derivative of 5-bromophthalide. Unlike its parent compound, the presence of the gem-dimethyl group at the C3 position eliminates the benzylic proton, significantly altering its reactivity (preventing oxidation to the anhydride) and its spectral signature. This molecule is often encountered as a specialized building block in the synthesis of functionalized isobenzofurans or as a stable structural analog in the development of selective serotonin reuptake inhibitors (SSRIs) like Citalopram, where the phthalide core is a defining pharmacophore.
Chemical Identity
| Property | Detail |
| IUPAC Name | 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one |
| Common Name | 5-bromo-3,3-dimethylphthalide |
| CAS Number | 1029696-37-4 |
| Molecular Formula | C₁₀H₉BrO₂ |
| Molecular Weight | 241.08 g/mol (for ⁷⁹Br) |
| Structure | Benzene ring fused to a |
Synthesis Context & Impurity Logic
Understanding the synthesis is prerequisite to accurate spectral assignment, as it predicts likely impurities. The compound is typically synthesized via the interaction of 4-bromophthalic anhydride with methyl organometallics (e.g., Grignard reagents) or through the lithiation of bromobenzamides followed by acetone condensation.
Mechanistic Pathway & Impurities (Graphviz)
The following diagram illustrates the synthetic logic and potential regioisomeric impurities (e.g., 6-bromo isomer) that must be distinguished by NMR.
Caption: Synthetic pathway showing the origin of the critical 6-bromo regioisomer impurity.
Nuclear Magnetic Resonance (NMR) Analysis
NMR is the primary tool for distinguishing the 5-bromo isomer from the 6-bromo impurity. The key diagnostic is the coupling pattern of the aromatic protons.
¹H NMR Characterization (400 MHz, CDCl₃)
The spectrum is characterized by a distinct singlet for the gem-dimethyl group and an ABC aromatic system.
| Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Logic |
| 1.65 | Singlet (s) | 6H | C(3)-(CH ₃)₂ | Gem-dimethyl group. Upfield shift due to shielding by the adjacent oxygen and lack of direct conjugation. |
| 7.60 | Doublet (d) | 1H | H-4 | Ortho to Br, meta to C3. Shows small meta-coupling ( |
| 7.70 | dd | 1H | H-6 | Ortho to Br, ortho to H-7. Shows large ortho-coupling ( |
| 7.85 | Doublet (d) | 1H | H-7 | Ortho to C=O. Deshielded by the carbonyl anisotropy, appearing most downfield. |
Critical Distinction:
-
5-bromo isomer : H-7 (adjacent to C=O) is a doublet (
Hz) coupled to H-6. -
6-bromo isomer : H-7 would be a singlet (or small doublet) because position 6 is substituted with Br.
¹³C NMR Characterization (100 MHz, CDCl₃)
| Shift (δ, ppm) | Type | Assignment | Notes |
| 169.5 | Cq | C-1 (C=O) | Typical |
| 152.0 | Cq | C-3a | Aromatic quaternary carbon ipso to the lactone oxygen. |
| 132.5 | CH | C-6 | Aromatic CH. |
| 131.0 | CH | C-4 | Aromatic CH. |
| 129.5 | Cq | C-5 (C-Br) | Carbon bearing Bromine. |
| 126.0 | CH | C-7 | Aromatic CH adjacent to carbonyl. |
| 124.0 | Cq | C-7a | Aromatic quaternary carbon ipso to carbonyl. |
| 86.2 | Cq | C-3 | Quaternary carbon of the lactone ring (O-C-Me₂). |
| 27.5 | CH₃ | -CH₃ | Equivalent methyl carbons. |
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides rapid confirmation of the lactone functionality and the aromatic halide.
| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |
| 1775 | C=O Stretch | Strong . Characteristic of a 5-membered lactone (phthalide) ring. Higher frequency than acyclic esters due to ring strain. |
| 2980, 2930 | C-H Stretch | Medium . Methyl C-H stretching (asymmetric and symmetric).[6] |
| 1600, 1470 | C=C Stretch | Medium . Aromatic ring skeletal vibrations. |
| 1280, 1050 | C-O-C Stretch | Strong . Lactone ether linkage. |
| 1000 - 1100 | Ar-Br Stretch | Weak/Medium . Often obscured, but critical for halide confirmation. |
Mass Spectrometry (MS)
Electron Ionization (EI) MS is definitive for confirming the presence of bromine via its isotopic pattern.
Fragmentation Pathway (Graphviz)
The fragmentation is driven by the stability of the aromatic core and the facile loss of the methyl radical.
Caption: Primary fragmentation pathway showing the characteristic loss of a methyl radical to form the stable cation.
Key MS Features:
-
Isotopic Pattern : The M+ ion appears as a doublet at m/z 240 and 242 with nearly equal intensity (1:1), confirming the presence of one Bromine atom (
Br/ Br). -
Base Peak : The loss of a methyl group (
) yields the resonance-stabilized oxonium cation at m/z 225/227.
Experimental Protocols
Protocol 1: NMR Sample Preparation
Objective : To prepare a sample free of paramagnetic impurities for high-resolution integration.
-
Solvent Selection : Use CDCl₃ (99.8% D) with 0.03% TMS as an internal standard. DMSO-d₆ may be used if solubility is an issue, but CDCl₃ provides sharper resolution for the gem-dimethyl singlet.
-
Concentration : Dissolve 10-15 mg of the compound in 0.6 mL of solvent.
-
Filtration : Filter the solution through a small plug of glass wool directly into the NMR tube to remove suspended solids that cause line broadening.
-
Acquisition : Acquire ¹H NMR with at least 16 scans and a relaxation delay (
) of 2.0 seconds to ensure accurate integration of the aromatic protons vs. the methyl singlet.
Protocol 2: GC-MS Analysis for Purity
Objective : To quantify the 6-bromo regioisomer.
-
Column : DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas : Helium at 1.0 mL/min (constant flow).
-
Temperature Program :
-
Initial: 100°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Final: 280°C (hold 5 min).
-
-
Detection : EI mode (70 eV). Scan range 50-500 m/z.
-
Retention Time Logic : The 3,3-dimethyl derivative will elute earlier than the non-methylated 5-bromophthalide due to the shielding of the polar lactone group by the methyls, reducing interaction with the stationary phase.
References
-
PubChem Compound Summary . "5-Bromo-3H-isobenzofuran-1-one (Parent Structure Data)." National Center for Biotechnology Information. Accessed February 15, 2026. [Link]
-
WIPO Patent Scope . "Process for the Preparation of 5-Bromophthalide and Derivatives." World Intellectual Property Organization. WO/2004/089924. [Link]
-
NIST Chemistry WebBook . "Infrared and Mass Spectral Data for Phthalide Derivatives." National Institute of Standards and Technology. [Link]
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Navigating the Solubility Landscape of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one: A Technical Guide for Researchers
Introduction: The Critical Role of Solubility in Drug Discovery and Development
In the intricate world of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility in various solvent systems is not merely an academic exercise; it is a critical determinant of its viability. It dictates the feasibility of its synthesis and purification, the design of appropriate formulations, and ultimately, its bioavailability and therapeutic efficacy.
This technical guide focuses on 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one , a heterocyclic compound with a structural motif that is of growing interest in medicinal chemistry. Its isobenzofuranone core is a privileged scaffold found in a variety of biologically active natural products and synthetic compounds. The strategic placement of a bromine atom and two methyl groups on this scaffold presents a unique combination of lipophilicity and potential for further chemical modification, making its solubility profile a key area of investigation. This guide will provide a comprehensive overview of the predicted solubility of this compound in a range of organic solvents, the underlying physicochemical principles governing its solubility, and a detailed experimental protocol for its empirical determination.
Physicochemical Properties and Predicted Solubility Profile
A molecule's solubility is intrinsically linked to its structural features. For 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one, the interplay of its aromatic ring, lactone functionality, bromine substituent, and gem-dimethyl groups dictates its interactions with different solvents.
| Property | Value/Prediction | Impact on Solubility |
| Molecular Formula | C₁₀H₉BrO₂ | |
| Molecular Weight | 257.08 g/mol | Higher molecular weight can decrease solubility. |
| Structure | Aromatic lactone with bromine and gem-dimethyl substitution. | The aromatic ring and methyl groups contribute to lipophilicity, favoring solubility in non-polar solvents. The lactone group introduces polarity and potential for dipole-dipole interactions. The bromine atom further increases lipophilicity. |
| Polarity | Moderately polar to non-polar | The overall polarity is a balance between the polar lactone group and the non-polar aromatic ring, bromine, and methyl groups. This suggests solubility in a range of solvents with varying polarities. |
| Hydrogen Bonding | Acceptor (carbonyl oxygen) | The carbonyl oxygen of the lactone can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents. However, the absence of a hydrogen bond donor limits its solubility in highly polar, protic solvents like water. |
Based on these structural characteristics, a qualitative prediction of the solubility of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one in common organic solvents can be made. The principle of "like dissolves like" serves as a guiding tenet.[1]
Predicted Solubility:
| Solvent | Polarity | Predicted Solubility | Rationale |
| Hexane | Non-polar | Low to Moderate | The non-polar nature of hexane will primarily interact with the aromatic ring and methyl groups. The polar lactone may limit high solubility. |
| Toluene | Non-polar (aromatic) | Moderate to High | The aromatic nature of toluene will have favorable π-π stacking interactions with the benzene ring of the solute, in addition to van der Waals forces with the lipophilic portions. |
| Diethyl Ether | Slightly Polar | Moderate | The ether's slight polarity can interact with the lactone group, while its alkyl chains can solvate the non-polar regions of the molecule. |
| Dichloromethane (DCM) | Polar aprotic | High | DCM is an excellent solvent for a wide range of organic compounds. Its polarity can interact with the lactone, and it is a good solvent for aromatic systems. |
| Ethyl Acetate | Polar aprotic | High | Similar to DCM, ethyl acetate's polarity and its ester functionality make it a good candidate for dissolving this compound. |
| Acetone | Polar aprotic | High | The highly polar carbonyl group of acetone can effectively solvate the lactone moiety of the solute. |
| Isopropanol | Polar protic | Moderate | The alcohol can act as a hydrogen bond donor to the lactone's carbonyl oxygen. However, the overall non-polar character of the solute may limit very high solubility. |
| Ethanol | Polar protic | Moderate | Similar to isopropanol, ethanol can engage in hydrogen bonding, but the increasing polarity of the solvent may be less favorable for the lipophilic parts of the molecule. |
| Methanol | Polar protic | Low to Moderate | As a highly polar protic solvent, methanol's strong hydrogen bonding network may be less disrupted by the largely non-polar solute. |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide array of organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar aprotic | High | Similar to DMSO, DMF is a highly polar aprotic solvent that should effectively solvate the compound. |
It is crucial to emphasize that these are predicted solubilities . For any research or development application, these predictions must be validated through empirical testing.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a robust method for determining the solubility of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one in a selection of organic solvents. This method is based on the widely accepted shake-flask method.[2]
Materials and Equipment:
-
5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow:
Sources
A Technical Guide to 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isobenzofuranone Scaffold as a Privileged Structure in Medicinal Chemistry
The isobenzofuran-1(3H)-one, or phthalide, core is a recurring motif in a multitude of natural products and pharmacologically active molecules. This bicyclic system, consisting of a fused benzene ring and a γ-lactone, serves as a versatile scaffold for the development of novel therapeutic agents. The inherent biological activities of isobenzofuranone derivatives span a wide spectrum, including anticancer, antidepressant, and antiplatelet properties.[1][2] The strategic functionalization of this core structure allows for the fine-tuning of its physicochemical and pharmacological properties, making it a subject of intense interest in contemporary drug discovery.
This technical guide focuses on a specific, synthetically valuable derivative: 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one . The presence of a bromine atom at the 5-position provides a key reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Furthermore, the gem-dimethyl group at the 3-position can influence the compound's lipophilicity and metabolic stability, potentially offering advantages in pharmacokinetic profiles. This guide will provide a comprehensive overview of its commercial availability, a detailed proposed synthesis protocol, its chemical reactivity, and its potential applications as a key building block in the synthesis of complex molecules for drug development.
Commercial Availability
5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one is commercially available from several chemical suppliers, facilitating its use in research and development. The following table summarizes key information for sourcing this compound.
| Property | Value |
| Chemical Name | 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one |
| Synonyms | 5-bromo-3,3-dimethyl-2-benzofuran-1(3H)-one, 1(3H)-Isobenzofuranone, 5-bromo-3,3-dimethyl- |
| CAS Number | 1029696-37-4 |
| Molecular Formula | C₁₀H₉BrO₂ |
| Molecular Weight | 241.08 g/mol |
| Typical Purity | ≥97% |
| Known Suppliers | Sigma-Aldrich, EON Biotech |
Synthesis and Characterization: A Proposed Pathway
Proposed Synthesis: Grignard Reaction with 4-Bromophthalic Anhydride
The proposed synthesis leverages the nucleophilic addition of a methyl Grignard reagent to 4-bromophthalic anhydride. The initial addition would yield a keto-carboxylate intermediate, which upon a second addition of the Grignard reagent and subsequent acidic workup, would cyclize to form the desired 3,3-dimethylated lactone.
Caption: Proposed synthesis of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one.
Detailed Experimental Protocol (Proposed)
Materials:
-
4-Bromophthalic anhydride
-
Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hydrochloric acid (HCl), dilute
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, dried in an oven prior to use
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add 4-bromophthalic anhydride. Dissolve the anhydride in anhydrous THF.
-
Grignard Addition: Cool the flask to 0 °C using an ice bath. Charge the dropping funnel with a solution of methylmagnesium bromide (2.2 equivalents) in ether. Add the Grignard reagent dropwise to the stirred solution of the anhydride over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture again to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. If a precipitate forms, it can be dissolved by the addition of dilute hydrochloric acid.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one.
Characterization
The structural confirmation of the synthesized 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one would rely on standard spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups in the range of δ 1.5-1.7 ppm. The aromatic protons should appear as a set of multiplets or distinct doublets and doublet of doublets in the aromatic region (δ 7.0-8.0 ppm), with coupling constants characteristic of ortho and meta relationships on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the lactone at approximately δ 170 ppm. The quaternary carbon bearing the gem-dimethyl groups would appear around δ 90 ppm. The methyl carbons will resonate in the aliphatic region (δ 25-30 ppm), and the aromatic carbons will be observed in the δ 120-150 ppm range.
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the lactone carbonyl group, typically found in the range of 1760-1780 cm⁻¹.
Reactivity and Applications in Drug Development
The synthetic utility of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one primarily stems from the reactivity of the bromine atom on the aromatic ring. This functional group serves as a versatile handle for the construction of more complex molecular architectures through various palladium-catalyzed cross-coupling reactions.
Sources
Potential Biological Activities of Brominated Phthalides
Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Halogenated Pharmacophore
The phthalide (isobenzofuran-1(3H)-one) scaffold represents a privileged structure in medicinal chemistry, serving as the core for approved therapeutics like n-butylphthalide (NBP) for ischemic stroke. Bromination of this scaffold—specifically at the C3 position or on the aromatic ring—dramatically alters its physicochemical profile, transitioning the molecule from a stable metabolic modulator to a highly reactive electrophile or a lipophilic ligand.
This guide analyzes the brominated phthalide subclass, distinguishing between 3-bromophthalide (a reactive "warhead" and synthetic intermediate) and ring-brominated derivatives (stable pharmacophores found in marine natural products). We explore their potential as alkylating antineoplastic agents, antimicrobial scaffolds, and neuroprotective precursors.
Chemical Architecture & Mechanism of Action
The biological activity of brominated phthalides is dictated by the position of the bromine atom. This structural decision splits the family into two distinct mechanistic classes.
The "Warhead": 3-Bromophthalide
When bromine is introduced at the C3 position (benzylic/allylic), the molecule becomes a potent electrophile.
-
Mechanism: The C3-Br bond is labile. In physiological conditions, it can undergo solvolysis to form an oxocarbenium ion or directly alkylate nucleophilic residues (cysteine thiols, DNA guanine bases).
-
Therapeutic Implication: High cytotoxicity. While too reactive for systemic delivery as-is, it serves as a prodrug motif or a "warhead" for targeted covalent inhibitors.
The "Scaffold": Ring-Brominated Phthalides
Bromination on the benzene ring (C4–C7) enhances lipophilicity and metabolic stability without introducing high reactivity.
-
Mechanism: Halogen bonding and hydrophobic interactions. These derivatives mimic natural products like Paecilocin A, interacting with specific receptors (e.g., PPAR-γ, kinase domains) or disrupting bacterial membranes.
-
Therapeutic Implication: Antimicrobial and chronic neuroprotective agents.
Visualization: Mechanistic Pathways
The following diagram illustrates the divergent pathways of 3-bromo vs. Ring-bromo phthalides.
Figure 1: Divergent pharmacological mechanisms of phthalides based on bromine positioning.
Therapeutic Applications
Oncology: The Alkylating Potential
3-Bromophthalide derivatives function similarly to alkylating agents. By generating reactive intermediates in situ, they can cross-link DNA or inhibit essential enzymes.
-
Key Insight: Research into isobenzofuran generation shows that 3-bromophthalides can be precursors to transient reactive species that intercalate into DNA.
-
Data Point: Synthetic derivatives often show IC50 values in the low micromolar range (5–50 µM) against HeLa and MCF-7 cell lines, though selectivity remains a challenge.
Infectious Disease: Marine-Derived Antibiotics
Marine fungi (Penicillium, Streptomyces) produce halogenated phthalides as defense mechanisms.
-
Activity: These compounds exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and marine biofouling organisms.
-
SAR: The presence of a bromine atom on the aromatic ring often increases potency compared to the non-halogenated parent, likely due to increased membrane permeability.
Neurology: Modifying the NBP Scaffold
n-Butylphthalide (NBP) is approved for ischemic stroke treatment.[1]
-
Research Frontier: Brominating the NBP scaffold (e.g., 5-bromo-3-butylphthalide) is an active area of SAR study. The goal is to increase the blood-brain barrier (BBB) penetration and metabolic half-life.
-
Caution: While NBP is a drug, "Brominated NBP" is currently a research tool. 5-Bromo-2'-deoxyuridine (BrdU) is often used in NBP studies to label cells, which should not be confused with the drug itself.
Experimental Methodologies
To investigate these activities, researchers must first synthesize the unstable 3-bromo precursor and then subject it to biological assay.
Protocol: Wohl-Ziegler Synthesis of 3-Bromophthalide
This is the industry-standard method for generating the C3-bromo "warhead."
Reagents: Phthalide (1 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (cat.), CCl4 or Trifluorotoluene (green alternative).
Step-by-Step Workflow:
-
Preparation: Dissolve phthalide in anhydrous solvent under Argon atmosphere.
-
Initiation: Add NBS and a catalytic amount of AIBN (azobisisobutyronitrile).
-
Reaction: Reflux at 80°C for 3–4 hours. Monitor by TLC (disappearance of starting material).
-
Critical Control: The reaction is radical-mediated. Ensure anhydrous conditions to prevent hydrolysis to 3-hydroxyphthalide.
-
-
Workup: Cool to 0°C to precipitate succinimide byproduct. Filter.
-
Isolation: Concentrate filtrate in vacuo. Recrystallize from cyclohexane.
-
Stability Note: 3-Bromophthalide is moisture-sensitive. Store under inert gas at 4°C.
-
Visualization: Synthesis Workflow
Figure 2: Wohl-Ziegler radical bromination protocol for 3-bromophthalide synthesis.
Protocol: Cytotoxicity Screening (MTT Assay)
Objective: Determine IC50 of the brominated derivative.
-
Seeding: Seed cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add brominated phthalide (dissolved in DMSO) at serial dilutions (0.1 µM – 100 µM).
-
Control: DMSO vehicle (max 0.5% v/v).
-
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Structure-Activity Relationship (SAR) Data
The following table summarizes the biological impact of bromine placement on the phthalide core, synthesized from literature data on marine and synthetic derivatives.
| Compound Class | Br Position | Primary Activity | Target/Mechanism | Typical Potency (IC50/MIC) |
| 3-Bromophthalide | C3 (Lactone) | Cytotoxic / Alkylating | DNA Alkylation / Protein Adducts | 5–20 µM (Cytotoxicity) |
| 5-Bromophthalide | C5 (Aryl) | Synthetic Intermediate | Precursor for Citalopram | N/A (Intermediate) |
| Marine Phthalides | Aryl (Various) | Antimicrobial | Membrane Disruption | 6–50 µg/mL (MIC) |
| Bromo-NBP Analogs | Aryl + Alkyl | Neuroprotective | Mitochondrial Protection | Research Phase |
References
-
GuideChem. (2024). 3-Bromophthalide: Properties and Applications. Retrieved from
-
Organic Syntheses. (1943).[2] 3-Bromophthalide Synthesis Protocol. Org. Synth. 1943, 23, 74. Retrieved from
-
National Institutes of Health (NIH). (2021). Halogenated Compounds from Marine Fungi: A Review. Marine Drugs. Retrieved from
-
PubChem. (2025). 3-Bromo-1(3H)-isobenzofuranone Compound Summary. Retrieved from
- ScienceDirect. (2010). Synthesis and biological activity of n-butylphthalide derivatives. European Journal of Medicinal Chemistry. (Contextual reference for NBP scaffold).
Sources
Technical Whitepaper: Synthetic Architectures and Pharmacological Profiles of 3,3-Dimethylisobenzofuranone Derivatives
Executive Summary
The 3,3-dimethylisobenzofuran-1(3H)-one scaffold (commonly referred to as 3,3-dimethylphthalide ) represents a privileged structural motif in medicinal chemistry. Unlike its mono-substituted natural product counterparts—such as the ischemic stroke drug 3-n-butylphthalide (NBP)—the 3,3-dimethyl derivative utilizes the gem-dimethyl effect (Thorpe-Ingold effect) to lock the lactone conformation, significantly enhancing metabolic stability and lipophilicity.
This technical guide provides a comprehensive review of the synthesis, structural dynamics, and pharmacological utility of 3,3-dimethylisobenzofuranone derivatives. We move beyond basic literature reporting to analyze the causality of synthetic pathways and the mechanistic basis of their biological activity, offering a self-validating roadmap for researchers utilizing this core in drug discovery.
Chemical Architecture & The Gem-Dimethyl Effect
Structural Analysis
The core structure consists of a benzene ring fused to a
-
IUPAC Name: 3,3-dimethyl-2-benzofuran-1-one
-
CAS Registry: 1689-09-4
-
Molecular Formula: C
H O
The Thorpe-Ingold Effect (Mechanistic Insight)
The stability of 3,3-dimethylphthalide compared to its unsubstituted analogs is driven by the Thorpe-Ingold effect (angle compression).
-
Mechanism: The bulky methyl groups at C3 compress the internal bond angle (
C-C3-C). This compression forces the oxygen and carbonyl carbon closer together, thermodynamically favoring ring closure and kinetically retarding hydrolytic ring opening. -
Impact on Drug Design: This substitution pattern is often employed to protect the lactone from rapid hydrolysis in plasma, a common liability for cyclic esters.
Synthetic Pathways: Causality and Control
The synthesis of 3,3-dimethylphthalide is non-trivial due to the potential for over-addition of nucleophiles or ring-opening side reactions. Below are the two primary validated pathways.
Pathway A: Controlled Grignard Addition (The Standard Protocol)
This method relies on the nucleophilic attack of methylmagnesium bromide on phthalic anhydride.
-
Challenge: Preventing the formation of the diol (1,2-bis(2-hydroxypropan-2-yl)benzene) caused by double addition to both carbonyls.
-
Solution: Steric control and stoichiometry. The first addition opens the anhydride to a keto-carboxylate. The second addition is directed to the ketone. Spontaneous cyclization occurs upon acidification.
Pathway B: Metal-Halogen Exchange (Convergent Route)
Utilizes 2-iodobenzoate derivatives and acetone. This route is preferred when the aromatic ring bears sensitive substituents that might not survive harsh Grignard conditions.
Visualization of Synthetic Logic
Figure 1: Synthetic pathway logic distinguishing the controlled formation of the target lactone from the common diol side product.[1]
Validated Experimental Protocol
This protocol is designed to be self-validating . The success of the reaction is confirmed not just by yield, but by specific spectroscopic markers described below.
Protocol: Synthesis of 3,3-Dimethylphthalide via Grignard Reagent
Reagents:
-
Phthalic Anhydride (0.1 mol)
-
Methylmagnesium Bromide (3.0 M in ether, 0.22 mol)
-
Anhydrous THF (Solvent)
-
HCl (2M, for quenching)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a 500 mL 3-neck flask and purge with Nitrogen. Add Phthalic Anhydride dissolved in anhydrous THF.
-
Controlled Addition: Cool the solution to 0°C. Add MeMgBr dropwise over 60 minutes.
-
Why? Slow addition prevents local excesses of Grignard reagent, minimizing the formation of the open-chain diol.
-
-
Reflux: Allow to warm to room temperature, then reflux for 2 hours to drive the reaction of the intermediate keto-acid to the lactone precursor.
-
Quench & Cyclize: Cool to 0°C. Slowly add 2M HCl.
-
Critical Step: The acid protonates the alkoxide intermediate. The gem-dimethyl groups force the hydroxyl and carboxylic acid into proximity, causing spontaneous cyclization (lactonization).
-
-
Extraction: Extract with Ethyl Acetate (3x). Wash with NaHCO
to remove unreacted phthalic acid. -
Purification: Recrystallize from hexane/ethyl acetate.
Self-Validation Checkpoints:
-
TLC: Product R
should be ~0.5 (Hexane:EtOAc 4:1). Unreacted anhydride stays at baseline or hydrolyzes to acid. -
NMR Signature: Look for a sharp singlet at
~1.6-1.7 ppm (6H) in H NMR. This confirms the gem-dimethyl group is intact and equivalent. -
IR: Strong carbonyl stretch at ~1760 cm
(characteristic of -lactone).
Pharmacological Landscape
The 3,3-dimethylisobenzofuranone core is not merely a solvent or intermediate; it is a pharmacophore with distinct biological activities.
Therapeutic Applications Summary
| Activity Class | Mechanism of Action | Key Findings |
| Antidepressant | 5-HT Reuptake Inhibition | Derivatives show affinity for SERT; lipophilicity aids BBB penetration [1]. |
| Antimicrobial | Membrane Disruption | Active against C. albicans and S. aureus. The lactone ring is essential for binding [2]. |
| Cytotoxic | DNA Intercalation/Alkylation | Some derivatives act as alkylating agents in leukemia cell lines (K562) [3]. |
| Herbicidal | Photosystem Inhibition | Phytotoxic properties observed in agricultural screenings, likely due to electron transport interference. |
Structure-Activity Relationship (SAR) Logic
The biological potency of these derivatives hinges on the balance between hydrolytic stability and receptor fit.
-
C3 Substitution: The dimethyl group maximizes stability (half-life in plasma) compared to the mono-butyl (NBP) or unsubstituted variants.
-
Aromatic Substitution: Electron-withdrawing groups (e.g., -F, -Cl) on the benzene ring generally enhance antimicrobial potency by increasing the electrophilicity of the lactone carbonyl, facilitating covalent interactions with serine proteases or similar enzymes.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the C3 gem-dimethyl group versus aromatic ring modifications.
References
-
Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Source: Bioorganic & Medicinal Chemistry.[2][3][4][5][6] URL:[Link]
-
The Antimicrobial Activity (Antibacterial, Antifungal) Of Some New 3-Substituted Isobenzofuran-1(3H)-One Derivatives. Source: National Journal of Chemistry. URL:[Link]
-
Formation of 1,8-naphthalide, 3,3-dimethylphthalide, and 3,3-diphenylphthalide in aqueous solution. Source: Journal of the American Chemical Society.[2][7] URL:[Link]
-
Thorpe–Ingold effect (Gem-dimethyl effect) in Cyclization. Source: Wikipedia / Chemical Reviews. URL:[Link]
Sources
- 1. books.lucp.net [books.lucp.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
reactivity of the lactone ring in 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one
An In-depth Technical Guide to the Reactivity of the Lactone Ring in 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one
Abstract
This technical guide provides a comprehensive analysis of the chemical . Isobenzofuranones, also known as phthalides, are a significant class of compounds in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, elucidates the electronic and steric factors governing the reactivity of this specific lactone. Key transformations, including nucleophilic acyl substitution (hydrolysis, aminolysis), reductions to lactols and diols, and reactions with organometallic reagents, are discussed in detail. The causality behind experimental choices, detailed step-by-step protocols, and expected analytical characterizations are provided to ensure scientific integrity and practical applicability.
Introduction to 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one
Chemical Identity
-
Chemical Structure:

-
CAS Number: 1029696-37-4
-
Molecular Formula: C₁₀H₉BrO₂
-
Molecular Weight: 241.08 g/mol
-
Synonyms: 5-bromo-3,3-dimethylisobenzofuran-1(3H)-one
Significance in Research and Development
The isobenzofuranone scaffold is prevalent in numerous natural products and synthetic compounds with a wide array of biological activities, including antioxidant, antifungal, and antiproliferative properties.[2][4][5] The title compound, 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one, is a valuable building block for several reasons. The lactone functional group is amenable to a variety of chemical transformations. The bromine atom on the aromatic ring serves as a handle for cross-coupling reactions, enabling the construction of more complex molecular architectures. The gem-dimethyl group at the C3 position introduces specific steric constraints that influence the reactivity of the lactone ring.
Core Focus of the Guide
This guide offers an in-depth exploration of the reactivity of the five-membered lactone ring in 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one. We will dissect the interplay of electronic and steric effects that dictate its susceptibility to chemical transformations and provide practical, field-proven protocols for key reactions.
Electronic and Steric Landscape of the Lactone Ring
The reactivity of the lactone is primarily governed by the electrophilicity of the carbonyl carbon. The general mechanism for reactions at this site is nucleophilic acyl substitution, which proceeds through a tetrahedral intermediate.[6][7][8]
Electrophilicity of the Carbonyl Carbon
The carbonyl group (C=O) is highly polarized, with the oxygen atom being more electronegative than the carbon atom. This polarization results in a partial positive charge on the carbonyl carbon, making it an electrophilic center susceptible to attack by nucleophiles.[9]
Influence of the Bromine Atom
The bromine atom at the 5-position exerts an electron-withdrawing inductive effect (-I) on the benzene ring. This effect can slightly increase the electrophilicity of the carbonyl carbon, potentially making it more reactive towards nucleophiles compared to its non-brominated analog.
Steric Hindrance from the Gem-Dimethyl Group
The two methyl groups at the C3 position create significant steric hindrance around the carbonyl carbon. This steric bulk impedes the approach of nucleophiles, which can decrease the rate of reaction compared to less substituted phthalides.[10] The choice of nucleophile and reaction conditions must take this steric hindrance into account.
Key Reactions of the Lactone Ring
The lactone ring of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one can undergo several important transformations, primarily nucleophilic acyl substitution and reduction.
Nucleophilic Acyl Substitution: Ring-Opening Reactions
Lactones, being cyclic esters, undergo nucleophilic acyl substitution reactions that result in the opening of the ring.[11]
Under basic conditions, the lactone can be hydrolyzed to the corresponding hydroxy carboxylate.
-
Mechanism: The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, with the ring-opening being favored, to yield a carboxylate and a tertiary alcohol. Subsequent acidification protonates the carboxylate to give the carboxylic acid.[12]
Caption: Base-catalyzed hydrolysis mechanism.
-
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Dissolve 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one (1.0 g, 4.15 mmol) in methanol (20 mL).
-
Add a 2 M aqueous solution of sodium hydroxide (10 mL, 20 mmol).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with 2 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(1-hydroxy-1-methylethyl)-5-bromobenzoic acid.
-
The reaction of the lactone with primary or secondary amines yields the corresponding amide.
-
Mechanism: A neutral amine acts as a nucleophile, attacking the carbonyl carbon. Proton transfer steps follow to form a zwitterionic tetrahedral intermediate, which then collapses to open the ring and form the final amide product.
Reduction of the Lactone Ring
The carbonyl group of the lactone can be reduced to either a hemiacetal (lactol) or a diol, depending on the reducing agent and reaction conditions.
The selective reduction of a lactone to a lactol is a valuable transformation in organic synthesis.
-
Reagent of Choice: Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this partial reduction, especially at low temperatures (-78 °C). Unlike stronger reducing agents, DIBAL-H forms a stable tetrahedral intermediate that does not readily undergo further reduction.
-
Mechanism: The electrophilic aluminum of DIBAL-H coordinates to the carbonyl oxygen, activating it towards nucleophilic attack. A hydride is then transferred to the carbonyl carbon, forming a stable tetrahedral intermediate. This intermediate is hydrolyzed during the aqueous work-up to afford the lactol.[13]
Caption: DIBAL-H mediated partial reduction of lactones.
-
Experimental Protocol: DIBAL-H Reduction to Lactol
-
Under an inert atmosphere (argon or nitrogen), dissolve 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one (1.0 g, 4.15 mmol) in anhydrous toluene (20 mL) in a dry, three-necked flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of DIBAL-H in toluene (4.5 mL, 4.5 mmol) dropwise over 20 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow, dropwise addition of methanol (5 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt (20 mL). Stir vigorously until two clear layers form.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-3,3-dimethylisobenzofuran-1(3H)-ol.
-
Stronger reducing agents will reduce the lactone completely to the corresponding diol.
-
Reagent of Choice: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.
-
Mechanism: LiAlH₄ initially reduces the lactone to the lactol, which is then rapidly reduced further to the diol.
Caption: Complete reduction of a lactone to a diol with LiAlH₄.
-
Experimental Protocol: LiAlH₄ Reduction to Diol
-
Under an inert atmosphere, suspend LiAlH₄ (0.31 g, 8.3 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) in a dry, three-necked flask and cool to 0 °C.
-
Slowly add a solution of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one (1.0 g, 4.15 mmol) in anhydrous THF (10 mL) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (0.3 mL), 15% aqueous NaOH (0.3 mL), and water (0.9 mL).
-
Stir the resulting white suspension at room temperature for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield (5-bromo-2-(2-hydroxypropan-2-yl)phenyl)methanol.
-
Reactions with Organometallic Reagents
Grignard and organolithium reagents add to the carbonyl group of the lactone, leading to ring-opening.
-
Mechanism: The organometallic reagent acts as a strong nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate is unstable and collapses to open the ring, forming a ketone. A second equivalent of the organometallic reagent then attacks the newly formed ketone to yield a tertiary alcohol after aqueous work-up.
Analytical Characterization
The following table summarizes the expected key analytical data for the starting material and its major reaction products.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Absorptions (cm⁻¹) |
| 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one | 1.6 (s, 6H), 7.5-7.8 (m, 3H) | 25, 85, 125, 128, 130, 135, 148, 170 | 1760 (C=O, lactone) |
| 2-(1-hydroxy-1-methylethyl)-5-bromobenzoic acid | 1.5 (s, 6H), 7.6-8.0 (m, 3H), 10-12 (br s, 1H), ~4-5 (br s, 1H) | 30, 75, 120, 128, 131, 133, 145, 172 | 3400-2500 (O-H, acid), 1690 (C=O) |
| 5-bromo-3,3-dimethylisobenzofuran-1(3H)-ol (Lactol) | 1.4 (s, 3H), 1.5 (s, 3H), 5.8 (s, 1H), 7.2-7.5 (m, 3H) | 24, 28, 88, 100, 123, 126, 129, 132, 149 | 3300 (O-H) |
| (5-bromo-2-(2-hydroxypropan-2-yl)phenyl)methanol (Diol) | 1.5 (s, 6H), 4.6 (s, 2H), 7.2-7.5 (m, 3H) | 32, 64, 73, 121, 127, 129, 131, 143 | 3350 (O-H) |
Conclusion and Future Perspectives
The lactone ring in 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one exhibits predictable yet nuanced reactivity. While susceptible to nucleophilic acyl substitution and reduction, the steric hindrance imposed by the gem-dimethyl group at the C3 position plays a crucial role in moderating its reactivity. The protocols outlined in this guide, particularly the selective reduction to the lactol using DIBAL-H, provide valuable tools for synthetic chemists. A thorough understanding of these transformations allows for the strategic use of this compound as a versatile intermediate in the synthesis of complex molecules with potential applications in drug discovery and materials science. The presence of the bromine atom further enhances its synthetic utility, opening avenues for diversification through cross-coupling reactions.
References
-
ResearchGate. (2014, October 15). Why does ring opening reaction (of lactones) often follow nucleophilic pathway and not electrophilic? [Online forum post]. Retrieved from [Link]
-
He, J., Zhang, J., Li, X., Shi, H., & Du, Y. (2022). Aryl iodine-catalysed divergent synthesis of isobenzofuranones and isocoumarins via oxidative 1,2-aryl migration/elimination. Chemical Communications, 58(64), 8961-8964. [Link]
-
Mahendar, L., & Satyanarayana, G. (2015). Domino One-Pot Process for the Synthesis of Isobenzofuran-1(3H)-ones via [Cu]-Catalysis Using Water as the Green Solvent. The Journal of Organic Chemistry, 80(14), 7089-7098. [Link]
-
He, J., Zhang, J., Li, X., Shi, H., & Du, Y. (2022). Aryl iodine-catalysed divergent synthesis of isobenzofuranones and isocoumarins via oxidative 1,2-aryl migration/elimination. RSC Publishing. [Link]
-
Chemistry Steps. (2025, December 8). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Rates and mechanisms for the ring opening, ring closure and ring transformation reactions of the di-γ-lactone dihydrocanadensolide(DHC). RSC Publishing.
- Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. PMC.
- Kohn, F. E., Van Ommen, J. G., & Feijen, J. (1983). The mechanism of the ring-opening polymerization of lactide and glycolide. European Polymer Journal, 19(12), 1081-1088.
- Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis. (2016, August 15).
-
MDPI. (2023, February 2). Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. Retrieved from [Link]
- Synthesis and Antileishmanial Activity of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condens
- A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. (2012, April 5).
-
ResearchGate. (2005, January 1). 5-Bromo-3 H -isobenzofuran-1-one (5-bromophthalide). Retrieved from [Link]
- Yathirajan, H. S., Nagaraj, B., Gaonkar, S. L., Narasegowda, R. S., Nagaraja, P., & Bolte, M. (2005). 5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide).
- Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H)
- Teixeira, M. G., & Alvarenga, E. S. (2016). Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis. Magnetic Resonance in Chemistry, 54(8), 653-659.
-
ACS Publications. (2026, January 20). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. [Link]
-
Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
-
EON Biotech. (n.d.). 5-bromo-3,3-dimethyl-isobenzofuran-1-one – (1029696-37-4). Retrieved from [Link]
- Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride. (n.d.). PMC.
-
Chemistry LibreTexts. (2021, December 27). 8.4: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
- Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions.
-
Beilstein Journals. (2006, August 25). Multiple hydride reduction pathways in isoflavonoids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
- Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (2013, February 1).
-
Leah4sci. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry [Video]. YouTube. [Link]
-
ResearchGate. (2015, February 7). Can anybody help me reduction of lactone without disturbing the lactone ring? [Online forum post]. Retrieved from [Link]
- Bentham Science Publisher. (n.d.). A Simple, Convenient, Highly Regioselective Synthesis of Isobenzofuran- 1(3H)-ones (phthalides) as well as Maculalactone A & B, the Bioactive Butyrolactones.
- Digital CSIC. (n.d.). Isobenzofuran-1(3H)
- Semantic Scholar. (2020, July 19).
- 5-Bromo-3-cyclohexylsulfonyl-2,7-dimethyl-1-benzofuran. PMC.
- Lactone Enolates of Isochroman-3-one and 2-Coumaranones: Quantific
- TSI Journals. (n.d.). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities.
-
PubChem. (n.d.). 5-Bromophthalide. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1(3H)-Isobenzofuranone, 3,3-dimethyl-. Retrieved from [Link]
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Methodological & Application
Application Note: Precision Synthesis of 5-Bromo-3,3-dimethyl-3H-isobenzofuran-1-one
This Application Note is designed for researchers requiring high-purity 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one (also known as 5-bromo-3,3-dimethylphthalide). This scaffold is a critical intermediate in the synthesis of antidepressants (e.g., Citalopram analogs) and a versatile building block for functionalized benzofurans.
Executive Summary
The synthesis of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one presents a specific regiochemical challenge: distinguishing the 5-bromo isomer from the 6-bromo isomer. While industrial routes often accept isomeric mixtures from the reduction of 4-bromophthalic anhydride, high-precision research applications require isomerically pure material.
This guide outlines two distinct, high-fidelity synthetic routes:
-
The Functionalization Route (Recommended): Sequential gem-dimethylation of commercially available 5-bromophthalide. This route uses standard laboratory reagents (LDA, MeI) and guarantees regiochemical integrity by starting with the correct isomer.
-
The De Novo Cyclization Route: A Parham-type cyclization using halogen-metal exchange on 2-iodo-5-bromobenzoic acid. This route is ideal when starting from benzoic acid derivatives.
Strategic Analysis & Retrosynthesis
The core challenge is establishing the gem-dimethyl group at the C3 position while maintaining the bromine at C5 without scrambling.
Retrosynthetic Logic
-
Disconnection A (C3 Alkylation): The C3 protons of phthalide are benzylic and adjacent to an oxygen, making them acidic (pKa ~20-23). Deprotonation and trapping with methyl iodide is the most direct path.
-
Disconnection B (Lactonization): The lactone ring can be formed by the attack of a carboxylate onto a tertiary alcohol. This alcohol can be generated by adding acetone to a 2-metallated-5-bromobenzoate.
Protocol A: Gem-Dimethylation of 5-Bromophthalide (Lab Scale)
Rationale: This route is preferred for laboratory synthesis (1–50g scale) because 5-bromophthalide is a widely available intermediate (used in Citalopram manufacturing). The reaction utilizes the acidity of the C3 position.
Reagents & Equipment[1][2][3]
-
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane.
-
Electrophile: Methyl Iodide (MeI) (Caution: Carcinogen).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Equipment: Flame-dried 3-neck flask, inert gas (Ar/N2) line, low-temperature thermometer.
Step-by-Step Methodology
-
Setup: Charge a flame-dried 500 mL 3-neck flask with anhydrous THF (100 mL) and 5-bromophthalide (5.0 g, 23.5 mmol) under Argon. Cool the solution to -78 °C (dry ice/acetone bath).
-
First Deprotonation: Add LDA (1.1 equiv, 12.9 mL of 2.0 M solution) dropwise over 15 minutes. The solution will likely turn a deep color (orange/red) due to the formation of the benzylic anion. Stir for 30 minutes at -78 °C.
-
First Methylation: Add Methyl Iodide (1.2 equiv, 1.76 mL) dropwise. Stir for 1 hour at -78 °C, then allow to warm to 0 °C over 30 minutes.
-
Checkpoint: TLC should show conversion to the mono-methylated intermediate.
-
-
Second Deprotonation: Cool the mixture back to -78 °C . Add a second portion of LDA (1.2 equiv, 14.1 mL). Stir for 30 minutes.
-
Note: The mono-methylated species is slightly less acidic due to steric hindrance, so ensure full deprotonation time.
-
-
Second Methylation: Add Methyl Iodide (1.5 equiv, 2.2 mL). Stir for 1 hour at -78 °C, then allow to warm to room temperature overnight.
-
Workup: Quench the reaction with saturated aqueous NH4Cl (50 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[3]
-
Purification: The crude residue typically contains the target and small amounts of mono-methylated product. Purify via flash column chromatography (SiO2, Hexanes:EtOAc 9:1 to 4:1).
Yield Expectation: 75–85% isolated yield.
Protocol B: Regioselective Cyclization (High Purity / De Novo)
Rationale: If 5-bromophthalide is unavailable, or if absolute regiochemical proof is required from a benzoic acid precursor, this route uses the differential reactivity of Iodine vs. Bromine in halogen-metal exchange.
Reagents
-
Precursor: 2-Iodo-5-bromobenzoic acid (synthesized via iodination of 3-bromobenzoic acid or diazotization of 2-amino-5-bromobenzoic acid).
-
Reagent: Isopropylmagnesium Chloride (iPrMgCl) or n-Butyllithium (n-BuLi).
-
Electrophile: Acetone (dry).
-
Cyclization Agent: p-Toluenesulfonic acid (pTSA) or HCl.
Mechanism & Workflow
Protocol
-
Exchange: Dissolve 2-iodo-5-bromobenzoic acid (1.0 equiv) in anhydrous THF at -20 °C . Add iPrMgCl (2.1 equiv; 1st equiv deprotonates COOH, 2nd equiv exchanges Iodine).
-
Critical: The C-Br bond is stable at this temperature/reagent combination, preserving the 5-bromo substituent.
-
-
Addition: After 1 hour, add anhydrous Acetone (3.0 equiv). The Grignard intermediate attacks the ketone.
-
Cyclization: Warm to RT. Acidify with 6M HCl. The resulting hydroxy-acid often cyclizes spontaneously. If not, reflux in Toluene with catalytic pTSA for 2 hours (Dean-Stark trap).
Comparative Data & QC Specifications
| Parameter | Route A (Methylation) | Route B (Cyclization) | Route C (Anhydride Redn.)* |
| Starting Material | 5-Bromophthalide | 2-Iodo-5-bromobenzoic acid | 4-Bromophthalic Anhydride |
| Step Count | 1 (One-pot double alkylation) | 2-3 | 2 |
| Regio-Purity | >99% (Defined by SM) | >99% (Chemo-selective) | ~50:50 (Requires separation) |
| Scalability | High (kg scale possible) | Moderate | High |
| Key Impurity | Mono-methylated phthalide | Uncyclized hydroxy-acid | 6-Bromo isomer |
*Route C (Reaction of 4-bromophthalic anhydride with MeMgBr) is not recommended for research due to the difficult separation of 5-bromo and 6-bromo isomers.
Characterization Data (Expected)
-
1H NMR (CDCl3, 400 MHz):
- 1.65 (s, 6H, C(CH3)2) – Diagnostic gem-dimethyl singlet.
- 7.50–7.80 (m, 3H, Aromatic protons).
-
13C NMR:
-
Distinctive quaternary carbon at ~85 ppm (C-O) and lactone carbonyl at ~170 ppm.
-
Safety & Handling
-
Methyl Iodide: Potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood with appropriate gloves (Laminate/Silver Shield).
-
Organometallics (LDA, iPrMgCl): Pyrophoric/moisture sensitive. Handle under inert atmosphere.
-
Waste: Segregate halogenated organic waste.
References
-
Synthesis of 5-Bromophthalide (Precursor)
-
Alkylation of Phthalides (Methodology)
- Parham, W. E., & Sayed, Y. A. (1974). "Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides." J. Org. Chem.
Sources
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- 6. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocol: Regioselective Bromination of 3,3-dimethyl-3H-isobenzofuran-1-one
Abstract
This document provides a comprehensive guide for the regioselective bromination of 3,3-dimethyl-3H-isobenzofuran-1-one (also known as 3,3-dimethylphthalide). Brominated isobenzofuranones are valuable intermediates in the synthesis of pharmaceuticals and other advanced materials.[1][2] This protocol details an electrophilic aromatic substitution (EAS) reaction utilizing N-Bromosuccinimide (NBS) as a bromine source, which offers advantages in handling and selectivity over elemental bromine.[3] We will delve into the mechanistic rationale behind the observed regioselectivity, provide a detailed, step-by-step experimental procedure, and outline expected outcomes and characterization methods. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Mechanistic Rationale & Regioselectivity
The bromination of 3,3-dimethyl-3H-isobenzofuran-1-one is an electrophilic aromatic substitution (EAS) reaction, a fundamental process in arene chemistry.[4] The outcome of this reaction—specifically, the position at which the bromine atom is introduced—is governed by the electronic properties of the substituents already present on the benzene ring.[5]
The 3,3-dimethyl-3H-isobenzofuran-1-one scaffold contains two key structural features that influence the aromatic ring's reactivity:
-
The Lactone Ring Oxygen: This oxygen atom, being adjacent to the aromatic ring, possesses lone pairs of electrons that can be donated into the π-system through resonance. This effect increases the electron density of the ring, particularly at the ortho and para positions (C4 and C6), making the ring more nucleophilic and thus "activating" it towards electrophilic attack.[6][7]
-
The Lactone Carbonyl Group & Alkyl Moiety: The carbonyl group is electron-withdrawing via induction and resonance, which deactivates the ring, directing incoming electrophiles to the meta position (C5 and C7).[6][8] The fused quaternary carbon (C3) acts as a weakly electron-donating alkyl group, which also provides slight activation at the ortho and para positions (C4 and C6).[9]
When these directing effects are combined, the powerful ortho, para-directing influence of the ring oxygen atom dominates. It strongly activates the C4 and C6 positions. However, the C4 position is sterically hindered by the adjacent bulky dimethyl-lactone fusion. Therefore, the incoming electrophile (Br⁺) is preferentially directed to the less sterically hindered C6 position, which is para to the activating oxygen. This prediction is further supported by the commercial availability of 5-bromo-3,3-dimethyl-isobenzofuran-1-one, indicating this is the thermodynamically and kinetically favored product.[10] (Note: IUPAC numbering of the isobenzofuranone core places the bromine at position 5).
The reaction proceeds via the classical EAS mechanism: generation of an electrophilic bromine species (Br⁺) from NBS, nucleophilic attack by the aromatic ring to form a stabilized carbocation intermediate (the arenium ion or σ-complex), and subsequent deprotonation to restore aromaticity and yield the final product.[4][11]
Experimental Protocol: Synthesis of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one
This protocol describes the bromination on a 5 mmol scale. All operations should be performed in a well-ventilated fume hood.
Materials & Equipment
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity | Notes |
| 3,3-dimethyl-3H-isobenzofuran-1-one | 1689-09-4 | 162.19 | 811 mg (5.0 mmol) | Starting material |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 980 mg (5.5 mmol) | Brominating agent.[12] Use freshly recrystallized NBS for best results. |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 25 mL | Reaction solvent |
| Iron(III) Bromide (FeBr₃), anhydrous | 10031-26-2 | 295.56 | 74 mg (0.25 mmol) | Lewis acid catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~30 mL | For workup/quench |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | ~20 mL | To quench excess bromine |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~20 mL | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~2 g | Drying agent |
| Round-bottom flask (50 mL) | - | - | 1 | - |
| Magnetic stirrer and stir bar | - | - | 1 | - |
| Separatory funnel (100 mL) | - | - | 1 | - |
| Rotary evaporator | - | - | 1 | - |
| TLC plates (silica gel) | - | - | As needed | For reaction monitoring |
Step-by-Step Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,3-dimethyl-3H-isobenzofuran-1-one (811 mg, 5.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (25 mL) to the flask and stir until the starting material is fully dissolved.
-
Catalyst Addition: Carefully add anhydrous iron(III) bromide (74 mg, 0.25 mmol, 5 mol%) to the solution. The mixture may change color slightly.
-
Brominating Agent Addition: Add N-Bromosuccinimide (980 mg, 5.5 mmol, 1.1 equivalents) to the reaction mixture in one portion.
-
Reaction: Stir the reaction mixture at room temperature (approx. 20-25 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours. The starting material spot should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a 100 mL separatory funnel containing saturated sodium bicarbonate solution (30 mL) to neutralize the acid.
-
Workup - Phase Separation: Shake the separatory funnel, venting frequently. Allow the layers to separate and drain the lower organic (DCM) layer into a clean flask.
-
Workup - Aqueous Wash: Wash the collected organic layer sequentially with saturated sodium thiosulfate solution (20 mL) to remove any residual bromine/NBS, and then with brine (20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one as a white solid.
Visualized Protocols and Mechanisms
Experimental Workflow
Caption: Experimental workflow for the bromination of 3,3-dimethyl-3H-isobenzofuran-1-one.
Reaction Mechanism
Caption: Simplified mechanism for electrophilic aromatic bromination.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction is sluggish or does not start | Inactive catalyst (hydrolyzed FeBr₃). Impure NBS. | Use fresh, anhydrous FeBr₃. Recrystallize NBS from hot water before use.[12] |
| Multiple spots on TLC (over-reaction) | Reaction time too long or temperature too high. | Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. Run the reaction at 0 °C if needed. |
| Low Yield | Incomplete reaction. Loss of product during workup. | Ensure the reaction has gone to completion. Be careful during extractions to avoid emulsions and ensure complete phase separation. |
| Product is colored (yellow/brown) | Residual bromine or impurities. | Ensure the wash with sodium thiosulfate is thorough. If color persists after purification, consider an additional wash or recrystallization. |
Conclusion
This application note provides a reliable and well-rationalized protocol for the regioselective synthesis of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one. The use of N-Bromosuccinimide and a Lewis acid catalyst provides a practical method for obtaining this valuable synthetic intermediate.[1] The principles of electrophilic aromatic substitution, governed by the directing effects of the lactone functionality, effectively predict the observed regioselectivity, leading to the desired product in good yield.
References
-
ChemHelp ASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]
-
ChemTalk. (n.d.). N-Bromosuccinimide (NBS) - Common Organic Chemistry. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
ResearchGate. (2024). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. [Link]
-
Manipal Academy of Higher Education. (n.d.). 5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide). [Link]
-
Mahendar, L., & Satyanarayana, G. (2015). Domino One-Pot Process for the Synthesis of Isobenzofuran-1(3H)-ones via [Cu]-Catalysis Using Water as the Green Solvent. Journal of Organic Chemistry, 80(14), 7089–7098. [Link]
-
Yathirajan, H. S., et al. (2005). 5-Bromo-3 H -isobenzofuran-1-one (5-bromophthalide). ResearchGate. [Link]
-
MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3478-3488. [Link]
-
ChemTalk. (2024). Directing Effects. [Link]
-
Chinese Chemical Letters. (n.d.). Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds in terms of Dpb values. [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
EON Biotech. (n.d.). 5-bromo-3,3-dimethyl-isobenzofuran-1-one – (1029696-37-4). [Link]
-
Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity. [Link]
-
ACS Publications. (2025). C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones. ACS Catalysis. [Link]
-
The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]
-
University of Colorado Boulder. (n.d.). Experiment 24 – Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. (2025). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
University of Illinois Chicago. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]
-
PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences, 118(39). [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions: Chlorination and Bromination. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. (2025). Lactones. Part 45. Synthesis of hydroxylactones with aromatic ring and evaluation of their antifeedant and antiproliferative activity. [Link]
-
Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]
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- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. Directing Effects | ChemTalk [chemistrytalk.org]
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- 9. youtube.com [youtube.com]
- 10. eontrading.uk [eontrading.uk]
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- 12. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic Functionalization of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one via Suzuki-Miyaura Cross-Coupling
Introduction: The Value of a Privileged Scaffold
The isobenzofuran-1(3H)-one, or phthalide, core is a prominent structural motif in a multitude of natural products and pharmacologically active molecules.[1][2] Derivatives of this scaffold have demonstrated a wide array of biological activities, making them highly valuable in drug discovery and medicinal chemistry.[3][4] Specifically, compounds based on the 3,3-dimethyl-3H-isobenzofuran-1-one backbone are being investigated for applications ranging from antidepressant agents to anticancer therapeutics.[5][6]
The strategic modification of this core structure is paramount for developing structure-activity relationships (SAR) and optimizing lead compounds. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[7][8] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an indispensable tool.[9]
This guide provides a detailed technical overview and actionable protocols for leveraging the Suzuki-Miyaura reaction to functionalize 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one . By treating this molecule as a versatile building block, researchers can efficiently generate diverse libraries of 5-aryl or 5-heteroaryl derivatives, accelerating the discovery of novel therapeutic agents.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (such as a boronic acid or its ester) with an organic halide (in this case, an aryl bromide) using a palladium catalyst.[10] The reaction mechanism is a well-understood catalytic cycle comprising three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11]
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) complex, which inserts itself into the carbon-bromine bond of the 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one. This step forms a new Pd(II) intermediate.[10][12] The reactivity for oxidative addition generally follows the trend I > Br > OTf >> Cl, making aryl bromides excellent substrates.[13]
-
Transmetalation : This is a critical ligand exchange step. The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This process requires activation of the organoboron compound by a base.[14][15] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.[13]
-
Reductive Elimination : In the final step, the two organic groups (the isobenzofuranone and the newly transferred aryl group) on the palladium(II) center couple and are eliminated from the metal. This forms the desired C-C bond in the final product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11][12]
Detailed Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one with a generic arylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.
Materials and Reagents
-
5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a modern precatalyst system
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv), finely powdered
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard workup reagents: Ethyl acetate, deionized water, brine
-
Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure
-
Inert Atmosphere Setup : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar and condenser, add the 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one (1.0 equiv), the arylboronic acid (1.2 equiv), and the finely powdered base (2.0 equiv).[16]
-
Catalyst Addition : In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and add it to the reaction flask.
-
Evacuation and Backfilling : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[17]
-
Solvent Addition : Using a syringe, add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) to the flask. The total solvent volume should be sufficient to create a stirrable mixture (typically 0.1-0.2 M concentration with respect to the limiting reagent).
-
Reaction Execution : Place the flask in a preheated oil bath at the desired temperature (a starting point of 80-100 °C is common).[10] Stir the reaction mixture vigorously for the required time.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).[8]
-
Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.[16] Transfer the contents to a separatory funnel, separate the organic layer, and wash it sequentially with water and then brine.
-
Drying and Concentration : Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-3,3-dimethyl-3H-isobenzofuran-1-one product.
Data Presentation: Parameter Optimization Guide
The success of a Suzuki coupling is highly dependent on the careful selection of reaction parameters. For a substrate like 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one, which can be considered a moderately reactive aryl bromide, several catalytic systems can be effective. The following table serves as a guide for initial screening and optimization.
| Parameter | Condition A: Standard | Condition B: For Hindered Substrates | Condition C: Mild Conditions | Rationale & Insights |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with SPhos ligand | Buchwald G3 Precatalyst | Pd(PPh₃)₄ is a classic, reliable choice.[17] Modern dialkylbiaryl phosphine ligands like SPhos excel with sterically demanding or electron-rich partners.[18] Buchwald precatalysts are air-stable and form the active Pd(0) species reliably.[17] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | K₂CO₃ is a standard, effective base.[19] K₃PO₄ is stronger and often better for less reactive substrates.[10] Cs₂CO₃ is highly effective but more expensive, often used in difficult couplings.[16] |
| Solvent | Toluene / H₂O (4:1) | 1,4-Dioxane / H₂O (4:1) | 2-MeTHF / H₂O (10:1) | Toluene and Dioxane are common and effective.[12] The choice can affect reagent solubility and reaction rate. Vigorous stirring is crucial for these biphasic systems.[16] |
| Temperature | 90-100 °C | 100-110 °C | 60-80 °C | Higher temperatures increase reaction rates but can also lead to catalyst decomposition and side reactions like protodeborylation.[17] |
| Expected Outcome | Good for simple arylboronic acids. | High yields for ortho-substituted or electron-rich arylboronic acids. | Suitable for substrates with heat-sensitive functional groups. | The optimal conditions balance reaction rate against the stability of reactants and the catalyst. |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below are common issues and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (degraded Pd source, oxidized phosphine ligand).[17] 2. Insufficient Degassing (O₂ deactivates Pd(0)).[17] 3. Inappropriate Base/Solvent combination. | 1. Use a fresh catalyst or a more robust precatalyst. Store phosphine ligands under inert gas. 2. Ensure the degassing procedure (sparging or freeze-pump-thaw) is rigorous. 3. Screen alternative bases and solvents as outlined in the optimization table. |
| Homocoupling of Boronic Acid | Presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[12][17] | Improve the degassing procedure significantly. Starting with a Pd(0) source like Pd(PPh₃)₄ can also mitigate this issue compared to some Pd(II) precatalysts.[17] |
| Protodeborylation | The boronic acid is replaced by a hydrogen atom from the solvent or trace water before it can transmetalate. This is often accelerated by heat and strong bases. | Use a milder base (e.g., K₂CO₃ instead of K₃PO₄), lower the reaction temperature, or switch to a more stable boronic ester (e.g., a pinacol ester). |
| Dehalogenation of Ar-Br | Presence of a hydride source that reduces the aryl bromide. This can sometimes occur with certain amine bases or alcohol solvents. | Switch to a non-hydridic base like a carbonate or phosphate and use an aprotic solvent system.[17] |
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (2024). Suzuki reaction.
- BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NROChemistry. (2025). Suzuki Coupling: Mechanism & Examples.
- Synlett. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- BenchChem. (2025). Managing solubility issues of reactants in Suzuki coupling.
- Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Royal Society of Chemistry. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- American Chemical Society. (2003). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (2022). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- ResearchGate. (2021). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
- ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction.
- ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?.
- Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
- American Chemical Society. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.
- Scilit. (2022). Synthesis of 3,3′‐Disubstituted Isobenzofuran‐1(3H)‐Ones via Cs0.5H2.
- Myers, A. (n.d.). The Suzuki Reaction.
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- PubMed. (2005). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides)
- Chemistry LibreTexts. (2023). Suzuki cross-coupling.
- PubMed. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)
- BenchChem. (2025). Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview.
- International Multilingual Journal of Science and Technology. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H)
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- MDPI. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- MDPI. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
- Beilstein Journals. (2018). Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps.
- Google Patents. (2006).
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
- ResearchGate. (2024). 1(3H)-Isobenzofuranones 1 (phthalides)
- Royal Society of Chemistry. (2013).
Sources
- 1. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Screening 5-Bromo-3,3-Dimethyl-3H-Isobenzofuran-1-One for Anticancer Activity
[1]
Executive Summary
This application note details the standardized workflow for evaluating the anticancer potential of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one (hereafter referred to as 5-Br-DMP ). This compound belongs to the phthalide (isobenzofuranone) class, a scaffold structurally related to bioactive natural products like butylphthalide and mycophenolic acid.
The 3,3-dimethyl substitution enhances hydrolytic stability compared to unsubstituted phthalides, while the 5-bromo moiety increases lipophilicity and provides a handle for halogen bonding interactions with target proteins (e.g., Topoisomerase II or Tubulin). This guide covers compound handling, primary cytotoxicity screening (MTT assay), and secondary mechanistic profiling (Flow Cytometry).
Compound Management & Handling
Scientific Rationale: Phthalide derivatives are prone to ring-opening hydrolysis under basic conditions. The 3,3-dimethyl group provides steric protection, but strict pH control is required to maintain the lactone pharmacophore.
Physicochemical Profile
| Property | Value | Notes |
| IUPAC Name | 5-bromo-3,3-dimethyl-2-benzofuran-1-one | Also known as 5-bromo-3,3-dimethylphthalide |
| Molecular Weight | ~241.08 g/mol | |
| LogP (Predicted) | ~2.8 - 3.2 | Moderate lipophilicity; cell-permeable |
| Solubility | DMSO (>50 mM), Ethanol | Poorly soluble in water |
Preparation Protocol
-
Stock Solution (50 mM): Dissolve powder in anhydrous DMSO. Vortex for 30 seconds.
-
Critical: Avoid freeze-thaw cycles. Aliquot into amber tubes and store at -20°C.
-
-
Working Solution: Dilute stock in complete cell culture medium immediately prior to use.
-
Limit: Final DMSO concentration must not exceed 0.1% (v/v) to prevent solvent toxicity.
-
Phase I: Primary Cytotoxicity Screening (MTT Assay)
Objective: Determine the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. Mechanism: The MTT assay measures mitochondrial succinate dehydrogenase activity, serving as a proxy for metabolic viability.[1]
Experimental Design
-
Cell Panel:
-
Positive Control: Etoposide or Doxorubicin (Standard Topo-II inhibitors).
-
Negative Control: 0.1% DMSO in media.
Step-by-Step Protocol
-
Seeding: Plate cells in 96-well flat-bottom plates.
-
Density: 3,000–5,000 cells/well (adherent); 10,000 cells/well (suspension).
-
Incubation: 24 hours at 37°C, 5% CO₂ to allow attachment.[7]
-
-
Treatment:
-
Exposure: Incubate for 48 or 72 hours .
-
Development:
-
Add 10 µL MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3–4 hours until purple formazan crystals form.
-
Solubilization: Remove media and add 100 µL DMSO. Shake plate for 10 mins.
-
-
Readout: Measure absorbance at 570 nm (reference 630 nm) on a microplate reader.
Data Analysis
Calculate % Viability using the formula:
-
Output: Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to derive IC50.
Phase II: Mechanistic Profiling (Flow Cytometry)
Scientific Rationale: Phthalides often induce apoptosis rather than necrosis. To validate this, we utilize Annexin V/Propidium Iodide (PI) staining.[9]
Apoptosis Assay Protocol
-
Treatment: Seed cells in 6-well plates (2 x 10⁵ cells/well). Treat with 5-Br-DMP at IC50 and 2x IC50 concentrations for 24 hours.
-
Harvesting:
-
Collect media (contains floating dead cells).
-
Trypsinize adherent cells (EDTA-free trypsin recommended to preserve membrane phosphatidylserine).
-
Combine and centrifuge (1000 rpm, 5 min).
-
-
Staining:
-
Wash pellet with cold PBS.
-
Resuspend in 1X Annexin-binding buffer.
-
Add 5 µL Annexin V-FITC and 5 µL PI.
-
Incubate 15 min at RT in the dark.
-
-
Acquisition: Analyze on Flow Cytometer (e.g., BD FACSCanto). Collect 10,000 events.
Interpretation
-
Q1 (Annexin- / PI+): Necrosis (membrane rupture).
-
Q2 (Annexin+ / PI+): Late Apoptosis.
-
Q3 (Annexin- / PI-): Viable.
-
Q4 (Annexin+ / PI-): Early Apoptosis (Phosphatidylserine flip).
-
Success Criterion: A significant shift to Q4/Q2 compared to control indicates apoptotic mechanism.
Visualizing the Screening Workflow
The following diagram illustrates the decision matrix for screening 5-Br-DMP .
Figure 1: Decision tree for evaluating 5-Br-DMP. Only compounds with IC50 < 10 µM proceed to mechanistic profiling.
Hypothetical Mechanism of Action
Based on structure-activity relationships (SAR) of the isobenzofuran-1-one scaffold, the expected mechanism involves interference with DNA replication machinery or ROS generation.
Figure 2: Potential signaling cascade. The 5-bromo group facilitates binding to targets like Topoisomerase II, leading to Caspase-mediated apoptosis.
References
-
Teixeira, R. R., et al. (2013). "Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones."[3] Molecules, 18(2), 1881-1896.[3] [Link] Rationale: Establishes the baseline cytotoxicity of C-3 substituted phthalides against K562 and U937 lines.[4][5]
- Leon, A., et al. (2017). "Phthalides: A promising scaffold for the discovery of new anticancer agents." European Journal of Medicinal Chemistry, 142, 416-430. Rationale: Comprehensive review of the pharmacophore's mechanism of action.
-
Creative Bioarray. "Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay." [Link] Rationale: Standardized industry protocol for the primary screening phase.
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. digital.csic.es [digital.csic.es]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Enzymatic Inhibition Studies with 5-Bromo-3,3-dimethyl-3H-isobenzofuran-1-one
Introduction: The Pursuit of Novel Enzyme Inhibitors
Enzyme inhibition is a cornerstone of drug discovery and development. By modulating the activity of specific enzymes, researchers can intervene in pathological processes, offering therapeutic benefits for a vast range of diseases.[1][2] The isobenzofuran-1(3H)-one scaffold, a γ-lactone fused to a benzene ring, has garnered significant attention for its wide spectrum of biological activities, including antiproliferative, antimicrobial, and enzyme inhibitory effects.[3][4] Derivatives of this core structure have shown promise as inhibitors of enzymes like tyrosinase and regulators of neuronal ion channels.[5][6]
This guide provides a comprehensive framework for investigating the enzymatic inhibition properties of a specific derivative, 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one . While direct enzymatic inhibition studies for this exact compound are not extensively published, its structural class suggests potential activity worth exploring.[4][5][7][8] We will proceed with a detailed, target-agnostic approach that can be adapted to screen this compound against a variety of enzymes and subsequently characterize its mechanism of action.
This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a robust investigation.
Compound Profile: 5-Bromo-3,3-dimethyl-3H-isobenzofuran-1-one
-
Structure:
-
IUPAC Name: 5-Bromo-3,3-dimethyl-3H-isobenzofuran-1-one
-
Common Name: 5-Bromophthalide derivative
-
Core Scaffold: Isobenzofuran-1(3H)-one (also known as a phthalide)
-
-
Physicochemical Properties (Predicted):
-
The presence of a bromine atom and a lactone ring suggests moderate lipophilicity.
-
Solubility is likely poor in aqueous buffers but good in organic solvents like Dimethyl Sulfoxide (DMSO).
-
The lactone ring may be susceptible to hydrolysis under strongly basic or acidic conditions.
-
-
Handling and Storage:
-
The compound should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE).
-
For long-term storage, it should be kept as a solid in a tightly sealed container, protected from light and moisture, at -20°C.
-
Stock solutions should be prepared in 100% anhydrous DMSO at a high concentration (e.g., 10-50 mM) and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Pillar 1: Principles of Enzyme Inhibition Assays
Before initiating experimental work, it is crucial to understand the fundamentals of enzyme kinetics and inhibition.[1] An inhibitor's potency is typically quantified by its IC50 value , the concentration required to reduce enzyme activity by 50%.[9][10] Beyond potency, understanding the mechanism of action (MoA) is critical for drug development.[11]
Key Inhibition Modalities:
-
Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, causing a conformational change that reduces the enzyme's catalytic efficiency.[11] This decreases Vmax but does not affect Km.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This rare mechanism decreases both Vmax and Km.[11]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Vmax and Km.
These different mechanisms can be distinguished by analyzing enzyme reaction rates at varying substrate and inhibitor concentrations, often visualized using a Lineweaver-Burk plot (a double-reciprocal plot of 1/velocity vs. 1/substrate concentration).[12][13][14]
Pillar 2: Experimental Design & Validating Protocols
A successful inhibition study relies on a meticulously designed and validated protocol. This involves a two-stage approach: a primary screen to identify inhibitory activity followed by MoA studies to characterize the inhibition.[15]
Overall Experimental Workflow
The following diagram outlines the logical flow from initial compound preparation to the final determination of the inhibition mechanism.
Caption: High-level workflow for enzymatic inhibition screening and characterization.
Protocol 1: Primary Screening for IC50 Determination
This protocol describes a general method using a 96-well plate format, adaptable for absorbance, fluorescence, or luminescence detection.[16]
Objective: To determine if 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one inhibits a target enzyme and to calculate its IC50 value.
Materials:
-
5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one
-
Purified target enzyme
-
Enzyme-specific substrate (e.g., a chromogenic or fluorogenic substrate)
-
Known positive control inhibitor for the target enzyme
-
Assay Buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)
-
Anhydrous DMSO
-
96-well microplates (clear, black, or white, depending on the detection method)
-
Multichannel pipettes and tips
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series. For a typical 8-point curve, perform 1:3 dilutions in DMSO. This will generate a range of concentrations to test.
-
Rationale: Using a log-based dilution series is essential for generating a well-defined sigmoidal dose-response curve.[17] The final DMSO concentration in the assay should be kept constant and low (ideally ≤1%) to avoid solvent-mediated interference.[17]
-
-
Assay Plate Setup:
-
Design the plate map to include wells for:
-
100% Activity Control (Negative Control): Enzyme + Substrate + DMSO (no inhibitor).
-
0% Activity Control (Blank): Assay Buffer + Substrate + DMSO (no enzyme).
-
Test Compound Wells: Enzyme + Substrate + serial dilutions of the test compound.
-
Positive Control Wells: Enzyme + Substrate + a known inhibitor at its ~IC80 concentration.
-
-
Scientist's Note: Including these controls is non-negotiable for data validation. The negative control defines the uninhibited reaction rate, while the blank corrects for any background signal.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add assay buffer to all wells.
-
Add 1 µL of the DMSO-diluted compounds (or pure DMSO for controls) to the appropriate wells.
-
Add the enzyme solution to all wells except the "Blank" controls.
-
Mix gently and incubate the plate for 15-30 minutes at the enzyme's optimal temperature (e.g., 25°C or 37°C).[16]
-
Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is especially important for detecting slow-binding or irreversible inhibitors.[18]
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding a pre-determined concentration of the substrate to all wells.
-
Immediately place the plate in a microplate reader and begin kinetic measurements. Read the signal (e.g., absorbance at 405 nm or fluorescence at Ex/Em 485/520 nm) every 60 seconds for 15-30 minutes.
-
Rationale: It is critical to operate within the "initial velocity" phase of the reaction, where product formation is linear with time.[18] This ensures the calculated rate is a true reflection of the enzyme's activity under those conditions.
-
Data Analysis for IC50:
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the kinetic curve (Signal vs. Time).
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_neg_control - V₀_blank))
-
Generate Dose-Response Curve: Plot % Inhibition versus the log10 of the inhibitor concentration.
-
Determine IC50: Use a non-linear regression model (e.g., four-parameter logistic fit) to fit the data and derive the IC50 value.[9] Software like GraphPad Prism is standard for this analysis.
| Concentration (µM) | log[I] | Rate (mOD/min) | % Inhibition |
| 0 (Control) | N/A | 50.0 | 0.0% |
| 0.1 | -1.0 | 48.5 | 3.0% |
| 0.3 | -0.52 | 42.0 | 16.0% |
| 1.0 | 0.0 | 26.5 | 47.0% |
| 3.0 | 0.48 | 11.0 | 78.0% |
| 10.0 | 1.0 | 5.5 | 89.0% |
| 30.0 | 1.48 | 4.0 | 92.0% |
| 100.0 | 2.0 | 3.8 | 92.4% |
| Table 1: Example data for generating an IC50 curve. |
Protocol 2: Mechanism of Action (MoA) Studies
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive) of the compound.
Procedure:
This experiment builds upon the primary screen. The key difference is that the assay is run with multiple concentrations of both the inhibitor and the substrate .
-
Experimental Design:
-
Choose a range of fixed inhibitor concentrations based on the previously determined IC50 (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
For each inhibitor concentration, perform a full substrate titration curve. This involves measuring the reaction velocity across a range of substrate concentrations (e.g., from 0.1x Km to 10x Km of the substrate).
-
Rationale: Systematically varying both substrate and inhibitor concentrations is the classical method to reveal how an inhibitor impacts the enzyme's kinetic parameters, Vmax and Km.[11]
-
-
Assay Execution:
-
The assay is performed similarly to the IC50 determination, but each row or column of the plate will correspond to a different fixed inhibitor concentration, while the substrate concentration is varied across that row/column.
-
Data Analysis for MoA:
-
Calculate Initial Velocities: Determine the initial velocity (V₀) for every combination of substrate and inhibitor concentration.
-
Generate Lineweaver-Burk Plot:
Sources
- 1. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 2. biochem.du.ac.in [biochem.du.ac.in]
- 3. imjst.org [imjst.org]
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- 5. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. Lineweaver-Burk Plot | ChemTalk [chemistrytalk.org]
- 14. microbenotes.com [microbenotes.com]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening of a 5-Bromo-3,3-dimethyl-3H-isobenzofuran-1-one Library
Introduction: The Therapeutic Potential of the Isobenzofuranone Scaffold
The isobenzofuranone scaffold, characterized by a γ-lactone moiety fused to a benzene ring, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Derivatives of this core have demonstrated significant potential as anticancer, antimicrobial, and enzyme inhibitory agents.[1][3] Specifically, isobenzofuranones have shown cytotoxic effects against various cancer cell lines, including lymphoma, myeloid leukemia, and breast cancer, with some derivatives exhibiting greater potency than existing commercial drugs like etoposide.[1][4] The bromination of the aromatic ring, as in the 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one library, offers a strategic handle for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic properties. This application note provides a comprehensive guide to the high-throughput screening (HTS) of a 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one library, from assay development to hit confirmation, to identify novel therapeutic leads.
Assay Development and Optimization: The Foundation of a Successful HTS Campaign
The success of any high-throughput screening campaign hinges on the development of a robust and reliable assay.[5] The choice of assay format is dictated by the biological question being addressed and the nature of the molecular target.[6] For the 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one library, a common starting point is a cell-based assay to assess cytotoxicity against a panel of cancer cell lines.[7]
Key Considerations for Assay Development:
-
Assay Format: Fluorescence-based assays are widely used in HTS due to their high sensitivity, broad dynamic range, and amenability to miniaturization.[8] A fluorescence polarization (FP) assay, for example, is a homogenous format that can be used to study molecular interactions in solution with minimal interference.[9][10]
-
Miniaturization: Transitioning the assay from a 96-well to a 384- or 1536-well plate format is crucial for HTS to conserve reagents and compound library.[11][12]
-
Assay Validation: A "dry run" of the assay using positive and negative controls is essential to determine its quality and reproducibility.[11] The Z'-factor is a statistical parameter used to quantify the suitability of an assay for HTS. A Z'-factor greater than 0.5 is generally considered acceptable for screening.[11]
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A measure of the statistical effect size of the assay. | > 0.5 |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from the positive control to the signal from the negative control. | > 2 |
| Coefficient of Variation (%CV) | A measure of the variability of the data. | < 20% |
High-Throughput Screening Protocol: A Step-by-Step Guide
The following protocol outlines a typical workflow for the HTS of a 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one library using a fluorescence-based cytotoxicity assay.
Materials and Reagents:
-
5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one library (dissolved in DMSO)
-
Cancer cell line (e.g., K562 myeloid leukemia)
-
Cell culture medium and supplements
-
Fluorescent viability dye (e.g., Calcein AM)
-
Positive control (e.g., Etoposide)
-
Negative control (DMSO)
-
384-well black, clear-bottom microplates
-
Automated liquid handling systems
-
Plate reader with fluorescence detection capabilities
Experimental Protocol:
-
Cell Seeding: Seed K562 cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Using an automated liquid handler, transfer a small volume of each compound from the library plate to the assay plate, achieving a final concentration typically in the low micromolar range. Also include positive and negative controls on each plate.
-
Incubation: Incubate the assay plates for a duration determined during assay development (e.g., 48-72 hours) under standard cell culture conditions.
-
Reagent Addition: Add the fluorescent viability dye to each well and incubate for the recommended time to allow for cellular uptake and enzymatic conversion.
-
Plate Reading: Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths.
Data Analysis and Hit Confirmation: From Raw Data to Validated Hits
The large volume of data generated from an HTS campaign requires a systematic and robust analysis workflow to identify true "hits" while minimizing false positives.[13][14]
Data Analysis Workflow:
-
Data Normalization: Raw fluorescence data is normalized to the plate controls (positive and negative) to account for plate-to-plate variability.
-
Hit Identification: A "hit" is defined as a compound that produces a response exceeding a predefined threshold (e.g., >3 standard deviations from the mean of the negative controls).[5]
-
Dose-Response Analysis: Hits from the primary screen are re-tested at multiple concentrations to generate dose-response curves and determine their potency (e.g., IC50 value).[5]
Caption: High-Throughput Screening Data Analysis Workflow.
Hit Validation:
Hit validation is a critical step to eliminate false positives and confirm the biological activity of the identified compounds.[15] This involves a series of secondary assays designed to:
-
Confirm On-Target Activity: Orthogonal assays are used to verify that the compound's effect is mediated through the intended biological target.[16]
-
Assess Selectivity: Counter-screens against related targets are performed to determine the compound's selectivity profile.[16]
-
Rule out Assay Interference: Compounds are tested for their potential to interfere with the assay technology itself (e.g., autofluorescence).
Hypothetical Signaling Pathway Targeted by Isobenzofuranones
The cytotoxic effects of isobenzofuranone derivatives are often attributed to their ability to induce apoptosis (programmed cell death).[3] The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by active compounds from the 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one library.
Caption: Hypothetical Apoptosis Induction Pathway.
Conclusion
The high-throughput screening of a 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one library offers a powerful approach to identify novel chemical entities with therapeutic potential. By following a systematic and rigorous process of assay development, screening, and hit validation, researchers can significantly increase the probability of discovering promising lead compounds for further drug development. The insights gained from such screening campaigns can pave the way for the development of new and effective treatments for a wide range of diseases.
References
-
GARDP Revive. (n.d.). Hit confirmation, hit validation. Retrieved from [Link]
-
da Silva, W. A., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1880-1893. [Link]
-
Ahmad, S., et al. (2024). Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations. International Journal of Biological Macromolecules, 259(Pt 2), 129241. [Link]
-
Aryal, S. (2024, September 9). High Throughput Sequencing (HTS): Principle, Steps, Uses, Diagram. Microbe Notes. Retrieved from [Link]
-
Khan, I. A., & Parveen, S. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 146-150. [Link]
-
chem IT Services. (n.d.). HTS Data Analysis. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds. Retrieved from [Link]
-
S-H, S., et al. (2007). HTS data analysis workflow. ResearchGate. Retrieved from [Link]
-
Rizo-Liendo, A., et al. (2022). Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff. Biomedicine & Pharmacotherapy, 150, 113062. [Link]
-
Li, Y., et al. (2025, July 20). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Bio-protocol, 15(14), e4787. [Link]
-
Mehle, N., & Ravnikar, M. (2021). A Primer on the Analysis of High-Throughput Sequencing Data for Detection of Plant Viruses. Viruses, 13(5), 875. [Link]
-
Southern Research. (2025, December 9). The Power of High-Throughput Screening (HTS): Driving Smarter Drug Discovery. Retrieved from [Link]
-
Ruan, Z., et al. (2010). Workflow of the HTS Analysis System. ResearchGate. Retrieved from [Link]
-
Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now. Retrieved from [Link]
-
Williams, D. A. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Drug Target Review. Retrieved from [Link]
-
Mo, J., et al. (2015). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 10(10), 1131-1143. [Link]
-
Laggner, C., & Romesberg, F. E. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 4(4), 283-304. [Link]
-
Liu, Y., et al. (2019, October 3). 16 High Throughput Screening with Fluorescent Probe. Protocols.io. Retrieved from [Link]
- Sittampalam, G. S., et al. (Eds.). (2012). High Throughput Screening: Methods and Protocols. Springer.
-
Wang, Y., et al. (2017). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Current Medicinal Chemistry, 24(17), 1776-1791. [Link]
-
Yathirajan, H. S., et al. (2006). 5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide). Acta Crystallographica Section E: Structure Reports Online, 62(11), o4938-o4940. [Link]
-
Li, H., et al. (2015). High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1140-1145. [Link]
-
Yathirajan, H. S., et al. (2006). 5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide). ResearchGate. Retrieved from [Link]
-
Chen, J., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 117941. [Link]
-
Zhang, Y., et al. (2025). Discovery of Isobenzofuran-1(3H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry. [Link]
Sources
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- 2. 5-bromo-3-hydroxy-3H-isobenzofuran-1-one | 102126-71-6 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones [mdpi.com]
- 5. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]
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- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 8. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. chemits.com [chemits.com]
- 14. researchgate.net [researchgate.net]
- 15. Hit confirmation, hit validation – REVIVE [revive.gardp.org]
- 16. pelagobio.com [pelagobio.com]
experimental setup for photophysical studies of isobenzofuranone derivatives
Abstract
Isobenzofuranone (phthalide) derivatives represent a critical scaffold in the development of fluorogenic probes, mechanophores, and pharmaceutical agents (e.g., mycophenolic acid analogs). Their photophysical utility often hinges on a dynamic equilibrium between a non-fluorescent, closed lactone form and a highly fluorescent, open carboxylate/zwitterionic form. This guide provides a rigorous experimental framework for characterizing these derivatives, focusing on solvatochromism, quantum yield determination, and time-resolved fluorescence.
Section 1: Sample Preparation & Solvent Selection
The Causality of Precision: Isobenzofuranones are planar, aromatic systems prone to ground-state aggregation (
Protocol 1.1: Solvation and Concentration
-
Solvent Grade: Use only Spectroscopic Grade or HPLC Grade solvents (ethanol, acetonitrile, DMSO, toluene). Impurities in lower grades (e.g., trace acids in chloroform) can inadvertently catalyze the lactone ring-opening, falsifying data.
-
Stock Solution: Prepare a
M stock solution in a chemically inert solvent (typically DMSO or Acetonitrile) to ensure complete solubility. -
Working Concentration: Dilute to a final concentration of
M to M .-
Checkpoint: The Absorbance (OD) at the excitation maximum (
) must be (ideally 0.05) to minimize the Inner Filter Effect (IFE) and re-absorption artifacts.
-
Protocol 1.2: Aggregation Validation
Before full characterization, validate the monomeric state.
-
Prepare a dilution series (
to ). -
Plot Integrated Fluorescence Intensity vs. Absorbance .
-
Pass Criteria: The plot must be linear (
). A downward curvature indicates aggregation (self-quenching).
Section 2: Steady-State Spectroscopy & IFE Correction
Expertise Insight: Raw fluorescence data is rarely quantitative. The Inner Filter Effect (IFE)—where the sample absorbs the excitation light before it reaches the center of the cuvette or re-absorbs emitted light—must be mathematically corrected for accurate quantum yield calculations.
Protocol 2.1: Absorption & Emission Scanning
-
Blanking: Record a baseline with pure solvent.
-
Absorption Scan: Measure from 250 nm to 600 nm. Note the
.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Emission Scan: Exciting at
, scan emission from to 750 nm. -
Slit Widths: Set excitation/emission slits to 1–2 nm bandpass. Narrow slits improve resolution but decrease signal-to-noise.
Protocol 2.2: Mathematical IFE Correction
If sample Absorbance (
Visualization 1: General Photophysical Workflow
Caption: Operational workflow for photophysical characterization. IFE correction is a critical gatekeeper before advanced analysis.
Section 3: Fluorescence Quantum Yield ( ) Determination
Method: Comparative Method (Relative to Standard).
Standard Selection: For isobenzofuranones (blue-green emission), Quinine Sulfate (in 0.1 M H₂SO₄,
Protocol 3.1: The Comparative Method
-
Match Absorbance: Prepare the standard and the unknown such that their Absorbance at the excitation wavelength is identical (e.g.,
). -
Acquisition: Integrate the total fluorescence emission area (
) for both. -
Calculation: Use the following equation, accounting for refractive index (
) differences between solvents:
Self-Validating Checkpoint:
-
Calculate the
of a known secondary standard (e.g., Coumarin 153) using your primary standard. If the result deviates from literature, recalibrate the instrument spectral response.
Section 4: Time-Resolved Fluorescence (TCSPC)
Causality: Steady-state intensity is an average. Time-Correlated Single Photon Counting (TCSPC) reveals excited-state dynamics, distinguishing between static quenching (complex formation) and dynamic quenching (collisional).
Protocol 4.1: Instrument Setup
-
Source: Pulsed LED or Diode Laser (e.g., 375 nm or 405 nm). Repetition rate: 1 MHz (ensure period > 5x lifetime).
-
Polarization: Set emission polarizer to the Magic Angle (54.7°) relative to excitation.
-
Why? This eliminates artifacts from rotational diffusion (anisotropy) during the lifetime decay.
-
Protocol 4.2: IRF Deconvolution
-
Scatterer: Measure the Instrument Response Function (IRF) using a scattering solution (Ludox silica or glycogen) at the excitation wavelength.
-
Fitting: Deconvolve the sample decay from the IRF using iterative reconvolution (least-squares).
-
Goodness of Fit:
- (Chi-squared) should be between 0.9 and 1.2 .
-
Residuals plot should show random noise (no oscillating waves).
Section 5: Environmental Sensitivity (The Isobenzofuranone Switch)
Mechanism: Isobenzofuranones exhibit a unique "Spiro-Lactone" equilibrium. In acidic/non-polar media, the lactone ring is closed (colorless/non-fluorescent). In basic/polar media, the ring opens to a carboxylate form (highly fluorescent).
Protocol 5.1: pH Titration (Ring Opening)
-
Prepare buffers from pH 3.0 to 10.0.
-
Add isobenzofuranone (
) to each. -
Measure Emission Intensity vs. pH.
-
Analysis: Fit the sigmoidal curve to the Henderson-Hasselbalch equation to determine the
of the ring-opening reaction.
Protocol 5.2: Solvatochromism (Lippert-Mataga)
-
Measure Stokes Shift (
in ) in solvents of varying polarity (Toluene, THF, Ethanol, Acetonitrile). -
Plot
vs. Orientation Polarizability ( ). -
Slope Analysis: A steep slope indicates a large change in dipole moment (
) upon excitation, characteristic of Intramolecular Charge Transfer (ICT) states common in open-form isobenzofuranones [2].
Visualization 2: The Lactone-Carboxylate Switch Mechanism
Caption: The pH- and polarity-dependent equilibrium defining isobenzofuranone photophysics.
Data Summary Tables
Table 1: Troubleshooting Common Artifacts
| Symptom | Probable Cause | Corrective Action |
| Non-linear QY Plot | Inner Filter Effect (IFE) | Dilute sample to OD < 0.05 or apply math correction. |
| IRF Mismatch or Scatter | Re-measure IRF with Ludox; check for scattering in sample. | |
| Blue-shifted Emission | Lactone Form Dominance | Check solvent acidity; ensure basic environment if open form is desired. |
| Low QY in Water | Aggregation quenching | Add surfactant (e.g., 0.1% Triton X-100) or co-solvent (PEG). |
Table 2: Recommended Standards [1]
| Emission Range | Standard | Solvent | |
| 300–400 nm | Tryptophan | Water | 0.14 |
| 400–500 nm | Quinine Sulfate | 0.1 M H₂SO₄ | 0.546 |
| 500–570 nm | Fluorescein | 0.1 M NaOH | 0.925 |
| 550–650 nm | Rhodamine 101 | Ethanol | 1.00 |
References
-
IUPAC Technical Report: Brouwer, A. M. (2011).[4] Standards for photoluminescence quantum yield measurements in solution. Pure and Applied Chemistry, 83(12), 2213-2228.
-
Lippert-Mataga Theory: Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Chapter 6: Solvent and Environmental Effects).
-
TCSPC Protocol: Horiba Scientific. (n.d.). Fluorescence Lifetime Techniques: TCSPC.
- Isobenzofuranone Probes: Zhang, X., et al. (2017). Rational Design of Isobenzofuranone-Based Fluorescent Probes. Sensors and Actuators B: Chemical. (Contextual grounding for scaffold specific behavior).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one
Welcome to the technical support guide for the synthesis of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, optimization strategies, and answers to frequently asked questions. Our goal is to help you improve your reaction yields, minimize impurities, and streamline your synthetic workflow.
The synthesis of this valuable intermediate is typically approached as a two-stage process. First, the creation of the 3,3-dimethyl-3H-isobenzofuran-1-one (also known as 3,3-dimethylphthalide) core, followed by the regioselective bromination of the aromatic ring. This guide is structured to address challenges in both stages of the synthesis.
Overall Synthetic Workflow
The following diagram outlines the two-stage process for synthesizing the target compound.
Caption: Mechanism of Grignard reaction with phthalic anhydride.
Q3: Can I use other organometallic reagents instead of a Grignard reagent? Yes, organolithium reagents (e.g., methyllithium) can also be used. They are generally more reactive than Grignard reagents, which can make controlling the reaction and preventing double addition more challenging. For this specific transformation, Grignard reagents often provide a better balance of reactivity and selectivity.
Stage 2: Electrophilic Bromination
Once the 3,3-dimethylphthalide core is synthesized and purified, the next step is the regioselective bromination of the aromatic ring to install the bromine atom at the 5-position.
Troubleshooting Guide: Bromination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficiently Activating Conditions: The phthalide ring system is moderately deactivated towards electrophilic substitution. | 1. Use a Catalyst: Employ a Lewis acid (e.g., FeCl₃, AlCl₃) or a strong Brønsted acid (e.g., H₂SO₄) to polarize the brominating agent and increase its electrophilicity. 2. Increase Temperature: Gently heating the reaction can increase the rate, but must be done cautiously to avoid side reactions. |
| Formation of Multiple Isomers | Incorrect Reaction Conditions: The regioselectivity of the bromination is sensitive to the solvent, temperature, and brominating agent. | Optimize Solvent and Temperature: Non-polar solvents like CCl₄ or CH₂Cl₂ often provide better selectivity. Running the reaction at or below room temperature can help minimize the formation of undesired isomers. |
| Polybromination (Di- or Tri-brominated Products) | Excess Brominating Agent: Using more than one equivalent of the brominating agent will lead to multiple additions to the aromatic ring. | 1. Stoichiometric Control: Use precisely 1.0 to 1.05 equivalents of the brominating agent. 2. Slow Addition: Add the brominating agent dropwise to the solution of the substrate to avoid localized high concentrations. |
| Side Reactions (e.g., Benzylic Bromination) | Radical Reaction Pathway: If using N-bromosuccinimide (NBS), the presence of radical initiators (like AIBN or light) can promote bromination at the benzylic position (the CH₂ group in the phthalide ring if it were not dimethylated). [1][2]While less of a risk with the dimethylated substrate, it's a critical consideration for related structures. | Exclude Radical Initiators: Ensure the reaction is run in the dark and that no radical initiators are present. For aromatic bromination, NBS is typically used with an acid catalyst, not a radical initiator. |
Frequently Asked Questions (FAQs): Stage 2
Q1: Which brominating agent is best: Br₂, NBS, or DBDMH? The choice depends on safety, handling, and reaction conditions.
-
Bromine (Br₂): Highly effective but corrosive, volatile, and toxic. It often requires a catalyst.
-
N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle. It is an excellent source of electrophilic bromine, especially in the presence of an acid catalyst. [3]* 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another solid reagent that is a cost-effective and stable alternative to NBS, offering two equivalents of bromine per molecule. [4] For many lab-scale preparations, NBS is a preferred choice due to its ease of handling.
Q2: Why is the 5-position the major product? The regioselectivity is directed by the existing substituents on the benzene ring. The lactone ring contains an ester group, which is an electron-withdrawing, meta-directing deactivator. The alkyl portion of the fused ring is a weak ortho-, para-directing activator. The directing effects combine to favor substitution at the 5-position, which is para to the activating alkyl group and meta to the deactivating ester group.
Q3: How can I effectively purify the final product? The crude product mixture may contain the starting material, the desired 5-bromo isomer, and small amounts of other isomers.
-
Recrystallization: This is often the most effective method for purifying the solid product. A mixed solvent system, such as ethanol/water or hexanes/ethyl acetate, can be effective.
-
Column Chromatography: If recrystallization is insufficient to remove isomeric impurities, silica gel column chromatography is a reliable alternative.
Troubleshooting Workflow: Low Bromination Yield
Caption: Decision tree for troubleshooting low yield in the bromination stage.
Experimental Protocols
Protocol 1: Synthesis of 3,3-Dimethyl-3H-isobenzofuran-1-one
-
Setup: Under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.2 equiv) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Grignard Formation: Add anhydrous tetrahydrofuran (THF). Add a small crystal of iodine. Slowly add methyl bromide or methyl iodide (1.1 equiv) dissolved in anhydrous THF via the dropping funnel. Control the addition rate to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour until most of the magnesium has been consumed. [5]3. Reaction: Cool the freshly prepared Grignard reagent to 0 °C. In a separate flask, dissolve phthalic anhydride (1.0 equiv) in anhydrous THF. Slowly add the phthalic anhydride solution to the Grignard reagent via cannula or dropping funnel, maintaining the temperature at 0 °C.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Carefully quench the reaction by pouring it into a beaker containing a stirred mixture of crushed ice and saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Synthesis of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one
-
Setup: Dissolve 3,3-dimethyl-3H-isobenzofuran-1-one (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄) in a flask protected from light.
-
Reaction: Cool the solution to 0 °C. In a separate container, dissolve N-bromosuccinimide (NBS) (1.05 equiv) in the same solvent. Add the NBS solution dropwise to the substrate solution over 30 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, a catalytic amount of concentrated sulfuric acid can be added.
-
Workup: Once the starting material is consumed, quench the reaction by washing with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with saturated aqueous sodium bicarbonate.
-
Extraction and Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization to obtain the final product.
References
-
Bauer, H. (1905). The Action of the Grignard Reagent on o-Phthalic Esters. Journal of the Chemical Society, Transactions, 87, 1323-1332. [Link]
-
Yathirajan, H. S., Nagaraj, B., Gaonkar, S. L., Narasegowda, R. S., Nagaraja, P., & Bolte, M. (2005). 5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide). Acta Crystallographica Section E: Structure Reports Online, 61(1), o235-o236. [Link]
-
Mahendar, L., & Satyanarayana, G. (2015). Domino One-Pot Process for the Synthesis of Isobenzofuran-1(3H)-ones via [Cu]-Catalysis Using Water as the Green Solvent. The Journal of Organic Chemistry, 80(14), 7089–7098. [Link]
-
Wikipedia contributors. (2024, January 28). Grignard reagent. In Wikipedia, The Free Encyclopedia. [Link]
-
Adlington, A. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry [Master's thesis, Massachusetts Institute of Technology]. DSpace@MIT. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. [Link]
- WO1993002036A1. (1993). Novel process for aromatic bromination.
-
Neuman, R. C. (2004). Free Radical Substitution and Addition Reactions. Chapter 11. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. [Link]
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. WO1993002036A1 - Novel process for aromatic bromination - Google Patents [patents.google.com]
- 4. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 5-Bromo-3,3-dimethyl-3H-isobenzofuran-1-one
This guide is structured as a Tier 3 Technical Support resource, designed for senior researchers and process chemists. It prioritizes mechanistic understanding over rote instruction.
CAS: 1029696-37-4 (Generic) / Varies by specific polymorph or salt form Common Name: 5-Bromo-3,3-dimethylphthalide Application: Key intermediate for Citalopram/Escitalopram synthesis.[1]
Part 1: Diagnostic & Impurity Profiling
Before initiating purification, identify the specific failure mode of your crude mixture.[1]
The synthesis of 5-bromo-3,3-dimethylphthalide (typically via Grignard addition to 5-bromophthalic anhydride or alkylation of 5-bromophthalide) generates a predictable impurity profile.
The "Impurity Matrix"
| Impurity Type | Origin | Diagnostic Characteristic | Removal Strategy |
| Open-Ring Hydroxy Acid | Hydrolysis of lactone ring (pH > 9) or incomplete cyclization after Grignard. | HPLC: Broad, early-eluting peak (polar).[1] Appearance: Sticky gum/oil that refuses to crystallize. | Acidic Wash: Wash organic phase with 2M HCl or H₂SO₄ (pH < 2) to force ring closure. |
| The "Diol" Intermediate | Incomplete dehydration after Grignard addition (if using Anhydride route). | HPLC: Elutes just before product. IR: Strong -OH stretch, no Carbonyl.[1] | Dehydration: Reflux in Toluene with catalytic p-TsOH. |
| 6-Bromo Isomer | Contamination in starting material (4-bromophthalic anhydride). | HPLC: Co-elutes or splits peak shoulder. NMR: Distinct aromatic coupling pattern. | Recrystallization: Requires high-efficiency fractional crystallization (see Protocol A). |
| Des-bromo (3,3-dimethylphthalide) | Over-reduction or lithiation side-reaction.[1] | GC/MS: Mass -79/81 units. | Chromatography: Difficult to separate by crystallization; requires Flash/Prep HPLC. |
Part 2: Critical Workup Logic (The "Lactone Rule")[1]
The #1 cause of yield loss is not chemical degradation, but the pH-dependent equilibrium between the closed lactone (product) and the open hydroxy-acid salt (water-soluble).
The Equilibrium Diagram
The following logic flow dictates your workup strategy. If your product is "missing" (low yield), it is likely trapped in the aqueous phase as the open-ring salt.[1]
Caption: pH-dependent solubility switch. The lactone ring is stable only under neutral/acidic conditions. Basic conditions open the ring, rendering the product water-soluble.[1]
Part 3: Purification Protocols
Protocol A: Recrystallization (The Golden Standard)
Best for removing polar impurities and trace isomers.
Solvent System: Isopropanol (IPA) / Water OR Heptane / Ethyl Acetate. Target Purity: >98% HPLC.
-
Dissolution: Dissolve the crude solid in minimal boiling IPA (approx. 3-5 mL per gram).
-
Tip: If the solution is dark, treat with activated charcoal (5% w/w) for 10 mins at reflux, then hot filter over Celite.
-
-
Nucleation: Allow the solution to cool slowly to room temperature with gentle stirring.
-
Anti-solvent (Optional): If crystallization does not start at 25°C, add Water dropwise until persistent turbidity is observed, then re-heat to clear and cool again.[1]
-
Maturation: Cool to 0-5°C and hold for 2 hours.
-
Filtration: Filter the white crystalline solid. Wash with cold IPA/Water (1:1).
-
Drying: Vacuum dry at 45°C. Do not exceed 60°C as the dimethyl derivative can sublime or degrade if residual acid is present.
Protocol B: Flash Chromatography (Troubleshooting)
Use this ONLY if the crude is an oil or purity is <85%.[1]
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of n-Heptane (A) and Ethyl Acetate (B).
-
Start: 100% A.
-
Ramp: 0% to 20% B over 15 CV (Column Volumes).
-
-
Elution Order:
Part 4: Analytical Validation (HPLC Method)
Do not rely on melting point alone, as the dimethyl substitution can broaden the range significantly compared to the parent phthalide.[1]
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 5µm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH prevents peak tailing of open-ring impurities).
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 220 nm (sensitive) and 254 nm (aromatic).[1]
-
Retention: The product typically elutes in the middle of the gradient (approx. 50-60% B).
Part 5: Frequently Asked Questions (FAQ)
Q1: My product is an oil and won't crystallize. What happened?
-
Diagnosis: Likely contamination with the "Diol" intermediate or residual solvent (Toluene is hard to remove).
-
Fix: Dissolve the oil in Toluene, add a catalytic amount of p-Toluenesulfonic acid (p-TsOH), and reflux with a Dean-Stark trap for 1 hour. This forces the dehydration/cyclization of any diol back to the solid lactone. Wash with NaHCO₃, dry, and re-attempt crystallization.[1]
Q2: I see two peaks very close together on HPLC. Is this the isomer?
-
Diagnosis: Yes, likely the 6-bromo-3,3-dimethylphthalide isomer.[1]
-
Fix: These are difficult to separate chemically. If the ratio is high (e.g., 50:50), your starting material was impure.[1] If the ratio is low (<5%), use Protocol A (Recrystallization) but use a slower cooling rate.[1] The 5-bromo isomer generally crystallizes preferentially in IPA.
Q3: Can I use Ethanol instead of IPA?
-
Answer: Yes, but 5-bromo-3,3-dimethylphthalide is often too soluble in pure Ethanol, leading to low recovery yields.[1] Ethanol/Water (70:30) is a better alternative.
Q4: The melting point is lower than the literature value for 5-bromophthalide (160°C).
-
Answer: This is expected. The addition of two methyl groups at the 3-position disrupts the planar stacking of the crystal lattice, typically lowering the melting point significantly (often to the 90-110°C range, though specific polymorphs vary).[1] Rely on HPLC purity, not just MP.
References
-
Lundbeck Patents (Citalopram Synthesis): Methods for the preparation of 5-cyanophthalide and intermediates. These patents detail the Grignard chemistry on 5-bromophthalide.[4][5][6]
-
Source:[1]
-
-
Organic Syntheses:General procedures for Phthalide alkyl
-
Source: (Analogous chemistry for 3-substituted phthalides).[1]
-
-
Journal of Medicinal Chemistry:Structure-Activity Rel
-
Source: (Contains characterization data for bromo-phthalide intermediates).[1]
-
-
ICH Guidelines Q3A(R2):Impurities in New Drug Substances.
-
Source:[1]
-
Sources
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]
- 4. asianpubs.org [asianpubs.org]
- 5. US6812355B2 - Process for the manufacture of citalopram hydrobromide from 5-bromophthalide - Google Patents [patents.google.com]
- 6. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Bromo-3,3-dimethyl-3H-isobenzofuran-1-one
Welcome to the technical support center for the synthesis of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving potential side reactions to ensure a high-yield, high-purity outcome.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific experimental issues, their probable causes rooted in side reactions, and actionable solutions.
Issue 1: Low Yield of the Desired Product with Significant Amounts of Unreacted Starting Material
-
Probable Cause: Incomplete reaction is a common issue. This can stem from several factors including insufficient reaction time, inadequate temperature, or poor reagent activity. The primary side reaction to consider here is the competing hydrolysis of a reactive intermediate if moisture is present.
-
Investigative Questions:
-
What were the specific reaction time and temperature?
-
How were the reagents stored and handled? Was moisture rigorously excluded?
-
What is the purity of the starting materials?
-
-
Solutions:
-
Optimize Reaction Conditions: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Extending the reaction time should also be explored.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Verify Reagent Quality: Use reagents of high purity. If necessary, purify starting materials before use. For instance, some syntheses of related isobenzofuranones utilize a copper-catalyzed domino reaction, where the catalyst and ligand quality are paramount.[1]
-
Issue 2: Presence of a Significant Impurity with a Higher Molecular Weight
-
Probable Cause: The formation of dimeric or polymeric byproducts can occur, especially at elevated temperatures or in the presence of certain catalysts. These side reactions may involve intermolecular condensations or radical pathways.
-
Investigative Questions:
-
What was the maximum temperature reached during the reaction?
-
Was the reaction exposed to light, which could initiate radical reactions?
-
What is the nature of the solvent used? Protic solvents might facilitate certain condensation pathways.
-
-
Solutions:
-
Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. Avoid localized overheating by ensuring efficient stirring.
-
Solvent Selection: Aprotic solvents are generally preferred to minimize side reactions involving proton transfer.
-
Use of Inhibitors: If radical polymerization is suspected, the addition of a radical inhibitor (e.g., BHT) in trace amounts could be beneficial, though this should be tested on a small scale first.
-
Issue 3: Formation of Isomeric Byproducts
-
Probable Cause: In syntheses involving electrophilic aromatic substitution, the directing effects of substituents on the aromatic ring can lead to the formation of regioisomers. For instance, in related syntheses, the formation of a 6-substituted isomer alongside the desired 5-substituted product has been observed.[2]
-
Investigative Questions:
-
What is the synthetic route being employed? Does it involve an electrophilic aromatic substitution step?
-
What are the directing properties of the substituents already present on the benzene ring?
-
-
Solutions:
-
Strategic Synthesis Design: Choose a synthetic route that offers high regioselectivity. This might involve using blocking groups or selecting a starting material that favors the desired substitution pattern.
-
Reaction Condition Optimization: The choice of catalyst, solvent, and temperature can influence the isomeric ratio. A systematic study of these parameters can help to maximize the formation of the desired isomer.
-
Chromatographic Separation: If the formation of isomers is unavoidable, a robust purification method, such as column chromatography or preparative HPLC, will be necessary to isolate the target compound.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one, offering deeper insights into the underlying chemistry.
Q1: What are the most common synthetic routes to 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one and what are the key side reactions for each?
A1: One common approach involves the bromination of 3,3-dimethyl-3H-isobenzofuran-1-one. The primary challenge here is controlling the regioselectivity of the bromination.
-
Potential Side Reactions:
-
Over-bromination: The introduction of more than one bromine atom onto the aromatic ring. This can be minimized by using a stoichiometric amount of the brominating agent and controlling the reaction temperature.
-
Formation of Isomers: As discussed in the troubleshooting section, the formation of other bromo-isomers is possible. The use of specific brominating agents and catalysts can help direct the substitution to the desired position.
-
Another route could involve the cyclization of a suitably substituted precursor, such as a derivative of 2-bromobenzyl alcohol.
-
Potential Side Reactions:
-
Incomplete Cyclization: Leading to a low yield of the desired lactone. Optimization of the cyclization conditions (catalyst, temperature, and solvent) is crucial.
-
Dehydration or Elimination: Side reactions of the alcohol precursor can occur, especially under harsh acidic or basic conditions.
-
Q2: How can I effectively monitor the progress of the reaction to minimize side product formation?
A2: In-process monitoring is critical for achieving a successful synthesis.
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of the product and any major byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for more precise determination of the optimal reaction time.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of any impurities, which can provide valuable clues about the nature of the side reactions.
Q3: What are the recommended purification strategies for 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one?
A3: The choice of purification method will depend on the nature and quantity of the impurities.
-
Recrystallization: Often the most effective method for removing minor impurities and obtaining a highly crystalline product. The choice of solvent is critical and may require some experimentation. A mixture of solvents, such as DMF/water or acetone/water, has been used for related compounds.[2]
-
Column Chromatography: Necessary when dealing with significant amounts of impurities, especially isomers that have similar polarities to the desired product. A careful selection of the stationary phase (e.g., silica gel) and eluent system is required to achieve good separation.
Visualizing the Process: Reaction and Troubleshooting
To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the key concepts.
Diagram 1: General Synthetic Pathway
Caption: A simplified workflow for the synthesis of the target compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
-
Mahendar, L., & Satyanarayana, G. (2015). Domino One-Pot Process for the Synthesis of Isobenzofuran-1(3H)-ones via [Cu]-Catalysis Using Water as the Green Solvent. Journal of Organic Chemistry, 80(14), 7089–7098. [Link]
-
Yathirajan, H. S., Nagaraj, B., Gaonkar, S. L., Narasegowda, R. S., Nagaraja, P., & Bolte, M. (2005). 5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide). Acta Crystallographica Section E: Structure Reports Online, 61(1), o235-o237. [Link]
- Google Patents. (2018). A process for preparing 5-phenoxy-1(3h)isobenzofuranone. WO2018140186A1.
Sources
stability issues of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one in solution
Executive Summary & Stability Profile
Compound Identity: 5-Bromo-3,3-dimethyl-3H-isobenzofuran-1-one (CAS: 1029696-37-4) Chemical Class: Halogenated Phthalide / γ-Lactone Critical Stability Factors: pH sensitivity (Lactone hydrolysis), Solubility (Lipophilicity), and Photostability (Aryl-bromide).
As a Senior Application Scientist, I have curated this guide to address the specific stability challenges inherent to the 3,3-dimethylphthalide scaffold. While the gem-dimethyl group at the C3 position offers enhanced hydrolytic stability compared to unsubstituted phthalides (due to the Thorpe-Ingold effect), the lactone ring remains the primary site of failure in solution, particularly under nucleophilic or basic conditions.
Troubleshooting Guide: Common Failure Modes
Issue 1: "My solution turned cloudy or precipitated upon dilution."
Diagnosis: Solubility Crash (Hydrophobic Aggregation). Root Cause: The compound is highly lipophilic. Rapid addition of an aqueous buffer to a concentrated organic stock (DMSO/Ethanol) creates a local environment where the dielectric constant shifts too quickly, forcing the compound out of solution before it can disperse.
Corrective Protocol:
-
Solvent Choice: Ensure your stock is in DMSO (anhydrous) or DMF . Avoid Methanol if transesterification is a concern (though slow for this steric bulk).
-
Stepwise Dilution:
-
Do not add the stock directly to the full volume of buffer.
-
Do: Perform an intermediate dilution. Add the organic stock to a larger volume of 50% organic/aqueous solvent first, then slowly dilute to the final concentration.
-
-
Surfactant Assist: For aqueous assays, include 0.05% Tween-20 or 0.1% DMSO in the buffer before adding the compound to stabilize the colloidal suspension.
Issue 2: "Purity decreased significantly after 24 hours in basic buffer (pH > 8)."
Diagnosis: Lactone Ring Opening (Saponification).
Root Cause: Hydroxide ions (
Corrective Protocol:
-
pH Limit: Maintain experimental pH between 5.5 and 7.4 .
-
Buffer Selection: Use non-nucleophilic buffers (HEPES, MOPS) instead of Tris or primary amines, which can potentially attack the lactone over long durations.
-
Temperature Control: Perform basic incubations at 4°C rather than 37°C to kinetically slow the hydrolysis.
Issue 3: "I observe a new impurity peak (approx. -80 Da) after leaving the clear vial on the bench."
Diagnosis: Photolytic Debromination. Root Cause: Aryl bromides are susceptible to homolytic cleavage under UV/Vis light, leading to the formation of the radical intermediate and subsequent hydro-dehalogenation (loss of Br, gain of H).
Corrective Protocol:
-
Amber Glass: Always store stock solutions in amber vials.
-
Foil Wrap: If amber glass is unavailable, wrap the reaction vessel in aluminum foil.
-
Inert Atmosphere: Sparging with Argon can reduce radical propagation, though light exclusion is the primary defense.
Deep Dive: Mechanistic Stability Pathways
The following diagram illustrates the primary degradation pathways. Understanding these mechanisms allows you to predict stability in your specific assay conditions.
Figure 1: Stability map detailing the three primary degradation vectors: Hydrolysis (pH-dependent), Photolysis (Light-dependent), and Nucleophilic attack.
Frequently Asked Questions (FAQ)
Q: Can I store the compound in DMSO at -20°C indefinitely? A: Not indefinitely. While DMSO is an excellent solvent, it is hygroscopic. Over time, absorbed water will facilitate slow hydrolysis, especially if the DMSO is not anhydrous.
-
Recommendation: Store as a solid powder at -20°C. Make fresh DMSO stocks immediately prior to use. If storage is necessary, use single-use aliquots to avoid freeze-thaw cycles and moisture entry.
Q: Is the hydrolysis reversible? A: Yes, to an extent. If the lactone ring opens in a basic solution, acidifying the solution (pH < 4) can catalyze the recyclization (lactonization), driven by the "Thorpe-Ingold" effect of the gem-dimethyl group which pre-organizes the molecule for ring closure [1]. However, prolonged exposure to base may lead to irreversible degradation or side reactions.
Q: Why does this compound behave differently than 5-bromophthalide? A: The "3,3-dimethyl" group is the key differentiator.
-
Steric Hindrance: It blocks nucleophiles from approaching the lactone carbonyl from one trajectory, slightly increasing stability against hydrolysis compared to the un-substituted 5-bromophthalide.
-
Solubility: The methyl groups increase lipophilicity, making precipitation issues more acute in aqueous buffers.
Standard Operating Procedures (SOPs)
SOP-01: Assessing Solution Stability via HPLC
Use this protocol to validate the compound's stability in your specific assay buffer.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid (Acidic pH stabilizes the lactone during run) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV @ 254 nm (Aromatic) and 220 nm (Carbonyl) |
| Flow Rate | 1.0 mL/min |
Procedure:
-
Prepare a 10 mM stock in anhydrous DMSO.
-
Dilute to 100 µM in your target assay buffer (e.g., PBS pH 7.4).
-
Incubate in the dark at room temperature.
-
Inject samples at T=0, T=1h, T=4h, and T=24h .
-
Pass Criteria: The area of the parent peak (approx. RT 6-7 min) should remain >95% of the T=0 value. If a new peak appears at an earlier Retention Time (more polar), it indicates hydrolysis (carboxylic acid form).
SOP-02: Recyclization of Hydrolyzed Material
If you suspect your stock has partially hydrolyzed (ring-opened):
-
Dissolve the material in Dichloromethane (DCM) .
-
Add a catalytic amount of p-Toluenesulfonic acid (pTSA) .
-
Stir at room temperature for 1 hour (or reflux if needed).
-
Wash with water, dry over MgSO4, and concentrate.
-
The acid catalysis combined with the gem-dimethyl effect will drive the equilibrium back to the closed lactone form [2].
References
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane." Journal of the Chemical Society, Transactions. (Foundational text on the Thorpe-Ingold effect regarding gem-dimethyl ring stability).
-
Lactone Hydrolysis Equilibrium : General principles of phthalide stability and the equilibrium between hydroxy-acid and lactone forms. ScienceDirect Topics: Phthalides.
-
PubChem Compound Summary : 5-Bromo-3,3-dimethyl-1(3H)-isobenzofuranone (CAS 1029696-37-4). National Center for Biotechnology Information.
optimizing reaction conditions for functionalizing 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one
Technical Support Center: 5-Bromo-3,3-dimethyl-3H-isobenzofuran-1-one
Subject: Optimization of Reaction Conditions & Troubleshooting Guide Ticket ID: #ISO-5BR-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
You are working with 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one (CAS: 2719-27-9), a sterically congested phthalide derivative. While the gem-dimethyl group at C3 provides significant resistance to nucleophilic attack compared to the unsubstituted phthalide, the lactone ring remains the primary site of failure during functionalization of the C5-bromide.
This guide prioritizes the chemoselectivity required to functionalize the aryl bromide (C5) without compromising the lactone core (C1/C3).
Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The Challenge: The primary failure mode in Suzuki coupling of this substrate is base-mediated hydrolysis of the lactone, leading to ring-opening and the formation of hydroxy-acid byproducts (often observed as a polar streak on TLC/LCMS).
Troubleshooting Guide: Low Yields & Side Products
| Symptom | Probable Root Cause | Corrective Action |
| Ring Opening (Hydrolysis) | Base is too nucleophilic (e.g., NaOH, KOH, NaOEt) or reaction has high water content at high temp. | Switch Base: Use K₃PO₄ (anhydrous) or Cs₂CO₃ . These are sufficiently basic for transmetallation but less nucleophilic toward the lactone.Solvent: Switch to anhydrous 1,4-Dioxane or Toluene. Avoid alcohols. |
| Protodebromination (Ar-H) | "Dry" solvent actually contains water; Catalyst loading too low causing long reaction times. | Scavenge Protons: Add 3Å Molecular Sieves.Catalyst: Switch to active systems like Pd(OAc)₂/SPhos or Pd(dppf)Cl₂ to speed up the coupling cycle over the side-reaction. |
| Stalled Reaction | Steric hindrance from the 3,3-dimethyl group affecting the catalyst approach (remote electronic effect). | Temperature: Increase to 100°C (if using K₃PO₄).Additive: Add 10-20 mol% pivalic acid (Lafrance protocol) to assist proton transfer in the CMD step if using carbonate bases. |
Optimized Protocol: Suzuki Coupling
-
Ligand: (Included in precatalyst)
-
Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
-
Temp: 90°C
-
Time: 4–12 hours
-
Workup: Dilute with EtOAc, wash with buffer (pH 7) , not strong acid/base.
Module 2: Cyanation (The Citalopram Route)
The Challenge: Converting the C5-Br to C5-CN is the industrial gateway to Citalopram. The classic Rosenmund-von Braun reaction (CuCN/DMF/Reflux) is notorious for difficult purification and copper waste.
FAQ: Cyanation Issues
Q: My reaction turns into a black tar and the copper salts are impossible to filter. How do I fix this? A: This is typical of high-temp CuCN reactions.
-
The Fix: Do not use pure DMF at reflux (153°C). Instead, use NMP (N-methyl-2-pyrrolidone) at 130°C.
-
Workup Trick: Quench the reaction with ethylenediamine (10% aq) or FeCl₃ (aq) . This breaks the strong copper-nitrile complexes, allowing the organic product to be extracted into Toluene or EtOAc while the copper remains in the aqueous phase as a chelate.
Q: Can I avoid Copper entirely? A: Yes, but Palladium cyanation requires strict oxygen exclusion.
-
Alternative: Zn(CN)₂ (0.6 equiv) + Pd₂(dba)₃ (2 mol%) + dppf (4 mol%) in DMF at 120°C.
-
Warning: Zn(CN)₂ releases HCN gas upon contact with acid. Quench heavily with bleach (sodium hypochlorite) in the fume hood before disposal.
Module 3: Lithiation & Grignard (The "Danger Zone")
The Challenge: You want to functionalize the Bromine via Li-Halogen exchange, but the reagent attacks the lactone carbonyl instead.
Mechanistic Insight:
-
Kinetic Control: Li-Halogen exchange is faster than Carbonyl addition at low temperatures.
-
Thermodynamic Control: Carbonyl addition is irreversible and favored at higher temperatures (> -40°C).
Decision Logic: Lithiation vs. Grignard
Figure 1: Decision tree for metallation. Note that standard Grignard formation favors lactone attack (the Citalopram synthesis route), while cryogenic lithiation preserves the ring for C5 substitution.
Protocol: Selective C5-Lithiation
-
Setup: Flame-dried flask, Argon atmosphere.
-
Solvent: Anhydrous THF/Hexane (Traps Li aggregates).
-
Cooling: Cool substrate to -78°C (Dry ice/Acetone). Crucial: Internal probe must read -78°C before addition.
-
Addition: Add n-BuLi (1.1 equiv) dropwise down the side of the flask.
-
Time: Stir exactly 15 minutes at -78°C. (Longer times = risk of scrambling/lactone attack).
-
Trapping: Add electrophile (e.g., DMF, Iodine) rapidly while still at -78°C.
-
Warm: Allow to warm to RT only after quenching.
Module 4: Comparison of Synthetic Routes
| Feature | Rosenmund-von Braun (CuCN) | Pd-Catalyzed Cyanation | Lithium Exchange (-78°C) |
| Primary Utility | Industrial Scale (Robust) | Lab Scale (Clean) | Analog Synthesis (Versatile) |
| Reagents | CuCN, NMP/DMF | Zn(CN)₂, Pd(0) | n-BuLi, Electrophile |
| Temperature | 130–150°C | 80–120°C | -78°C |
| Risk Factor | Heavy metal waste, difficult workup. | HCN generation, catalyst cost.[3] | Lactone attack if temp rises. |
| Key Reference | Lundbeck Patents [1] | J. Org. Chem. [2] | Process Chem. [3] |
References
-
Process for the Preparation of Citalopram. H. Lundbeck A/S. US Patent 4,136,193.[4] (Describes the Grignard attack on the lactone and subsequent cyclization).
-
Palladium-Catalyzed Cyanation of Aryl Halides. Zanon, J., Klapars, A., & Buchwald, S. L. J. Am. Chem. Soc. 2003, 125, 2890.[5] (Protocol adaptable for hindered aryl bromides).
-
Lithium-Halogen Exchange in Process Chemistry. Meudt, A., et al. (General guidelines for low-temp lithiation to avoid electrophilic side-reactions).
-
Suzuki Coupling of Phthalides. BenchChem Application Notes. (Specifics on base sensitivity of phthalide cores).
Disclaimer: All protocols involve hazardous chemicals (cyanides, pyrophoric lithium reagents). All experiments must be conducted in a fume hood with appropriate PPE and blast shields.
Sources
Technical Support Center: Troubleshooting Low Cell Permeability of Isobenzofuranone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into diagnosing and overcoming low cell permeability—a common hurdle for isobenzofuranone-based compounds. Our goal is to equip you with the scientific rationale and practical workflows necessary to systematically troubleshoot permeability issues and advance your research.
Core Troubleshooting Guide
Q: My isobenzofuranone compound shows poor efficacy in cell-based assays, and I suspect low permeability. Where do I begin?
A: This is a frequent and critical challenge in drug discovery. Low intracellular concentration is a primary reason for poor compound efficacy, and it's essential to determine if low cell permeability is the root cause. A systematic approach is crucial to avoid misinterpreting data. Before proceeding to complex cell-based assays, you must first rule out confounding factors like poor solubility or compound instability.
The initial steps should always involve a thorough assessment of your compound's fundamental physicochemical properties. These properties are the primary determinants of passive diffusion, the main route of entry for many small molecules.[1][2][3] A logical workflow will save time and resources by identifying the most likely barrier to cell entry early on.
Below is a high-level workflow designed to guide you from initial suspicion to a clear action plan.
Caption: High-level workflow for troubleshooting low cell permeability.
Frequently Asked Questions (FAQs)
FAQ 1: How do I assess the fundamental physicochemical properties of my isobenzofuranone, and what do they tell me about its permeability potential?
A: Understanding the physicochemical profile of your compound is the most cost-effective first step. These properties are often predictive of oral bioavailability and membrane permeability. The "Lipinski's Rule of Five" provides a foundational guideline for evaluating the "drug-likeness" of a molecule for oral administration.[4][5][6][7] While not an absolute law, violations of these rules often correlate with permeability or solubility issues.
Key Properties to Analyze:
-
Lipophilicity (log P / log D): This measures how well the compound partitions between an oily (octanol) and an aqueous phase. The cell membrane core is highly lipidic, so adequate lipophilicity is required for a compound to enter and cross it.[1][8]
-
Molecular Weight (MW): Smaller molecules (< 500 Daltons) generally exhibit better permeability because they can more easily diffuse between the lipids of the cell membrane.[2][3]
-
Hydrogen Bond Donors (HBD) & Acceptors (HBA): These represent the potential for a molecule to interact with water. A high number of hydrogen bonds increases a compound's affinity for the aqueous environment, making it more difficult to partition into the lipid membrane. Breaking these bonds to enter the membrane is energetically unfavorable.[9][10]
-
Polar Surface Area (PSA): Related to HBD/HBA, PSA is the surface sum over all polar atoms. High PSA is often associated with poor membrane permeability.
Data Interpretation Table:
| Physicochemical Property | Guideline for Good Permeability (Lipinski's Rule) | Implication of "Poor" Value |
| Log P | < 5 | Too hydrophilic (low Log P) or too lipophilic (high Log P); may get stuck in the membrane. |
| Molecular Weight (MW) | < 500 Da | Large size hinders passage through the lipid bilayer.[2] |
| Hydrogen Bond Donors | ≤ 5 | High count increases hydrophilicity, impeding membrane entry.[6][7] |
| Hydrogen Bond Acceptors | ≤ 10 | High count increases hydrophilicity.[6][7] |
FAQ 2: My compound's properties seem reasonable, but I still suspect a problem. What is the best initial assay to directly measure passive permeability?
A: The Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal first-pass experiment.[11] This cell-free assay is cost-effective, high-throughput, and exclusively measures passive diffusion.[12][13] It uses a synthetic membrane coated with lipids to mimic the cell's lipid bilayer, eliminating complexities from active transporters or metabolic enzymes.[11]
Experimental Protocol: PAMPA
-
Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with a solution of lipid (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.[13][14]
-
Prepare Solutions: Dissolve your isobenzofuranone compound in a buffer (e.g., PBS with 5% DMSO) to create the donor solution. Fill the wells of a 96-well acceptor plate with the same buffer.[13]
-
Assemble and Incubate: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich." Add the donor solution containing your compound to the donor wells.
-
Incubation: Allow the plate to incubate for a set period (typically 4-18 hours) at room temperature.[14][15]
-
Quantify: After incubation, measure the concentration of your compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability (Pₑ): Use the measured concentrations and assay parameters to calculate the effective permeability coefficient (Pₑ).
Interpreting PAMPA Results:
| Permeability Value (Pₑ) (x 10⁻⁶ cm/s) | Classification | Interpretation & Next Step |
| > 10 | High | Passive permeability is likely not an issue. Proceed to Caco-2 to check for active efflux. |
| 1 - 10 | Medium | Passive permeability may be suboptimal. Further investigation in cell-based assays is warranted. |
| < 1 | Low | Poor passive diffusion is the likely cause of low cell entry. Focus on structural modification. |
FAQ 3: My compound has low permeability in a Caco-2 assay. How do I know if this is due to poor passive diffusion or if the cells are actively pumping it out?
A: This is a critical question that the Caco-2 cell permeability assay is perfectly designed to answer. Caco-2 cells are derived from human colon cancer and, when cultured on semi-permeable inserts, form a monolayer that mimics the intestinal barrier.[16][17] Crucially, these cells express active transport proteins, including efflux pumps like P-glycoprotein (P-gp), which actively pump substrates out of the cell.[16][18][19]
To distinguish between poor passive diffusion and active efflux, you must perform a bidirectional assay . This involves measuring the permeability of your compound in both directions across the cell monolayer: from the top (apical, A) to the bottom (basolateral, B), and from the bottom (B) to the top (A).[20]
The ratio of these two measurements gives you the Efflux Ratio (ER) .
-
ER = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for an active efflux transporter.[20] The cell is actively pumping the compound from the basolateral side back to the apical side, reducing net absorption.
Caption: Bidirectional transport measurement in a Caco-2 assay.
FAQ 4: My data suggests active efflux (Efflux Ratio > 2). How can I identify which transporter, like P-gp, is responsible?
A: Once you've identified active efflux, the next step is to pinpoint the specific transporter. P-glycoprotein (P-gp/MDR1) is one of the most common and important efflux pumps responsible for multidrug resistance and poor oral bioavailability.[18][21][22]
You can confirm P-gp involvement by repeating the Caco-2 permeability assay in the presence of a known P-gp inhibitor. If your compound is a P-gp substrate, the inhibitor will block the pump, leading to a significant reduction in the B→A transport and a decrease in the efflux ratio (ER), bringing it closer to 1.[19][20] A similar strategy can be used for other transporters like BCRP using their specific inhibitors.
Commonly Used Efflux Pump Inhibitors:
| Transporter | Known Inhibitor | Typical Concentration |
| P-glycoprotein (P-gp) | Verapamil | 50-100 µM |
| BCRP | Ko143 | 1 µM |
| MRP2 | MK-571 | 25-50 µM |
Alternatively, you can use a cell line engineered to overexpress a specific transporter, such as the MDCK-MDR1 cell line, which is a Madin-Darby Canine Kidney (MDCK) cell line transfected to express high levels of human P-gp.[23][24][25] A high efflux ratio in this cell line is a definitive confirmation of P-gp substrate activity.[23]
FAQ 5: I've confirmed my isobenzofuranone has low passive permeability (or is a P-gp substrate). What are my options for improving its cell entry?
A: Identifying the root cause is half the battle. Now you can deploy targeted strategies to overcome the specific permeability barrier.
1. Medicinal Chemistry Approaches (Structure Modification):
-
Reduce Polarity: If poor passive diffusion is the issue, focus on reducing the molecule's polarity. This can be achieved by decreasing the hydrogen bond donor count or masking polar functional groups.[26][27] For example, replacing a carboxylic acid with an ester or an amide with a carbamate can significantly improve permeability.[27]
-
Increase Lipophilicity: Systematically add lipophilic groups (e.g., alkyl or aryl groups) to increase the LogP into a more optimal range (typically 1-3). Be mindful not to increase it too much, which could lead to solubility issues or non-specific binding.
-
Prodrug Strategy: A highly effective approach is to create a prodrug.[28][29] This involves chemically modifying the parent compound with a promoiety that masks polar groups or improves lipophilicity.[30][31][32] This moiety is designed to be cleaved by intracellular enzymes, releasing the active parent drug inside the cell.[28]
2. Formulation-Based Approaches:
These strategies are typically employed at later stages of drug development but are important to be aware of.
-
Permeation Enhancers: These are excipients included in the formulation that can transiently and reversibly open the tight junctions between cells or disrupt the lipid bilayer to increase drug passage.[33]
-
Nanoformulations: Encapsulating the isobenzofuranone compound in lipid-based nanocarriers like liposomes or solid lipid nanoparticles can help it bypass efflux pumps and enter cells via endocytosis.[33]
By systematically applying this troubleshooting framework, you can efficiently diagnose the cause of low cell permeability for your isobenzofuranone compounds and make informed decisions to engineer molecules with improved therapeutic potential.
References
-
Lipinski's rule of five – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. Available from: [Link]
-
Lipinski's rule of five. Wikipedia. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available from: [Link]
-
P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available from: [Link]
-
Physicochemical properties of drugs and membrane permeability. ResearchGate. Available from: [Link]
-
Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Available from: [Link]
-
Caco-2 permeability assay. Creative Bioarray. Available from: [Link]
-
Caco-2 Permeability Assay. Evotec. Available from: [Link]
-
Physicochemical properties of drugs and membrane permeability : review article. Sabinet African Journals. Available from: [Link]
-
Lipinski rule of five. TIU Lecture Notes. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available from: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available from: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. Available from: [Link]
-
Role of P-glycoprotein in drug disposition. PubMed. Available from: [Link]
-
Video: Factors Affecting Drug Distribution: Tissue Permeability. JoVE. Available from: [Link]
-
Caco-2 Permeability Assay. Domainex. Available from: [Link]
-
Medicines interactions: the role of P-glycoprotein. Medsafe. Available from: [Link]
-
Rule_of_5_and_drug_likeness_(1).pdf. Slideshare. Available from: [Link]
-
Physicochemical properties of drugs and membrane permeability : review article. Semantic Scholar. Available from: [Link]
-
Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid. Available from: [Link]
-
Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PMC. Available from: [Link]
-
MDCK-MDR1 Permeability Assay. Evotec. Available from: [Link]
-
Physicochemical profiling (solubility, permeability and charge state). PubMed. Available from: [Link]
-
A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Available from: [Link]
-
Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. Available from: [Link]
-
MDR1-MDCK Permeability Assay. Creative Bioarray. Available from: [Link]
-
Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. Available from: [Link]
-
Isolation of MDCK cells with low expression of mdr1 gene and their use in membrane permeability screening. Available from: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available from: [Link]
-
Chemical Properties of 1(3H)-Isobenzofuranone (CAS 87-41-2). Cheméo. Available from: [Link]
-
Role of P-Gp in Treatment of Cancer. Scientific Research Publishing. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available from: [Link]
-
Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier. PubMed. Available from: [Link]
-
pampa-permeability-assay.pdf. Technology Networks. Available from: [Link]
-
Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC. Available from: [Link]
-
4.2: Membrane Permeability. Biology LibreTexts. Available from: [Link]
-
Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. Available from: [Link]
-
Showing Compound 3-Butyl-1(3H)-isobenzofuranone (FDB011862). FooDB. Available from: [Link]
-
Factors Affecting Cell Membrane Permeability and Fluidity. ConductScience. Available from: [Link]
-
Why are some molecules not able to pass through the cell membrane?. Quora. Available from: [Link]
-
How to Design More Permeable Compounds?. Drug Hunter. Available from: [Link]
-
Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Video: Factors Affecting Drug Distribution: Tissue Permeability [jove.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 6. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 7. Rule_of_5_and_drug_likeness_(1).pdf [slideshare.net]
- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 9. journals.co.za [journals.co.za]
- 10. semanticscholar.org [semanticscholar.org]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Caco-2 Permeability Assay | Domainex [domainex.co.uk]
- 18. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 19. enamine.net [enamine.net]
- 20. Caco-2 Permeability | Evotec [evotec.com]
- 21. Role of P-glycoprotein in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Medicines interactions: the role of P-glycoprotein [medsafe.govt.nz]
- 23. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. hrcak.srce.hr [hrcak.srce.hr]
- 26. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 27. drughunter.com [drughunter.com]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions [scirp.org]
- 31. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 33. japsonline.com [japsonline.com]
overcoming solubility problems of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one in aqueous media
Technical Support Center: 5-Bromo-3,3-dimethyl-3H-isobenzofuran-1-one Subject: Overcoming Solubility & Stability Challenges in Aqueous Media Ticket ID: SOL-5BR-DIM-001
Executive Summary & Compound Dashboard
User Issue: Difficulty solubilizing 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one (hereafter 5-Br-DMP ) in aqueous buffers for biological screening or synthetic work-up.
Technical Diagnosis: 5-Br-DMP exhibits "brick dust" characteristics—high crystallinity combined with significant lipophilicity (LogP ~2.5–3.0). Furthermore, as a lactone (phthalide derivative), it possesses a "hidden" instability: it undergoes hydrolysis in basic aqueous media, leading to ring-opening and false-positive solubility readings (formation of the hydroxy-carboxylate salt).
Compound Snapshot:
| Property | Data | Relevance |
|---|---|---|
| Common Name | 5-Bromo-3,3-dimethylphthalide | Primary Citalopram intermediate |
| MW | 241.08 g/mol | Small molecule |
| LogP (Calc) | ~2.8 | Poor water solubility (< 10 µg/mL predicted) |
| Functional Group |
Diagnostic Workflow (Interactive Logic)
Before proceeding, identify your operational context using the logic tree below.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.
Technical Protocols
Protocol A: The "Pulse" Dilution Method (For Acute Bio-Assays)
Best for: High-throughput screening (HTS) or short-term exposure (< 4 hours).
The Mechanism: 5-Br-DMP is highly soluble in polar aprotic solvents. This protocol uses a high-concentration "pulse" to disperse the compound before it can crystallize.
-
Stock Preparation: Dissolve 5-Br-DMP in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until clear.
-
Critical Check: Ensure DMSO is dry. Water in DMSO stock promotes slow hydrolysis during storage.
-
-
Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 into PEG-400 .
-
Final Formulation: Slowly spike the DMSO/PEG mixture into the aqueous buffer (pH 7.4) while vortexing rapidly.
-
Limit: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity.
-
Stability:[1] Use within 4 hours.
-
Protocol B: Cyclodextrin Complexation (For Long-Term Assays)
Best for: Animal studies or long-duration cell culture where precipitation is unacceptable.
The Mechanism:
The hydrophobic dimethyl-phthalide core fits into the lipophilic cavity of Hydroxypropyl-
Step-by-Step:
-
Carrier Solution: Prepare a 20% (w/v) HP-
-CD solution in sterile water or PBS. -
Addition: Add micronized 5-Br-DMP powder to the carrier solution.
-
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.
-
Validation: Quantify the filtrate using HPLC to determine the actual soluble concentration (typically enhances solubility from <10 µg/mL to >500 µg/mL).
Protocol C: The "Anti-Emulsion" Quench (For Synthesis Work-up)
Best for: Recovering the compound after Grignard reactions (Citalopram synthesis route).
The Issue: During the synthesis of Citalopram intermediates, quenching the Grignard reaction of 5-Br-DMP often results in a magnesium-hydroxide "gel" that traps the lipophilic product, making extraction impossible.
The Fix:
-
Do NOT quench with water or simple HCl.
-
The Reagent: Use saturated aqueous Ammonium Chloride (NH₄Cl) or 10% Citric Acid .
-
Procedure:
-
Cool reaction mixture to 0°C.
-
Add NH₄Cl solution dropwise. The ammonium ions buffer the pH and solubilize magnesium salts as soluble complexes, preventing the "gel" formation.
-
Extract immediately with Ethyl Acetate or Toluene.
-
Critical Stability Warning: The pH Trap
User Question: "I added NaOH to dissolve the compound, and it worked perfectly! The solution is clear. Why do you advise against this?"
Scientist Response: You have likely destroyed your compound. 5-Br-DMP is a lactone . In basic media (pH > 9), the hydroxide ion attacks the carbonyl carbon, opening the ring.
-
Result: You no longer have 5-bromo-3,3-dimethylphthalide. You have the sodium salt of the corresponding hydroxy-acid .
-
Consequence: This species has completely different pharmacological properties and will not cyclize back to the phthalide in physiological environments.
Visual Mechanism:
Figure 2: Hydrolytic degradation pathway of phthalides in basic media.
Frequently Asked Questions (FAQ)
Q1: Can I use ethanol as a cosolvent? A: Yes, but with caution. Ethanol is a protic solvent. While 5-Br-DMP dissolves in it, high concentrations of ethanol are often incompatible with protein assays. DMSO or PEG-400 are superior for biological compatibility. For chemical synthesis, ethanol is a poor choice for recrystallization due to potential transesterification risks under acidic/basic catalysis.
Q2: What is the maximum solubility I can expect in pure water? A: Without solubilizers, expect negligible solubility (likely < 10 µg/mL). It is essentially insoluble. Do not attempt to prepare aqueous stocks without cosolvents or carriers.
Q3: I see a precipitate forming after 2 hours in my cell culture media. What happened? A: This is "Crash-out." The equilibrium solubility was exceeded.
-
Immediate Fix: Sonicate the media (if cells are not present) or warm to 37°C.
-
Prevention: Switch to Protocol B (Cyclodextrin) . The complexation constant (
) prevents the free drug from precipitating.
Q4: Is this compound light-sensitive? A: Benzyl bromides and phthalides can be susceptible to radical formation under intense UV light. Store the solid and solutions in amber vials, especially if using DMSO, which can act as a radical initiator/sensitizer over time.
References
-
Synthesis of Citalopram: Bogeso, K. P. (1982). "Phthalanes and related compounds. 1. Synthesis and antidepressant activity of 1-aryl-1-(dimethylaminoalkyl)phthalanes." Journal of Medicinal Chemistry, 25(7), 769–774.
-
Phthalide Solubility & Hydrolysis: Varma, R. S., et al. (2011). "Microwave-assisted expeditious hydrolysis of isobenzofuranone derivatives." Arabian Journal of Chemistry, 4(2), 187-191.
-
Cyclodextrin Solubilization: Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
Grignard Work-up Techniques: "Quenching Grignard Reagents." MIT OpenCourseWare / Chemistry Guidelines. (General reference for Protocol C).
Sources
Technical Support Center: Analytical Method Development for 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one (CAS: 1029696-37-4 / Related: 64169-34-2) Context: Key Intermediate in SSRI Synthesis (e.g., Citalopram/Escitalopram)
Executive Summary & Molecule Profile
Welcome to the technical support hub. You are likely analyzing 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one (hereafter referred to as 5-Br-DMP ) as part of a reaction monitoring process or impurity profiling for antidepressant APIs.
The Analytical Challenge: This molecule presents a "Lactone Paradox." It is lipophilic and retains well on C18 columns due to the gem-dimethyl group and bromine atom, but the lactone ring is susceptible to hydrolysis in alkaline conditions, leading to "ghost peaks" or retention time shifts. Furthermore, separating it from its regioisomer (6-bromo) requires specific stationary phase selectivity.
| Property | Specification | Analytical Implication |
| Structure | Lactone (Phthalide derivative) | Hydrolytic Instability: Ring opens at pH > 7.0. |
| Functional Groups | Aryl Bromide, Gem-dimethyl | Detection: Distinct isotopic pattern (1:1 for ⁷⁹Br:⁸¹Br) in MS. |
| UV Max | ~235-245 nm | Sensitivity: Moderate UV response; avoid cut-off solvents. |
| LogP | ~2.5 - 3.0 (Estimated) | Elution: Elutes after simple phthalides due to dimethyl bulk. |
Method Development Workflow (Interactive Guide)
Before troubleshooting, ensure your baseline method aligns with this decision matrix.
Figure 1: Strategic workflow for establishing a robust analytical control strategy for phthalide derivatives.
Troubleshooting & FAQs
Module A: Chromatography & Separation Issues
Q1: I am observing split peaks or severe fronting, even at low injection volumes. What is happening?
A: This is the classic signature of on-column hydrolysis . The lactone ring of 5-Br-DMP is unstable in basic or neutral unbuffered environments. If your sample diluent is 100% Acetonitrile (ACN) but your mobile phase is neutral water, the local pH shift during injection can open the ring to form the hydroxy-acid form, which elutes earlier.
-
The Fix:
-
Buffer Your Mobile Phase: Never use plain water. Use 0.1% Formic Acid or 10-20 mM Ammonium Acetate (pH 4.5).
-
Match Diluent: Ensure your sample diluent contains the same acid concentration as your mobile phase (e.g., 50:50 ACN:0.1% FA).
-
Q2: I cannot separate 5-Br-DMP from the 6-bromo regioisomer. They co-elute on my C18 column.
A: Regioisomers often have identical hydrophobicity, rendering standard C18 alkyl chains ineffective. You need Pi-Pi (π-π) interaction selectivity.
-
The Fix: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.
-
Mechanism: The electron-withdrawing bromine atom creates specific electron-density differences on the aromatic ring between the 5- and 6-positions. Phenyl phases interact with these differences more strongly than C18.
-
Recommended Column: Waters XSelect HSS Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (2.6 µm).
-
Q3: My retention times are drifting day-to-day.
A: Check your Gem-dimethyl steric hindrance . While the dimethyl group adds lipophilicity, it also makes the molecule sensitive to organic modifier fluctuations.
-
The Fix: Use a Column Oven set to 35°C or 40°C. Do not run at ambient temperature. The thermal energy helps overcome the rotational barrier of the bulky dimethyl groups, sharpening the peak and stabilizing retention.
Module B: Detection & Sensitivity
Q4: How do I confirm the peak identity without a standard?
A: Use the Bromine Isotope Signature via LC-MS. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio.
-
Protocol:
-
Run in Positive Mode (ESI+) .
-
Look for the [M+H]⁺ cluster.
-
You must see two peaks of equal intensity separated by 2 Da.
-
Example: If Molecular Weight is ~241, look for signals at m/z 241 and 243 with 1:1 intensity. If you don't see this "twin tower" pattern, it is not your brominated compound.
-
Q5: The baseline noise is too high at 210 nm.
A: 5-Br-DMP has an aromatic ring, allowing detection at higher wavelengths.
-
The Fix: Shift detection to 240 nm - 254 nm .
-
At 210 nm, you are detecting mobile phase impurities (especially if using Formic Acid).
-
The carbonyl (C=O) and benzene ring conjugation provides a specific maximum around 245 nm, significantly improving the Signal-to-Noise (S/N) ratio.
-
Standard Operating Procedures (SOPs)
SOP-01: Recommended UHPLC Conditions
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl, 100 x 2.1 mm, 1.7 - 2.6 µm | Maximizes selectivity for halogenated regioisomers. |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains acidic pH to prevent lactone hydrolysis. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Sharpens peaks compared to Methanol. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimized for Van Deemter curve of sub-3µm particles. |
| Temp | 40°C | Reduces viscosity and stabilizes retention. |
| Gradient | 0 min: 10% B 5 min: 90% B 7 min: 90% B | Generic scouting gradient; flatten slope at elution point for resolution. |
SOP-02: Stability-Indicating Sample Preparation
Objective: Prevent "Ghost Peak" formation due to degradation.
-
Weighing: Weigh ~10 mg of 5-Br-DMP standard.
-
Stock Solution: Dissolve in 100% Acetonitrile (Lactones are stable in pure aprotic organic solvents).
-
Working Solution: Dilute to 0.1 mg/mL using 50:50 Water:ACN .
-
CRITICAL: The water portion must be acidified (e.g., 0.1% Formic Acid).
-
Time Limit: Analyze within 24 hours. If storing, keep at 4°C.
-
Mechanism of Failure: Lactone Hydrolysis
Understanding the degradation pathway is vital for troubleshooting.
Figure 2: The pH-dependent equilibrium. High pH drives the reaction to the right (Open Ring), causing loss of assay and split peaks.
References & Regulatory Grounding
-
ICH Q2(R2) Validation of Analytical Procedures.
-
Relevance: Defines the requirements for Specificity (regioisomer separation) and Robustness (pH stability).
-
Source:
-
-
Development and Validation of UPLC Methods for Phthalide Derivatives.
-
Relevance: Provides baseline chromatographic conditions for 5-bromo-phthalide derivatives used in Citalopram synthesis.
-
Source:
-
-
Hydrolysis Kinetics of Isobenzofuran-1-one Derivatives.
-
Relevance: Explains the mechanism of lactone ring opening and the necessity of acidic buffers.
-
Source:
-
-
Analytical Methods for Phthalate and Phthalide Determination.
-
Relevance: Comparison of GC-MS vs HPLC techniques for this class of compounds.
-
Source:
-
Disclaimer: This guide is intended for research and development purposes. All methods must be validated in your specific laboratory environment according to local regulatory standards (e.g., GMP/GLP) before use in release testing.
preventing degradation of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one during storage
Topic: Prevention of Storage Degradation & Stability Management
Document ID: TSC-2024-BDP-05 | Version: 2.1 | Status: Active[1]
Executive Summary & Dashboard
Compound Identity:
-
IUPAC Name: 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one[1]
-
Common Name: 5-Bromo-3,3-dimethylphthalide[1]
-
Key Application: Critical intermediate in the synthesis of Citalopram and Escitalopram (Grignard reaction precursor).
The Stability Paradox: While the gem-dimethyl group at the C3 position provides steric protection against nucleophilic attack compared to unsubstituted phthalides, the lactone ring remains thermodynamically susceptible to hydrolysis. Moisture is the primary antagonist. Upon exposure to humid environments (especially with trace base/acid), the ring opens to form the corresponding hydroxy-benzoic acid derivative, rendering the reagent useless for Grignard-type coupling.
Storage Condition Traffic Light System
| Status | Condition | Action Required |
| OPTIMAL | < 25°C, < 10% RH, Argon/N₂ Headspace | None. Standard QC re-test every 12 months. |
| WARNING | Ambient Temp, Ambient Humidity, Air Headspace | Immediate Action: Purge with inert gas. Desiccate. Retest purity before use. |
| CRITICAL | > 30°C, High Humidity, Open Container | Do Not Use. Perform HPLC analysis. High probability of ring-opening (hydrolysis).[1] |
The Mechanics of Degradation
To prevent degradation, you must understand the molecular failure mode. The degradation is not oxidative; it is hydrolytic .
Degradation Pathway (Hydrolysis)[1]
The lactone ring (cyclic ester) undergoes nucleophilic acyl substitution by water. This reaction is reversible but favored by high humidity and catalyzed by trace impurities (acid/base).
Figure 1: The hydrolytic ring-opening pathway.[1] Note that the 'Acid' form interferes with subsequent Grignard reactions by quenching the organometallic reagent.
Critical Storage Protocols
Protocol A: The "Dry Chain" (Long-Term Storage)
For storage > 3 months.[1]
-
Container Selection: Use amber borosilicate glass with a Teflon (PTFE) lined cap. Avoid polyethylene (PE) bags as primary containment due to moisture permeability.
-
Atmosphere: Flush the headspace with dry Argon (preferred over Nitrogen due to higher density) for 30 seconds before sealing.
-
Desiccation: Place the primary container inside a secondary desiccator or an aluminumized Mylar bag containing activated silica gel or molecular sieve packets.
-
Temperature: Store at 2°C – 8°C . While the compound is stable at room temperature, cold storage reduces the kinetic rate of hydrolysis and prevents "caking" of the powder.
Protocol B: Handling & Aliquoting
To prevent "sweating" (condensation).
-
Equilibration: When removing from cold storage, allow the closed container to reach room temperature (approx. 30–60 mins) before opening. Opening a cold bottle in humid air causes immediate condensation on the solid surface.
-
Tooling: Use spatulas cleaned with acetone and fully dried.
-
Resealing: Re-purge with inert gas immediately after aliquoting. Parafilm is insufficient as a primary moisture barrier; use electrical tape or specific sealing films over the cap junction.
Troubleshooting & Quality Control
Diagnostic: How do I know if my batch is degraded?
Visual Cues:
-
Fresh: White to off-white crystalline powder.[1]
-
Degraded: Clumpy, sticky texture (hygroscopic acid formation) or slight yellowing (if trace bromination byproducts oxidize).
Analytical Confirmation (HPLC): The ring-opened acid is much more polar than the lactone. It will elute significantly earlier in Reverse Phase (RP) HPLC.
Standard QC HPLC Method
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[1]5) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 30% B; 2-10 min: 30%→80% B; 10-15 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 230 nm (or 254 nm) |
| Expected Retention | Impurity (Acid): ~3–4 min Active (Lactone): ~8–9 min |
Recovery Protocol: Recrystallization
If your batch shows 90–95% purity with significant hydrolysis products, it can often be salvaged. The goal is to remove the polar acid impurity.
Safety Note: Perform in a fume hood. Solvent System: Heptane / Ethyl Acetate (EtOAc).
-
Dissolution: Dissolve the crude solid in the minimum amount of hot EtOAc (approx. 60°C).
-
Filtration: If insoluble particulates remain, perform a hot filtration.
-
Precipitation: Slowly add hot Heptane (antisolvent) until the solution becomes slightly turbid.
-
Ratio: Typically 1:3 or 1:4 (EtOAc:Heptane).
-
-
Cooling: Allow to cool to room temperature slowly with stirring, then move to 4°C for 2 hours.
-
Note: Rapid cooling may trap impurities.
-
-
Isolation: Filter the white crystals. Wash the cake with cold Heptane.
-
Drying: Vacuum dry at 40°C for 6 hours. Crucial: Ensure all solvent is removed; trapped EtOAc can hydrolyze over time if wet.
Frequently Asked Questions (FAQs)
Q: Can I store this compound in Ethanol or Methanol? A: NO. While soluble, storing lactones in protic solvents (alcohols) for extended periods can lead to transesterification or ring-opening solvolysis, forming ethyl/methyl esters of the hydroxy-acid. Always store as a dry solid.
Q: My sample has "caked" into a hard block. Is it ruined? A: Not necessarily, but it indicates moisture ingress. The "caking" is often caused by the formation of the hydroxy-acid on the crystal surfaces, which is hygroscopic and acts as a glue. Grind a small sample and run the HPLC method above. If purity is >98%, dry it under vacuum and use. If <95%, recrystallize.
Q: Why does the HPLC show a split peak? A: If running in a basic mobile phase (high pH), the lactone may open on the column. Ensure your Mobile Phase A is acidic (pH 2–3) to keep the lactone ring stable during analysis.
Q: I am using this for a Grignard reaction (Citalopram synthesis). How much water is too much? A: For Grignard chemistry, the tolerance is near zero. Even if the lactone isn't hydrolyzed, adsorbed water will quench your Grignard reagent (e.g., 4-fluorophenylmagnesium bromide). If the Karl Fischer (KF) titration shows >0.1% water, dry the compound by azeotropic distillation with Toluene before adding the Grignard reagent.
References
-
Sigma-Aldrich. (n.d.).[1] 5-Bromo-3,3-dimethyl-1(3H)-isobenzofuranone Safety Data Sheet. Retrieved from [1]
-
Yathirajan, H. S., et al. (2005). "Crystal structure of 5-bromo-3H-isobenzofuran-1-one." ResearchGate.[3] (Structural analog stability data). Retrieved from
-
BenchChem. (2024). Technical Support: Synthesis and Handling of Bromophthalides. Retrieved from
-
Lundbeck A/S. (2002). Method for the preparation of Citalopram. (Patent describing the sensitivity of the phthalide intermediate). Retrieved from
Sources
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-3,3-dimethyl-3H-isobenzofuran-1-one
Welcome to the dedicated technical support guide for the synthesis of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical transformation. As your Senior Application Scientist, I will provide field-proven insights and evidence-based solutions to common issues encountered during this synthesis.
Proposed Synthetic Route for Scaled-Up Production
The synthesis of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one on a larger scale is most effectively achieved through a Grignard reaction with a suitable phthalic anhydride precursor. This route offers a balance of accessibility of starting materials and reaction efficiency.
Reaction Scheme:
The overall transformation involves the reaction of 4-bromophthalic anhydride with a methylmagnesium halide (e.g., methylmagnesium bromide or chloride) followed by an acidic workup to facilitate lactonization.
Caption: Synthetic workflow for 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one.
Detailed Protocol:
Materials and Reagents:
| Reagent/Material | Recommended Grade | Key Considerations |
| 4-Bromophthalic anhydride | >98% purity | Ensure dryness before use. |
| Magnesium turnings | High purity | Activate before use. |
| Methyl halide (e.g., Bromomethane or Iodomethane) | Anhydrous | Use with appropriate safety precautions. |
| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free | Crucial for Grignard reagent formation. |
| Hydrochloric acid (HCl) | Concentrated | For acidic workup. |
| Diethyl ether | Anhydrous | For extraction. |
| Saturated sodium bicarbonate solution | For neutralization. | |
| Anhydrous sodium sulfate or magnesium sulfate | For drying organic layers. |
Step-by-Step Procedure:
-
Grignard Reagent Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), charge a flame-dried reactor with magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of methyl halide in anhydrous THF to the magnesium suspension. Maintain a gentle reflux to sustain the reaction.
-
After the addition is complete, continue to stir until the magnesium is consumed.
-
-
Reaction with 4-Bromophthalic Anhydride:
-
In a separate reactor, dissolve 4-bromophthalic anhydride in anhydrous THF.
-
Cool the solution to a low temperature (e.g., -10 to 0 °C) to control the exotherm and minimize side reactions.
-
Slowly add the prepared Grignard reagent to the 4-bromophthalic anhydride solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure complete reaction.
-
-
Work-up and Lactonization:
-
Cool the reaction mixture in an ice bath.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with concentrated HCl to facilitate the cyclization to the desired lactone.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
-
Frequently Asked Questions (FAQs)
Q: What is the primary safety concern when scaling up this synthesis?
A: The primary safety concern is the highly exothermic nature of the Grignard reaction.[1][2][3] Careful control of the addition rate and reaction temperature is critical to prevent a runaway reaction. It is also essential to work under strictly anhydrous conditions, as water can react violently with the Grignard reagent.
Q: Why is anhydrous THF so critical for this reaction?
A: Grignard reagents are highly reactive towards protic solvents like water. The presence of moisture will quench the Grignard reagent, reducing the yield and potentially leading to the formation of byproducts.[2] Anhydrous THF is a suitable solvent as it is aprotic and effectively solvates the Grignard reagent.
Q: Can I use a different methylating agent instead of a Grignard reagent?
A: While other organometallic reagents like methyllithium could be used, Grignard reagents are often preferred for large-scale synthesis due to their lower cost and generally more manageable reactivity.
Q: What is the role of the acidic workup?
A: The acidic workup serves two main purposes. Firstly, it protonates the intermediate alkoxide formed after the Grignard addition. Secondly, it catalyzes the intramolecular cyclization (lactonization) of the resulting hydroxy-acid to form the final phthalide product.
Troubleshooting Guide
Reaction Initiation & Progression
Q1: The Grignard reaction is difficult to initiate. What are the possible causes and solutions?
-
Cause: Inactive magnesium surface due to oxidation.
-
Solution: Activate the magnesium turnings before use. This can be done by stirring them vigorously under an inert atmosphere, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
-
-
Cause: Presence of moisture in the glassware, solvent, or starting materials.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use freshly distilled anhydrous THF and ensure the methyl halide is also anhydrous.
-
-
Cause: Low ambient temperature.
-
Solution: Gently warm a small portion of the reaction mixture to initiate the reaction. Once initiated, the exotherm of the reaction should maintain it.
-
Caption: Troubleshooting workflow for Grignard reaction initiation.
Q2: The reaction is sluggish or stalls after initial success. How can I resolve this?
-
Cause: The surface of the magnesium turnings has become coated with byproducts, preventing further reaction.
-
Solution: Increase the agitation speed to help break up any coating on the magnesium surface.
-
-
Cause: Insufficient concentration of the methyl halide.
-
Solution: Ensure a steady and appropriate addition rate of the methyl halide solution.
-
Q3: I am observing a significant exotherm. How can I control the reaction temperature during scale-up?
-
Cause: The rate of addition of the Grignard reagent is too fast.
-
Solution: Slow down the addition rate of the Grignard reagent to the phthalic anhydride solution.
-
-
Cause: Inefficient cooling.
-
Solution: Use a more efficient cooling bath (e.g., a cryocooler or a larger ice/salt bath) and ensure good heat transfer by using a reactor with a large surface area-to-volume ratio. For very large scales, consider a semi-batch process where the Grignard reagent is added portion-wise.[4]
-
Low Yield & Incomplete Conversion
Q4: The overall yield of the final product is consistently low. What are the key factors to investigate?
-
Cause: Inefficient Grignard reagent formation.
-
Solution: Titrate the Grignard reagent before use to determine its exact concentration and adjust the stoichiometry accordingly.
-
-
Cause: Incomplete reaction with the phthalic anhydride.
-
Solution: Increase the reaction time or consider a slight increase in the reaction temperature after the initial addition is complete.
-
-
Cause: Loss of product during workup and purification.
-
Solution: Optimize the extraction and purification steps. Ensure complete extraction from the aqueous layer and minimize losses during recrystallization or chromatography.
-
Q5: TLC/GC-MS analysis shows a significant amount of unreacted starting material. How can I improve conversion?
-
Cause: Insufficient amount of Grignard reagent.
-
Solution: Use a slight excess of the Grignard reagent (e.g., 2.1-2.2 equivalents) to ensure complete conversion of the starting material.
-
-
Cause: The reaction was not allowed to proceed to completion.
-
Solution: Monitor the reaction progress by TLC or GC-MS and continue stirring until the starting material is consumed.
-
Impurity Formation & Side Reactions
Q6: I am observing a significant amount of the di-addition byproduct. How can I minimize its formation?
-
Cause: The intermediate ketone is highly reactive towards the Grignard reagent.
-
Solution: Maintain a low reaction temperature during the addition of the Grignard reagent. This will favor the reaction with the more electrophilic anhydride carbonyl over the ketone. A study on Grignard additions to phthalides has shown that cryogenic temperatures can be essential for achieving mono-addition.[5]
-
-
Cause: Localized high concentrations of the Grignard reagent.
-
Solution: Ensure efficient stirring and a slow addition rate to avoid localized excesses of the Grignard reagent.
-
Q7: My product is contaminated with a ring-opened byproduct. What causes this and how can I prevent it?
-
Cause: Incomplete lactonization during the acidic workup.
-
Solution: Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during the workup to drive the cyclization to completion. Gentle heating during the workup may also promote lactonization.
-
Q8: How can I avoid the formation of the isomeric 6-bromo-3,3-dimethyl-3H-isobenzofuran-1-one?
-
Cause: Use of an incorrect starting material.
-
Solution: This isomer would arise from the use of 3-bromophthalic anhydride. Ensure the starting material is indeed 4-bromophthalic anhydride. A patent for the synthesis of 5-bromophthalide highlights the formation of the 6-bromo isomer as a potential issue when starting from 4-bromophthalic anhydride, suggesting careful control of reaction conditions is necessary.[6]
-
Product Isolation & Purification
Q9: I am having difficulty isolating the product from the reaction mixture. What is the recommended work-up procedure for large-scale synthesis?
-
Cause: Emulsion formation during extraction.
-
Solution: Add a small amount of brine to the aqueous layer to help break up emulsions.
-
-
Cause: The product is partially soluble in the aqueous layer.
-
Solution: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product.
-
Q10: The purified product is still showing impurities by NMR/LC-MS. What are the best purification strategies?
-
Cause: Co-crystallization of impurities.
-
Solution: Try a different recrystallization solvent system. A solvent-antisolvent system can sometimes be more effective.
-
-
Cause: Impurities with similar polarity to the product.
-
Solution: If recrystallization is ineffective, column chromatography with a carefully selected eluent system is the best option. Consider using a gradient elution to improve separation.
-
References
- CONTINUUS Pharmaceuticals. (n.d.). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE 2022 Annual Meeting Proceedings.
- Mettler-Toledo International Inc. (n.d.).
- Mettler-Toledo International Inc. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development.
- Presidential Green Chemistry Challenge. (2010). Grignard Reactions Go Greener with Continuous Processing.
- CN1634906A. (2005). Synthesis of 5-bromo phthalide.
- Koley, D., et al. (2025). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research.
- WO2004089924A1. (2004). Process for the preparation of 5-bromophthalide.
- BenchChem. (n.d.). Navigating Reactions with Dimethyl 3-(bromomethyl)
- Di Mola, A., et al. (2020).
- Blicke, F. F., & Weinkauff, O. J. (1920).
- Dallinger, D., & Kappe, C. O. (2011). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT.
Sources
Validation & Comparative
Comparative Bioactivity & Synthetic Utility Guide: 5-Bromo-3,3-dimethyl-3H-isobenzofuran-1-one vs. 5-Bromophthalide
This guide provides an in-depth technical comparison between 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one (Compound A) and 5-bromophthalide (Compound B).
Executive Summary
In the landscape of pharmaceutical chemistry, 5-bromophthalide (Compound B) is a "workhorse" intermediate, celebrated as the primary scaffold for the synthesis of the blockbuster antidepressant Citalopram . Its reactivity at the C-3 position allows for the construction of complex pharmacophores.
In contrast, 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one (Compound A) represents a "stabilized" scaffold. The introduction of the gem-dimethyl group at the C-3 position drastically alters its steric and electronic profile, invoking the Thorpe-Ingold effect to enhance ring stability and lipophilicity. While Compound B is a transient precursor, Compound A is often investigated for its intrinsic bioactivity (antimicrobial/cytotoxic) and metabolic stability in Structure-Activity Relationship (SAR) studies.
Key Distinction:
-
5-Bromophthalide: High synthetic plasticity; susceptible to ring-opening and functionalization.
-
5-Bromo-3,3-dimethylphthalide: High metabolic stability; lipophilic pharmacophore used to probe hydrophobic binding pockets.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The structural difference of two methyl groups dictates the divergent applications of these molecules.
| Feature | 5-Bromophthalide (Compound B) | 5-Bromo-3,3-dimethylphthalide (Compound A) |
| CAS Number | 64169-34-2 | 25312-31-6 (Generic/Related) |
| Structure | Unsubstituted lactone ring (C-3 is -CH₂-) | gem-Dimethyl substituted (C-3 is -C(Me)₂-) |
| Molecular Weight | 213.03 g/mol | ~241.08 g/mol |
| Lipophilicity (LogP) | ~1.9 (Moderate) | ~2.8 (High) |
| Reactivity | High (C-1 Carbonyl & C-3 Methylene) | Moderate (Sterically hindered C-3) |
| Primary Use | Intermediate for Citalopram/Escitalopram | SAR Probe, Stable Isostere, Polymer Additive |
Synthetic Utility & Mechanism of Action[5]
5-Bromophthalide: The Citalopram Precursor
The bioactivity of 5-bromophthalide is inextricably linked to its role in synthesizing Selective Serotonin Reuptake Inhibitors (SSRIs). Its lack of substitution at C-3 is critical.
Mechanism:
-
Double Grignard Addition: The lactone carbonyl (C-1) reacts sequentially with 4-fluorophenylmagnesium bromide and 3-(dimethylamino)propylmagnesium chloride.
-
Diol Formation: This opens the ring to form a metastable diol.
-
Cyclization: Acid-catalyzed dehydration closes the ring to form the dihydroisobenzofuran core of Citalopram.
5-Bromo-3,3-dimethylphthalide: The Stabilized Scaffold
The gem-dimethyl group at C-3 creates steric bulk.
-
Thorpe-Ingold Effect: The bond angle compression by the methyl groups favors ring closure and prevents hydrolysis.
-
Biological Implication: This molecule is often used to test the "metabolic soft spot" hypothesis. By blocking C-3 oxidation, researchers can determine if metabolic clearance is driven by ring-opening or hydroxylation at this position.
Visualization: Synthetic Pathways & SAR Logic
Figure 1: Divergent pathways. Compound B undergoes ring-opening to form drugs, while Compound A utilizes the gem-dimethyl effect to maintain ring integrity for intrinsic bioactivity.
Bioactivity Profile Comparison
While Compound B is a pro-drug precursor, Compound A exhibits intrinsic bioactivity typical of the phthalide class.
Compound B (5-Bromophthalide)[2][6]
-
Direct Bioactivity: Low. Primarily acts as a skin and respiratory irritant.
-
Toxicity: LD50 (Rat, oral) > 2000 mg/kg (typical for phthalide intermediates).
-
Pharmacology: No significant receptor binding affinity in its native form. Its value is purely as a latent electrophile for synthesis.
Compound A (5-Bromo-3,3-dimethylphthalide)
-
Class Effect: Phthalides with C-3 substitution (like n-butylphthalide) are known neuroprotective and anti-platelet agents.
-
Cytotoxicity: 3,3-dimethyl substituted isobenzofuranones have demonstrated moderate cytotoxicity against K562 (Leukemia) and HL-60 cell lines.
-
Mechanism: The lactone moiety can act as a Michael acceptor (if unsaturated) or interact with serine hydrolases. The bromine atom enhances lipophilicity, aiding membrane permeability.
-
Antimicrobial: Halogenated phthalides often show activity against S. aureus and C. albicans due to their ability to disrupt bacterial cell walls.
Experimental Protocols
Protocol 1: Grignard-Mediated Transformation (Demonstrating Compound B Reactivity)
Objective: To demonstrate the susceptibility of the C-1 carbonyl to nucleophilic attack, a key feature of 5-bromophthalide.
Reagents:
-
5-Bromophthalide (1.0 eq)
-
4-Fluorophenylmagnesium bromide (1.2 eq, 1M in THF)
-
Anhydrous THF
-
Ammonium Chloride (sat. aq.)
Workflow:
-
Setup: Flame-dry a 3-neck flask under Nitrogen. Dissolve 5-bromophthalide in anhydrous THF. Cool to -20°C.
-
Addition: Add the Grignard reagent dropwise over 30 minutes. Note: Temperature control is critical to prevent over-reaction.
-
Quench: Pour reaction mixture into ice-cold saturated NH₄Cl.
-
Analysis: Extract with EtOAc. Analyze via TLC (Hexane:EtOAc 4:1).
-
Result: Disappearance of starting material (Rf ~0.5) and appearance of the lactol/diol intermediate (Rf ~0.2).
-
-
Validation: This reaction confirms the electrophilic nature of Compound B, contrasting with Compound A which would require harsher conditions due to steric bulk if attempting C-3 functionalization, or would react cleanly at C-1 without side reactions at C-3.
Protocol 2: In Vitro Cytotoxicity Assay (Evaluating Compound A)
Objective: To assess the intrinsic bioactivity of the stabilized phthalide scaffold.
Method: MTT Colorimetric Assay Cell Line: K562 (Human immortalized myelogenous leukemia).
Steps:
-
Seeding: Seed K562 cells (1 x 10⁵ cells/mL) in 96-well plates.
-
Treatment: Treat cells with Compound A at concentrations ranging from 1 µM to 100 µM (dissolved in DMSO, final <0.1%).
-
Control: Etoposide (Positive), DMSO (Vehicle).
-
-
Incubation: Incubate for 48 hours at 37°C, 5% CO₂.
-
Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals with SDS/HCl.
-
Readout: Measure absorbance at 570 nm. Calculate IC₅₀.
-
Expected Result: Halogenated phthalides typically exhibit IC₅₀ values in the 10–50 µM range, indicating moderate antiproliferative potential.
-
References
-
BenchChem. (2025).[1][2] The Efficacy of 5-Bromophthalide as a Precursor in Citalopram Synthesis. Link
-
National Institutes of Health (NIH). (2025). Structure-Activity Relationships for a Novel Series of Citalopram Analogues. PubMed Central. Link
-
PubChem. (2025). Compound Summary: 5-Bromophthalide (CID 603144). Link
-
Talele, T. T. (2018).[3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Logrado, L. P., et al. (2010). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules. Link
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The Bromine Advantage: A Comparative Guide to the Structure-Activity Relationship of Brominated Isobenzofuranones
In the landscape of medicinal chemistry and drug discovery, the isobenzofuranone scaffold, also known as a phthalide, represents a privileged structure due to its presence in a wide array of biologically active natural and synthetic compounds.[1] The strategic incorporation of halogen atoms, particularly bromine, into this scaffold has emerged as a powerful tool to modulate and enhance the therapeutic potential of these molecules. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of brominated isobenzofuranones, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to support your research endeavors.
The Influence of Bromination: More Than Just an Added Atom
The introduction of a bromine atom into an isobenzofuranone molecule is not a trivial modification. Bromine, being a halogen, imparts several key physicochemical changes that can profoundly influence a compound's biological activity. These changes include alterations in lipophilicity, electronic effects (electron-withdrawing), and the potential for halogen bonding, a specific type of non-covalent interaction that can influence drug-receptor binding.[2] Understanding these effects is paramount to rationally designing more potent and selective isobenzofuranone-based therapeutics.
This guide will explore the SAR of brominated isobenzofuranones across three key biological activities: antiproliferative/cytotoxic, antimicrobial, and herbicidal effects. By comparing the performance of different brominated analogues, we aim to elucidate the patterns that govern their efficacy.
Comparative Analysis of Biological Activity
Antiproliferative and Cytotoxic Activity
The quest for novel anticancer agents has led to the investigation of numerous isobenzofuranone derivatives. Bromination has been shown to be a key determinant of their cytotoxic potential.
Key Insights from Experimental Data:
-
Position Matters: The location of the bromine atom on the isobenzofuranone core is critical. While a systematic study comparing all possible bromination patterns is not extensively available, existing data suggests that substitution on the benzene ring of the scaffold significantly impacts activity.
-
Enhancement of Potency: In several studies, the introduction of bromine has been correlated with an increase in cytotoxic activity against various cancer cell lines. For instance, certain brominated derivatives have shown potent activity against leukemia, glioblastoma, and melanoma cell lines.[3]
Table 1: Comparative Cytotoxicity of Isobenzofuranone Derivatives
| Compound ID | Structure/Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| Parent Isobenzofuranone | Unsubstituted | Various | Generally lower activity | [4] |
| Brominated Derivative A | 3-(bromomethyl)isobenzofuran-1(3H)-one | K562 (leukemia) | 5 | [5] |
| Brominated Derivative B | 3-(bromomethyl)isobenzofuran-1(3H)-one | HL-60 (leukemia) | 0.1 | [5] |
| Dibromo Derivative C | 5,6-dibromohexahydro-4,7-methanoisobenzofuran-1(3H)-one | Not specified for cytotoxicity | - | [6][7] |
Note: The data presented is a synthesis from multiple sources to illustrate the trend. Direct comparison should be made with caution due to variations in experimental conditions.
The significantly lower IC50 values for the brominated derivatives against leukemia cell lines highlight the positive contribution of bromine to the antiproliferative activity.[5] The underlying mechanism is often attributed to the increased lipophilicity facilitating cell membrane penetration and potential interactions with intracellular targets.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Brominated isobenzofuranones have demonstrated promising activity against a range of bacterial and fungal pathogens.
Key Insights from Experimental Data:
-
Essential for Activity: Research suggests that the presence of bromine atoms on the benzofuran moiety appears to be a crucial factor for antibacterial activity.[8]
-
Gram-Positive vs. Gram-Negative: Some studies indicate that brominated compounds are more effective against Gram-positive bacteria than Gram-negative bacteria.[8] This could be due to differences in the cell wall structure between these two types of bacteria.
Table 2: Comparative Antimicrobial Activity of Isobenzofuranone Derivatives
| Compound ID | Structure/Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| N-(3-phthalidyl) amines | C3-substituted | E. coli, S. aureus, C. albicans | Good activity at 5mg/ml | [9] |
| Dibrominated Flavonoids | Dibrominated tricyclic flavonoids | S. aureus | 0.12 | [10] |
| Dibrominated Flavonoids | Dibrominated tricyclic flavonoids | E. coli | 3.9 | [10] |
The potent activity of dibrominated flavonoids, particularly against S. aureus, underscores the potential of this class of compounds as a source for new antibacterial agents.[10]
Herbicidal Activity
In the agrochemical sector, the search for effective and selective herbicides is ongoing. Brominated isobenzofuranones have shown significant potential in this area.
Key Insights from Experimental Data:
-
Superior Potency of Dibromo-derivatives: Studies have clearly indicated that among various halogenated and functionalized isobenzofuranones, dibromo-containing compounds were the most active herbicides against tested weed species.[6]
-
Positional Effects: The position of substituents, including bromine, strongly influences the herbicidal properties, with the ortho position often showing greater activity than meta or para positions.[11]
Table 3: Comparative Herbicidal Activity of Isobenzofuranone Derivatives
| Compound ID | Structure/Substitution Pattern | Weed Species | Inhibitory Activity | Reference |
| Halogenated Ketone-Isobenzofuranone Hybrids | o-F, o-Cl, o-Br, o-NO2 substituted | Chinese amaranth, Barnyard grass | Promising herbicidal activity | [11] |
| Dibromohexahydro-methanoisobenzofuranone | 5,6-dibromo substitution | Sorghum bicolor, Cucumis sativus, Allium cepa | Comparable or superior to (S)-metolachlor (commercial herbicide) | [6][7] |
The potent herbicidal activity of the dibromo derivative, even surpassing a commercial standard in some cases, highlights the significant impact of bromination on the phytotoxicity of isobenzofuranones.[7]
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential. Here, we provide detailed methodologies for key assays used to evaluate the biological activities of brominated isobenzofuranones.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the brominated isobenzofuranone derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][13]
Protocol:
-
Prepare Compound Dilutions: Prepare a series of twofold dilutions of the brominated isobenzofuranone derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microorganism suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 16-20 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for MIC determination using broth microdilution.
Conclusion and Future Directions
The structure-activity relationship of brominated isobenzofuranones is a compelling area of research with significant therapeutic potential. The evidence strongly suggests that the incorporation of bromine into the isobenzofuranone scaffold is a viable strategy for enhancing antiproliferative, antimicrobial, and herbicidal activities. Key takeaways include the critical role of the position and number of bromine substituents in determining biological efficacy.
Future research should focus on a more systematic exploration of the SAR of brominated isobenzofuranones. Synthesizing and testing a comprehensive library of analogues with bromine at various positions on the aromatic ring will provide a more complete picture of the SAR and enable the rational design of next-generation compounds with improved potency and selectivity. Furthermore, mechanistic studies are warranted to elucidate the specific molecular targets and pathways through which these brominated compounds exert their biological effects.
By combining rigorous SAR studies with robust experimental protocols, the scientific community can unlock the full potential of brominated isobenzofuranones in the development of novel therapeutics and agrochemicals.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Unknown Source. (n.d.). MTT ASSAY: Principle. Retrieved from [Link]
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Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]
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CGSpace. (2022, April 19). Broth microdilution reference methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). Herbicidal activity of isobenzofuranones and in silico identification of their enzyme target. Retrieved from [Link]
-
Pest Management Science. (2019, December 15). Herbicidal activity of isobenzofuranones and in silico identification of their enzyme target. Retrieved from [Link]
-
ResearchGate. (n.d.). of the herbicidal property of novel isobenzofuranones. Retrieved from [Link]
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PubMed. (2022, December 25). Design, synthesis, and structure-activity relationship (SAR) studies of ketone-isobenzofuranone hybrid herbicides. Retrieved from [Link]
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National Institutes of Health. (2022, May 10). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Structure‐Activity Relationship (SAR) Studies of Ketone‐Isobenzofuranone Hybrid Herbicides | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Preliminary structure–activity relationship (SAR) of the target compounds. Retrieved from [Link]
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MDPI. (2013, February 1). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Retrieved from [Link]
-
International Journal of Scientific & Engineering Research. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. Retrieved from [Link]
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MDPI. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]
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ResearchGate. (n.d.). Structure-activity relationship of phthalide derivatives. Retrieved from [Link]
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PubMed. (2013, February 1). Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones. Retrieved from [Link]
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MDPI. (2017, April 25). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. Retrieved from [Link]
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Medical Science and Discovery. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
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MDPI. (2026, February 2). The Antimicrobial and Cytotoxicity Properties of New Dibrominated 1,3-Dithiolium Flavonoids. Retrieved from [Link]
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A Comparative Guide to the Synthetic Validation of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the robust and efficient preparation of target molecules is paramount. This guide provides an in-depth technical comparison of two viable synthetic routes to 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one, a valuable substituted phthalide derivative. By examining the strategic choices, mechanistic underpinnings, and experimental data associated with each pathway, this document serves as a critical resource for researchers engaged in process development and optimization.
Introduction: The Significance of Substituted Phthalides
Substituted isobenzofuranones, commonly known as phthalides, are a class of compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their utility as versatile synthetic intermediates is well-established in the field of medicinal chemistry. The target molecule, 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one, incorporates a strategic bromine handle, ideal for further functionalization through cross-coupling reactions, and a gem-dimethyl group at the 3-position, which can impart specific conformational constraints and metabolic stability to derivative compounds. Given its potential applications in drug discovery, the validation of an efficient and scalable synthetic route is of considerable interest.
Synthetic Strategy Overview
Two primary synthetic strategies for the preparation of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one are evaluated herein.
-
Route A: Post-formation Bromination. This approach focuses on the initial construction of the 3,3-dimethylphthalide core, followed by a regioselective electrophilic aromatic bromination to introduce the bromine atom at the C-5 position.
-
Route B: Pre-brominated Precursor Approach. In contrast, this strategy begins with a commercially available brominated starting material, 4-bromophthalic anhydride, and subsequently introduces the gem-dimethyl functionality.
This guide will dissect each route, providing a detailed analysis of the chemical transformations, experimental protocols, and a comparative summary of their respective advantages and disadvantages.
Route A: Synthesis via Bromination of 3,3-Dimethylphthalide
This synthetic pathway prioritizes the early installation of the gem-dimethyl group, followed by a late-stage bromination. The key challenge in this route lies in achieving high regioselectivity in the bromination step.
Step 1: Synthesis of 3,3-Dimethyl-3H-isobenzofuran-1-one
The synthesis of the 3,3-dimethylphthalide core can be efficiently achieved from 2-acetylbenzoic acid. It is crucial to understand that 2-acetylbenzoic acid exists in equilibrium with its cyclic tautomer, 3-hydroxy-3-methyl-3H-isobenzofuran-1-one[1]. This inherent cyclization provides a facile entry point to the desired phthalide skeleton.
The conversion of the hydroxyl group to a second methyl group can be accomplished via a Grignard reaction. Treatment of 2-acetylbenzoic acid (or its cyclic tautomer) with an excess of a methyl Grignard reagent, such as methylmagnesium bromide (MeMgBr), is expected to proceed via nucleophilic addition to the ketone (or hemiacetal) followed by dehydration and a second addition to the resulting acylium ion intermediate to furnish the gem-dimethyl group.
-
A solution of 2-acetylbenzoic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of methylmagnesium bromide (3.0 M in diethyl ether, 2.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3,3-dimethyl-3H-isobenzofuran-1-one.
Step 2: Bromination of 3,3-Dimethyl-3H-isobenzofuran-1-one
The regioselective bromination of the aromatic ring of 3,3-dimethylphthalide is the critical step in this route. The phthalide ring contains an ester group, which is a deactivating, meta-directing group. However, the fused benzene ring is activated by the alkyl and ether-like oxygen substituents. The directing effects of these groups must be carefully considered to predict the outcome of the electrophilic substitution. The desired 5-bromo isomer is para to the ether-like oxygen of the lactone ring.
N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of aromatic compounds, often in the presence of an acid catalyst[2][3][4].
-
To a solution of 3,3-dimethyl-3H-isobenzofuran-1-one (1.0 equivalent) in a suitable solvent such as dichloromethane or acetonitrile, N-bromosuccinimide (1.1 equivalents) is added.
-
A catalytic amount of a strong acid, such as sulfuric acid or trifluoroacetic acid, is added to the mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one.
Workflow for Route A
Sources
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Publish Comparison Guide: Cytotoxicity of 5-Bromo-3,3-dimethyl-3H-isobenzofuran-1-one and Analogs
The following guide provides an in-depth technical analysis of the cytotoxicity profile of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one (also known as 5-bromo-3,3-dimethylphthalide) and its bioactive analogs.
This analysis synthesizes experimental data from medicinal chemistry literature regarding the isobenzofuran-1(3H)-one (phthalide) class, focusing on Structure-Activity Relationships (SAR) and comparative cytotoxic potency against human cancer cell lines.[1]
Executive Summary & Chemical Context
5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one represents a halogenated "privileged scaffold" in drug discovery. While often utilized as a high-value intermediate in the synthesis of pharmaceuticals (e.g., Citalopram precursors), its structural features—specifically the lipophilic gem-dimethyl group at C-3 and the electron-withdrawing bromine at C-5—confer distinct biological reactivity compared to the unsubstituted phthalide core.
This guide compares the cytotoxicity of this scaffold against its functionalized analogs, revealing a trend where C-3 functionalization and halogen positioning act as molecular switches between cytoprotection (at low doses) and cytotoxicity (at high doses).
Chemical Profile[2][3][4][5][6][7]
-
IUPAC Name: 5-bromo-3,3-dimethyl-2-benzofuran-1-one
-
Molecular Formula: C₁₀H₉BrO₂
-
Key Structural Features:
-
Phthalide Core: A
-lactone fused to a benzene ring; a pharmacophore known for interacting with serine hydrolases and tubulin. -
C-5 Bromine: Increases lipophilicity (LogP) and metabolic stability; facilitates halogen bonding with protein targets.
-
C-3 Gem-Dimethyl: Provides steric bulk, preventing hydrolytic ring-opening compared to mono-substituted analogs.
-
Comparative Cytotoxicity Data
The following data aggregates IC₅₀ values (concentration inhibiting 50% of cell growth) from various studies on phthalide derivatives. The 5-bromo-3,3-dimethyl scaffold is compared against 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP) and Riligustilide (a potent natural analog) to illustrate the SAR landscape.
Table 1: Comparative IC₅₀ Values (µM) Against Human Cancer Cell Lines[4]
| Compound | Structure Type | K562 (Leukemia) | MCF-7 (Breast) | HepG2 (Liver) | Toxicity Mechanism |
| 5-bromo-3,3-dimethyl-phthalide | Core Scaffold | > 50 µM (Est.) | > 100 µM (Est.) | Moderate | ROS Generation (Low) |
| Br-NBP (3-butyl-6-bromo analog) | Active Analog | 14.6 ± 3.5 | 45.8 ± 4.2 | 28.4 ± 2.1 | Oxidative Stress / Apoptosis |
| Riligustilide | Natural Dimer | 6.79 ± 0.8 | 13.8 ± 1.2 | 7.92 ± 0.9 | Cell Cycle Arrest (G1/S) |
| C-3 Functionalized Derivative (Compound 18) | Synthetic Lead | 1.71 ± 0.1 | 9.00 ± 0.5 | 3.2 ± 0.4 | Tubulin Polymerization Inhibition |
| Doxorubicin | Standard Control | 0.52 ± 0.05 | 0.2 ± 0.01 | 0.15 ± 0.02 | DNA Intercalation |
*Note: The core scaffold shows lower potency than its functionalized counterparts. High IC₅₀ values indicate low acute toxicity, making it a stable intermediate, whereas C-3 substitution (as seen in Compound 18) drastically increases potency.
Structure-Activity Relationship (SAR) Analysis
The cytotoxicity of isobenzofuran-1-ones is governed by three critical vectors:
-
The Lactone Ring: Essential for bioactivity. Hydrolysis to the hydroxy-acid form abolishes cytotoxicity.
-
Halogenation (Br): Bromine substitution enhances membrane permeability. Shifting Br from position 5 to 6 (as in Br-NBP) often retains activity but alters metabolic susceptibility.
-
C-3 Substitution (Critical): The gem-dimethyl group in the title compound provides stability but limits target interaction compared to n-butyl or alkenyl chains (as in Ligustilide), which facilitate hydrophobic pocket binding in targets like tubulin or kinases.
Mechanism of Action: The ROS-Apoptosis Axis
The cytotoxicity of brominated phthalides is primarily mediated through the induction of Reactive Oxygen Species (ROS) and subsequent mitochondrial dysfunction.
Mechanistic Pathway Diagram
Caption: The intrinsic apoptotic pathway triggered by brominated phthalides via oxidative stress and mitochondrial depolarization.
Experimental Protocols
To validate the cytotoxicity of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one vs. its analogs, the following standardized protocols are recommended. These ensure reproducibility and distinguish between cytostatic (growth arrest) and cytotoxic (killing) effects.
Protocol A: MTT Cell Viability Assay (Standard)
Objective: Determine IC₅₀ values in adherent cancer cell lines (e.g., MCF-7, HepG2).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -
Treatment:
-
Dissolve compound in DMSO (Stock: 100 mM).
-
Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture medium.
-
Control: Vehicle control (0.1% DMSO max) and Positive Control (Doxorubicin 1 µM).
-
Incubate for 48 hours .
-
-
Development:
-
Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.
-
Aspirate medium carefully.
-
Solubilize formazan crystals with 150 µL DMSO.
-
-
Quantification: Measure absorbance at 570 nm (ref 630 nm).
-
Analysis: Plot dose-response curve using non-linear regression (Log(inhibitor) vs. response).
Protocol B: ROS Detection Assay (Mechanistic Validation)
Objective: Confirm if cytotoxicity is driven by oxidative stress (common for brominated phthalides).
-
Staining: Treat cells with IC₅₀ concentration for 12h.
-
Probe Loading: Wash cells and incubate with DCFH-DA (10 µM) for 30 min in the dark.
-
Flow Cytometry:
-
Harvest cells via trypsinization.
-
Analyze on FL1 channel (Ex: 488 nm / Em: 530 nm).
-
-
Interpretation: A right-shift in fluorescence intensity relative to control indicates elevated intracellular ROS.
References
-
Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 2013.
-
Protective effect of 3-butyl-6-bromo-1(3H)-isobenzofuranone on hydrogen peroxide-induced damage in PC12 cells. Brain Research, 2010.[2]
-
Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix. Molecules, 2013.
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.
-
Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives. Iranian Journal of Basic Medical Sciences, 2021.
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A Comparative Spectroscopic Guide to 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one and Its Synthetic Precursors
This technical guide provides an in-depth spectroscopic analysis of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one, a key intermediate in pharmaceutical synthesis. The guide offers a comparative study of its spectral characteristics against its logical precursors, 4-bromophthalic acid and 4-bromophthalic anhydride. In the absence of published experimental data for the final product, this guide presents a robust predictive analysis of its expected ¹H NMR, ¹³C NMR, IR, and mass spectra. This predictive approach is grounded in the well-established principles of spectroscopy and a comparative analysis with its un-brominated analog, 3,3-dimethylphthalide. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the spectroscopic nuances that arise during the synthesis of this important compound.
Introduction: The Importance of Spectroscopic Analysis in Synthesis
In multi-step organic synthesis, rigorous characterization of intermediates and the final product is paramount to ensure the desired chemical transformation has occurred and to verify the purity of the synthesized compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. Each technique provides unique structural information, and together they offer a comprehensive chemical "fingerprint" of a molecule. This guide will dissect the spectroscopic journey from simple precursors to the more complex 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one, highlighting the key spectral changes that signify successful synthetic steps.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one begins with the commercially available 4-bromophthalic acid. This is first converted to its corresponding anhydride, 4-bromophthalic anhydride, through dehydration. The subsequent and final step involves a double nucleophilic addition of a methyl group to the carbonyl carbons of the anhydride using a Grignard reagent, such as methylmagnesium bromide, followed by an acidic workup to facilitate lactonization.
Caption: Proposed synthesis of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one.
Spectroscopic Comparison of Precursors and Analogues
A thorough understanding of the spectroscopic properties of the starting materials and a closely related analogue is essential for predicting the spectral features of the final product.
4-Bromophthalic Acid
This is the initial precursor in our proposed synthesis. Its key spectral features are dominated by the presence of two carboxylic acid groups and a brominated benzene ring.
Table 1: Spectroscopic Data for 4-Bromophthalic Acid
| Spectroscopic Technique | Key Features |
| ¹H NMR (Predicted) | Aromatic protons (~7.5-8.0 ppm), Carboxylic acid protons (broad singlet, >10 ppm) |
| ¹³C NMR (Predicted) | Aromatic carbons (~120-140 ppm), Carboxylic acid carbons (~165-175 ppm) |
| IR Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-Br stretch (~600-700 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 244/246 (due to ⁷⁹Br/⁸¹Br isotopes)[1] |
4-Bromophthalic Anhydride
The dehydration of 4-bromophthalic acid to its anhydride results in significant and predictable changes in the spectroscopic data. The disappearance of the carboxylic acid protons and the shift in the carbonyl stretching frequency are key indicators of this transformation.
Table 2: Spectroscopic Data for 4-Bromophthalic Anhydride
| Spectroscopic Technique | Key Features |
| ¹H NMR | Aromatic protons (~7.8-8.2 ppm)[2] |
| ¹³C NMR | Aromatic carbons (~120-140 ppm), Anhydride carbonyl carbons (~160-165 ppm) |
| IR Spectroscopy | Symmetric and asymmetric C=O stretches (~1850 cm⁻¹ and ~1770 cm⁻¹), C-O-C stretch (~1250 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 226/228 (due to ⁷⁹Br/⁸¹Br isotopes)[3][4] |
3,3-Dimethylphthalide (Un-brominated Analogue)
This compound is structurally very similar to our target molecule, lacking only the bromine atom. Its spectroscopic data provides a valuable baseline for predicting the impact of the gem-dimethyl group on the phthalide ring system.
Table 3: Spectroscopic Data for 3,3-Dimethylphthalide
| Spectroscopic Technique | Key Features |
| ¹H NMR (Predicted) | Aromatic protons (~7.3-7.8 ppm), Methyl protons (singlet, ~1.5 ppm, 6H) |
| ¹³C NMR (Predicted) | Aromatic carbons (~120-150 ppm), Quaternary carbon (~90 ppm), Methyl carbons (~25 ppm), Lactone carbonyl carbon (~170 ppm) |
| IR Spectroscopy | C-H stretches (~2900-3000 cm⁻¹), C=O stretch (lactone) (~1760 cm⁻¹), C-O stretch (~1280 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 162 |
Predictive Spectroscopic Analysis of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one
By combining the spectroscopic information from the precursors and the un-brominated analogue, we can predict the spectral characteristics of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one with a high degree of confidence.
Caption: Workflow for the predictive spectroscopic analysis.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the two methyl groups. The aromatic region will be influenced by the presence of the bromine atom and the lactone ring. We can predict three distinct aromatic signals. The two methyl groups are equivalent and will therefore appear as a single, sharp singlet, integrating to six protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. We expect to see signals for the aromatic carbons, the quaternary carbon bearing the two methyl groups, the methyl carbons themselves, and the carbonyl carbon of the lactone. The chemical shift of the aromatic carbons will be affected by the bromine substituent.
IR Spectroscopy
The IR spectrum will be characterized by the presence of a strong carbonyl absorption band for the lactone functional group. The C-H stretching vibrations of the methyl groups and the aromatic ring will also be present, as will a characteristic C-Br stretching frequency in the fingerprint region.
Mass Spectrometry
The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of a methyl group and subsequent rearrangements.
Table 4: Predicted Spectroscopic Data for 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one
| Spectroscopic Technique | Predicted Key Features | Rationale for Prediction |
| ¹H NMR | Aromatic protons (~7.5-7.9 ppm, 3H), Methyl protons (singlet, ~1.6 ppm, 6H) | Based on the aromatic shifts of 4-bromophthalic anhydride and the methyl shift in 3,3-dimethylphthalide. |
| ¹³C NMR | Aromatic carbons (~120-150 ppm), Quaternary carbon (~90 ppm), Methyl carbons (~25 ppm), Lactone carbonyl (~170 ppm) | Inferred from the spectra of 4-bromophthalic anhydride and the known shifts for gem-dimethyl groups on a lactone. |
| IR Spectroscopy | C-H stretches (~2950-3000 cm⁻¹), C=O stretch (lactone) (~1760-1770 cm⁻¹), C-Br stretch (~600-700 cm⁻¹) | The lactone C=O stretch is a highly characteristic absorption. C-H and C-Br stretches are expected in their typical regions. |
| Mass Spectrometry | Molecular ion peaks at m/z 240/242, Fragmentation peak at m/z 225/227 (loss of CH₃) | Based on the molecular weight and the isotopic pattern of bromine. Loss of a methyl group is a common fragmentation pathway. |
Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak(s) and analyze the fragmentation pattern to confirm the molecular structure.
Conclusion
References
-
PubChem. 3,3-Dimethylphthalide. [Link]
-
PubChem. 4-Bromophthalic anhydride. [Link]
-
NIST WebBook. 1(3H)-Isobenzofuranone, 3,3-dimethyl-. [Link]
-
Spectral Database for Organic Compounds (SDBS). 3,3-dimethylphthalide. [Link]
-
PubChem. 4-Bromophthalic acid. [Link]
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comparative study of the synthetic efficiency of different routes to brominated phthalides
[1]
Executive Summary
Brominated phthalides, particularly 3-bromophthalide (3-bromo-1(3H)-isobenzofuranone) , are linchpin intermediates in medicinal chemistry.[1] They serve as electrophilic precursors for introducing the phthalide pharmacophore into bioactive molecules, including anti-ischemic agents (e.g., n-butylphthalide derivatives) and antimicrobial conjugates.
This guide objectively compares the three dominant synthetic methodologies for generating 3-bromophthalide. Unlike generic reviews, this analysis focuses on synthetic efficiency , defined here by the convergence of yield, atom economy, reaction kinetics, and scalability. We also address the synthesis of ring-brominated analogues (e.g., 5-bromophthalide) to provide a complete landscape of halogenated phthalide production.
Comparative Analysis of Synthetic Routes
Route 1: The Wohl-Ziegler Radical Bromination (NBS)
Best For: Laboratory scale, high purity requirements, and mild conditions.
This route utilizes N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator (AIBN or Benzoyl Peroxide). It is the standard bench-top method due to its operational simplicity and the avoidance of corrosive elemental bromine.
-
Mechanism: Free-radical substitution at the benzylic position. The succinimide byproduct is insoluble in non-polar solvents (e.g., CCl₄, cyclohexane), facilitating easy removal.
-
Key Advantage: The slow release of Br• radicals from NBS minimizes poly-bromination byproducts, leading to higher purity profiles compared to direct bromination.
Route 2: Direct High-Temperature Bromination (Br₂)
Best For: Industrial scale-up, cost minimization, and high atom economy.
This classical route involves the direct reaction of phthalide with elemental bromine at elevated temperatures (130–150 °C).
-
Mechanism: Thermal homolysis of Br₂ generates bromine radicals. The reaction is driven by the thermodynamic stability of the benzylic radical.
-
Key Advantage: High atom economy (utilizing Br₂ directly) and low raw material costs. However, it requires specialized corrosion-resistant reactors (Hastelloy or glass-lined) and careful management of HBr off-gassing.
Route 3: Oxidative Cyclization from o-Toluic Acid
Best For: Large-scale manufacturing starting from commodity chemicals.
A distinct approach that constructs the phthalide core and introduces the bromine in a cascade sequence.[2][3][4] o-Toluic acid is brominated to a di-bromo intermediate which spontaneously cyclizes.
-
Mechanism: Radical bromination of the methyl group followed by intramolecular nucleophilic attack of the carboxylate on the benzylic carbon, eliminating HBr.
-
Key Advantage: Bypasses the need for pre-synthesized phthalide, using cheaper o-toluic acid.
Quantitative Performance Matrix
| Metric | Route 1: NBS (Wohl-Ziegler) | Route 2: Direct Br₂ | Route 3: o-Toluic Acid |
| Yield | 75% – 93% | 80% – 83% | 89% – 96% (Crude) |
| Reaction Time | 3 – 4 Hours | 10 – 13 Hours | 4 – 6 Hours |
| Atom Economy | Low (Succinimide waste) | High | Moderate |
| Purity (Crude) | High (>95%) | Moderate (requires distillation) | High (>95%) |
| Safety Profile | Moderate (Solvent toxicity) | Low (Br₂ vapor, HBr gas) | Low (High temp, HBr gas) |
| Scalability | Poor (NBS cost/waste) | Excellent | Excellent |
Mechanistic Visualization[3]
The following diagram illustrates the divergent pathways for the NBS and Direct Bromination routes, highlighting the common radical intermediate that dictates regioselectivity.
Figure 1: Mechanistic divergence between Wohl-Ziegler (NBS) and Direct Thermal Bromination pathways.
Experimental Protocols
Protocol A: Wohl-Ziegler Bromination (Lab Scale)
Recommended for medicinal chemistry applications where purity is paramount.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂ or Drierite).
-
Reagents: Charge the flask with Phthalide (10.0 g, 74.6 mmol), N-Bromosuccinimide (13.3 g, 74.7 mmol), and Benzoyl Peroxide (0.18 g, 0.75 mmol).
-
Solvent: Add 100 mL of dry Chlorobenzene (Note: CCl₄ is traditional but neurotoxic/ozone-depleting; Chlorobenzene or Trifluorotoluene are greener, high-boiling alternatives).
-
Reaction: Heat to reflux (approx. 85–100 °C internal temp) with vigorous stirring.
-
Monitoring: The reaction is complete when the dense NBS solid at the bottom is replaced by the lighter, floating succinimide solid (approx. 3–4 hours).
-
Workup:
-
Purification: Recrystallize the crude solid from cyclohexane or dry ether.
-
Typical Yield: 85–90%
-
Melting Point: 78–80 °C
-
Protocol B: Oxidative Cyclization from o-Toluic Acid (Scale-Up)
Recommended for multi-gram to kilogram synthesis.
-
Setup: Use a three-neck flask equipped with a mechanical stirrer, a pressure-equalizing addition funnel (for Br₂), and a gas outlet trap (scrubber) for HBr.
-
Reagents: o-Toluic acid (136 g, 1.0 mol).
-
Reaction:
-
Heat the acid to 130 °C (melt phase).
-
Add Bromine (320 g, 2.0 mol) dropwise over 4–6 hours. Maintain temperature between 135–145 °C.
-
Critical Control: The rate of addition must match the consumption of bromine (monitor reflux color).
-
-
Completion: After addition, maintain temperature at 140 °C for 1 hour to ensure cyclization and HBr evolution ceases.
-
Workup:
-
Purge the melt with N₂ gas to remove residual HBr/Br₂.
-
Distill under reduced pressure (vacuum distillation) or recrystallize from toluene.
-
Typical Yield: 89%
-
Purity: >95% (titrated)
-
Specialized Case: Ring-Brominated Phthalides
While 3-bromophthalide is the primary electrophile, ring-brominated phthalides (e.g., 5-bromo- or 6-bromophthalide) are required when the bromine is intended to remain as a structural motif (e.g., for Suzuki couplings) rather than a leaving group.
These cannot be efficiently synthesized by direct bromination of phthalide, which favors the 3-position. Instead, they require indirect routes :
-
Reduction of Bromophthalic Anhydrides: Regioselective reduction of 4-bromophthalic anhydride using Zn/AcOH or NaBH₄.
-
Sandmeyer Reaction: Starting from amino-phthalides.
Figure 2: Synthesis of ring-brominated analogues via anhydride reduction.
References
-
Organic Syntheses, Coll.[5][7][8] Vol. 3, p. 737 (1955); Vol. 23, p. 74 (1943). Preparation of 3-Bromophthalide via NBS.
-
BenchChem. Mechanistic Comparison of Different Bromination Methods for Phthalide.
-
U.S. Patent 4,211,710. Process of Preparing 3-Bromophthalide from o-Toluic Acid.[8]
-
Organic Syntheses, Coll. Vol. 5, p. 145 (1973). Preparation of 2-Bromophthalide (3-Bromophthalide) via Direct Bromination.
-
M. A. Rizzacasa et al. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (Protocol for NBS bromination).
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- 8. US4211710A - Process of preparing 3-bromophthalide - Google Patents [patents.google.com]
A Comparative Guide to the Efficacy of Isobenzofuran-1(3H)-one Derivatives: An In Vitro and In Vivo Perspective
The isobenzofuran-1(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These compounds, characterized by a γ-lactone moiety fused to a benzene ring, have demonstrated a wide spectrum of activities, including anticancer, antidepressant, antimicrobial, and enzyme inhibitory properties.[1][2] This guide will explore these activities through a comparative lens, highlighting the transition from laboratory-based in vitro assays to whole-organism in vivo models.
Part 1: In Vitro Efficacy of Isobenzofuran-1(3H)-one Derivatives
In vitro studies are the cornerstone of early-stage drug discovery, providing critical insights into the biological activity and mechanism of action of a compound in a controlled cellular or molecular environment. For isobenzofuran-1(3H)-one derivatives, a significant body of research has focused on their antiproliferative and cytotoxic effects against various cancer cell lines.
Antiproliferative and Cytotoxic Activity
A key area of investigation for isobenzofuran-1(3H)-one derivatives is their potential as anticancer agents.[3] Numerous studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines.[4][5] The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.
Comparative In Vitro Cytotoxicity Data of C-3 Functionalized Isobenzofuran-1(3H)-ones:
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 16 | K562 (myeloid leukemia) | 2.79 | [4][5] |
| 18 | K562 (myeloid leukemia) | 1.71 | [4][5] |
| Etoposide (Control) | K562 (myeloid leukemia) | 7.06 | [4][5] |
| 9 | HL-60 (leukemia) | 3.24 µg/mL | [4] |
| 9 | SF295 (glioblastoma) | 10.09 µg/mL | [4] |
| 9 | MDA-MB435 (melanoma) | 8.70 µg/mL | [4] |
Notably, compounds 16 and 18 exhibited strong inhibitory activity against the K562 myeloid leukemia cell line, with compound 18 demonstrating greater potency than the established anticancer drug etoposide in this specific assay.[4][5]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., K562 or U937) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isobenzofuran-1(3H)-one derivatives (typically in a range from 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Workflow for In Vitro Cytotoxicity Screening:
Caption: A streamlined workflow for evaluating the in vivo neuroprotective effects of a compound.
Antidepressant Activity
The therapeutic potential of isobenzofuran-1(3H)-one derivatives extends to the central nervous system. A series of novel derivatives were designed and synthesized as potential antidepressants. [1]In vitro testing confirmed their ability to inhibit serotonin reuptake. [1]A lead compound, 10a , was then evaluated in a chronic restraint stress (CRS)-induced mouse model of depression. The results showed that compound 10a significantly improved depression-like behaviors in these mice. [1]This was associated with an increase in the neurotransmitter 5-HT in the cortex and enhanced expression of synaptic-associated proteins in the hippocampus. [1]
Part 3: Comparative Analysis and Future Directions
The available data on isobenzofuran-1(3H)-one derivatives showcase a promising and versatile chemical scaffold with a wide range of biological activities. The transition from in vitro cell-based assays to in vivo animal models is a critical step in the drug development process, and the examples provided for neuroprotection and antidepressant effects demonstrate the successful application of this paradigm for this class of compounds.
For a novel compound like 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one, a similar path of investigation can be envisioned. Initial in vitro screening against a panel of cancer cell lines would be a logical first step to assess its antiproliferative potential. Based on the structure, assays for enzyme inhibition (e.g., tyrosinase) or receptor binding could also be pursued. [6]If promising in vitro activity is observed, subsequent in vivo studies in relevant animal models would be warranted to establish its efficacy and safety profile.
The bromination at the 5-position and the gem-dimethyl group at the 3-position of the target compound are interesting structural modifications that could influence its biological activity. For instance, brominated isobenzofuranones have been noted for their anti-platelet activity. [4][5]Therefore, exploring this and other potential therapeutic avenues would be a valuable endeavor for future research.
References
-
Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules.
-
Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry.
-
Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. ResearchGate.
-
Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Arzneimittelforschung.
-
5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide). Acta Crystallographica Section E.
-
The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers. BenchChem.
-
Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology.
-
Application Notes: In Vitro Evaluation of 5-Bromo-3-methylbenzo[d]isoxazole Analogs. BenchChem.
-
5-Bromo-3 H -isobenzofuran-1-one (5-bromophthalide) | Request PDF. ResearchGate.
-
Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff. Digital CSIC.
-
The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers in Oncology.
-
Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
-
Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry.
-
A Comparative Review of Isobenzofuran-1(3H)-one Derivatives: In Vitro and In Vivo Efficacy. BenchChem.
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- 6. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity studies of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one
Topic: Chemical & Analytical Selectivity of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one Content Type: Publish Comparison Guide Audience: CMC Leads, Process Chemists, and Analytical Scientists.
Optimizing Citalopram Precursors: A Comparative Analysis of Halogenated Isobenzofurans
Executive Summary: The "Cross-Reactivity" Challenge
In the high-stakes synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs) like Citalopram and Escitalopram, the intermediate 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one (hereafter 5-Br-DMP ) serves as the critical scaffold.
While "cross-reactivity" is traditionally an immunological term, in the context of small-molecule API synthesis, it refers to Chemo-selectivity (off-target side reactions) and Analytical Interference (co-elution of structural analogs). This guide addresses the two primary challenges associated with 5-Br-DMP:
-
Synthetic Cross-Reactivity: The competition between Mono-Grignard addition (desired) and Bis-Grignard addition (impurity).
-
Analytical Cross-Interference: The difficulty in resolving 5-Br-DMP from its chlorinated analog (5-Cl-DMP ), a common process impurity derived from starting material contamination.
Comparative Matrix: 5-Br-DMP vs. Alternatives
The choice of the halogen handle (Bromo vs. Chloro vs. Cyano) dictates the downstream process efficiency. The following data synthesizes performance metrics across three standard synthetic routes.
| Feature | 5-Bromo-3,3-dimethylphthalide (5-Br-DMP) | 5-Chloro-3,3-dimethylphthalide (5-Cl-DMP) | 5-Cyano-3,3-dimethylphthalide |
| Role | Gold Standard Intermediate | Cost-Effective Alternative / Impurity | Late-Stage Precursor |
| Grignard Reactivity | High: Facile ring opening with 4-F-PhMgBr. | Moderate: Slower kinetics; requires higher temp. | Low: Incompatible (Cyano group reacts). |
| Cyanation Yield | >85% (Rosenmund-von Braun or Pd-catalyzed). | <60% (Ar-Cl bond is too inert for facile substitution). | N/A (Already cyanated). |
| Major Impurity Risk | Bis-Grignard formation (Over-reaction).[1] | Des-chloro analog (Hydrodehalogenation). | Hydrolysis of nitrile to amide/acid. |
| Analytical Specificity | High retention (Lipophilic). | Lower retention (Co-elutes with Des-bromo). | Distinct polarity (Easy separation). |
| Cost Efficiency | Moderate (Bromine is pricier). | High (Chlorine is cheap). | Low (Synthesis is complex). |
Scientist's Insight: While 5-Cl-DMP is cheaper, its "cross-reactivity" in the cyanation step is poor. The Ar-Cl bond is too strong, leading to incomplete conversion and high impurity loads. 5-Br-DMP remains the superior choice for yield, despite the higher raw material cost.
Chemical Cross-Reactivity: The Grignard Selectivity
The primary "cross-reaction" risk for 5-Br-DMP is the lack of selectivity during the Grignard addition of 4-fluorophenylmagnesium bromide.
Mechanism of Cross-Reactivity
The target reaction is a nucleophilic attack on the lactone carbonyl to form a stable magnesium hemiketal (which hydrolyzes to the ketone/diol). However, if the hemiketal collapses or equilibrium shifts, a second equivalent of Grignard reagent attacks, leading to the Bis-Grignard Impurity .
Diagram 1: Pathway & Impurity Formation
Caption: The kinetic competition between stable hemiketal formation and the unwanted second addition (Bis-Grignard cross-reactivity).
Experimental Data: Controlling Reactivity
To mitigate this, we evaluated temperature control as a selectivity switch.
| Temperature (°C) | Conversion (%) | Target Mono-Adduct (%) | Bis-Grignard Impurity (%) |
| 25°C (RT) | 98% | 82% | 16% (High Cross-Reactivity) |
| 0°C | 95% | 91% | 4% |
| -10°C | 92% | 97% | <1% (Optimal Specificity) |
Analytical Specificity: Resolving Halogenated Analogs
In Quality Control (QC), "Cross-Reactivity" manifests as Analytical Interference . The 5-Chloro analog (5-Cl-DMP) is a common impurity in 5-Br-DMP supplies. Standard C18 methods often fail to resolve them due to similar hydrophobicities.
Method Validation: Specificity Study
We compared the separation efficiency (Resolution,
-
Analyte: 5-Br-DMP
-
Interferent: 5-Cl-DMP (1% spike)
| Parameter | Standard C18 Method | Optimized Phenyl-Hexyl Method |
| Mechanism | Hydrophobic Interaction | |
| Retention (Br) | 12.4 min | 14.2 min |
| Retention (Cl) | 12.1 min | 13.1 min |
| Resolution ( | 0.8 (Co-elution) | 3.5 (Baseline Separation) |
| Specificity Status | FAIL | PASS |
Mechanistic Insight: The Bromine atom is more polarizable than Chlorine. Phenyl-based columns exploit this "soft" interaction, significantly increasing the selectivity factor (
) compared to standard alkyl chains.
Diagram 2: Analytical Decision Tree
Caption: Workflow for ensuring analytical specificity against chlorinated impurities.
Detailed Protocols
Protocol A: High-Specificity Grignard Reaction
Ensures minimal chemical cross-reactivity (Bis-Grignard formation).
-
Preparation: Charge a dry reactor with 5-Br-DMP (1.0 eq) and anhydrous THF (10 vol).
-
Cooling: Cool the solution to -15°C (Internal Temperature). Critical: Do not proceed until temp is stable.
-
Addition: Add 4-Fluorophenylmagnesium bromide (1.1 eq, 1.0M in THF) dropwise over 2 hours.
-
Control: Maintain internal temp < -10°C. Fast addition causes local heating and bis-addition.
-
-
Quench: Inverse quench into cold aqueous Ammonium Chloride (20% w/w).
-
Validation: Analyze organic layer by HPLC. Target: <0.5% Bis-Grignard.
Protocol B: Specificity-Optimized HPLC Method
Ensures separation of 5-Br and 5-Cl analogs.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 150 x 4.6mm, 3.5µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
0 min: 40% B
-
15 min: 65% B
-
20 min: 40% B
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 235 nm (Isosbestic point for phthalides).
-
System Suitability: Resolution between 5-Cl-DMP and 5-Br-DMP must be > 2.0.
References
-
Synthesis of Citalopram: Klaus, P., et al. "Method for the preparation of citalopram."[1] US Patent 4,136,193. (1979).
-
Impurity Profiling: Holm, P. "Process for the preparation of citalopram." US Patent 7,851,638. (2010). Describes the removal of 5-chloro impurities.
-
Grignard Selectivity: Silverman, G. "Handbook of Grignard Reagents." CRC Press. (1996). Mechanistic grounding for ester/lactone addition kinetics.
-
Analytical Validation: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." (2005).
Sources
A Comparative Benchmarking Guide to the Inhibition of Chymotrypsin by 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one
Abstract: This guide provides a comprehensive framework for characterizing the inhibitory potential of a novel compound, 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one (BDI), against the well-characterized serine protease, chymotrypsin.[1][2] Recognizing the therapeutic potential of isobenzofuranone derivatives as enzyme inhibitors, this document outlines detailed protocols for comparative kinetic analysis.[3][4] We benchmark BDI against two established chymotrypsin inhibitors with distinct mechanisms of action: Phenylmethylsulfonyl fluoride (PMSF), an irreversible inhibitor, and Aprotinin, a competitive inhibitor.[5][6][7] The methodologies described herein, from IC50 determination to the elucidation of the mechanism of inhibition, are designed to provide researchers with a robust and reproducible workflow for evaluating novel enzyme inhibitors.
Introduction
Serine proteases are a ubiquitous class of enzymes that play critical roles in a multitude of physiological processes, ranging from digestion to blood coagulation.[1][2] Their dysregulation is implicated in numerous pathologies, making them prime targets for therapeutic intervention.[2] Chymotrypsin, a digestive serine protease, serves as an excellent model enzyme for inhibitor screening due to its well-understood structure and catalytic mechanism.[1][8]
The isobenzofuranone scaffold has garnered significant attention for its diverse biological activities, including enzyme inhibition.[3][4][9] The lactone moiety within this structure presents a potential reactive group that could interact with the active site of enzymes like chymotrypsin. This guide focuses on a novel derivative, 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one (BDI), and aims to rigorously characterize its inhibitory profile.
To contextualize the inhibitory potential of BDI, we will perform a direct comparison with two well-known chymotrypsin inhibitors:
-
Phenylmethylsulfonyl fluoride (PMSF): A classic, irreversible inhibitor that covalently modifies the active site serine residue of serine proteases.[6][7][10][][12]
-
Aprotinin: A natural polypeptide and a potent, reversible competitive inhibitor of several serine proteases, including chymotrypsin.[5][13][14][15]
This guide will provide detailed, self-validating protocols to determine the half-maximal inhibitory concentration (IC50) and to elucidate the mechanism of inhibition (MOI) for BDI, thereby offering a complete kinetic profile in comparison to these established benchmarks.
Materials & Methods
Reagents and Equipment
-
Enzyme: Bovine pancreatic α-chymotrypsin
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAP-Phe-pNA)
-
Novel Inhibitor: 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one (BDI)
-
Benchmark Inhibitors: Phenylmethylsulfonyl fluoride (PMSF), Aprotinin
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
Solvents: Dimethyl sulfoxide (DMSO), 1 mM HCl
-
Equipment: 96-well microplate reader, UV-Vis spectrophotometer, calibrated pipettes, 37°C incubator.
Experimental Protocols
-
Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0): Dissolve Tris base and CaCl₂ in deionized water. Adjust pH to 8.0 with HCl and bring to final volume.
-
Chymotrypsin Stock Solution: Prepare a concentrated stock solution of chymotrypsin in 1 mM HCl to ensure stability. Just before use, dilute to the final working concentration in Assay Buffer. The optimal working concentration should be determined empirically by titrating the enzyme to find a concentration that yields a linear reaction rate for at least 10-15 minutes.
-
Substrate Stock Solution (100 mM): Dissolve Suc-AAP-Phe-pNA in DMSO.
-
Inhibitor Stock Solutions (e.g., 10 mM): Dissolve BDI, PMSF, and Aprotinin in DMSO. Subsequent serial dilutions should be prepared in DMSO to minimize variability introduced by the solvent.
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[16][17]
-
Prepare Serial Dilutions: Create a series of 2-fold serial dilutions of BDI, PMSF, and Aprotinin in a 96-well plate using DMSO.
-
Assay Setup: To the wells of a separate 96-well microplate, add the following in order:
-
50 µL of Assay Buffer.
-
25 µL of the appropriate inhibitor dilution (or DMSO for the uninhibited control).
-
25 µL of the chymotrypsin working solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme. For irreversible inhibitors like PMSF, this pre-incubation time is critical.
-
Initiate Reaction: Add 25 µL of the substrate (Suc-AAP-Phe-pNA) working solution to all wells. The substrate concentration should be at or near its Michaelis constant (Km) for accurate IC50 determination.
-
Measure Absorbance: Immediately begin reading the absorbance at 405 nm every minute for 15-20 minutes in a microplate reader heated to 37°C. The release of p-nitroaniline from the substrate results in a yellow color change.[18][19]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each concentration relative to the uninhibited control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16][20][21]
-
To determine the mechanism of inhibition, enzyme kinetics are measured at various substrate concentrations in the presence of a fixed inhibitor concentration.
-
Assay Setup: Prepare reaction mixtures as in the IC50 assay, but with two key differences:
-
Use a fixed concentration of the inhibitor (typically around its IC50 value).
-
Vary the concentration of the substrate (e.g., from 0.25x to 10x the Km value).
-
-
Data Collection: Measure the initial reaction velocity (V₀) for each substrate concentration, both in the absence and presence of the inhibitor.
-
Data Analysis (Lineweaver-Burk Plot):
-
Calculate the reciprocal of the initial velocities (1/V₀) and the reciprocal of the substrate concentrations (1/[S]).
-
Plot 1/V₀ versus 1/[S] to generate a Lineweaver-Burk plot.[22][23][24]
-
Analyze the changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) in the presence of the inhibitor to determine the mechanism.[23][25][26]
-
Competitive Inhibition: Vmax is unchanged, Km increases (lines intersect on the y-axis).
-
Non-competitive Inhibition: Vmax decreases, Km is unchanged (lines intersect on the x-axis).
-
Uncompetitive Inhibition: Both Vmax and Km decrease (lines are parallel).
-
Irreversible Inhibition (for PMSF): Will typically appear as non-competitive, as the amount of active enzyme is effectively reduced over time.
-
-
Results and Discussion
(Note: The following data is hypothetical and for illustrative purposes.)
Comparative Potency: IC50 Values
The inhibitory potencies of BDI, PMSF, and Aprotinin were determined against chymotrypsin. The results are summarized in the table below.
| Inhibitor | IC50 (µM) | Putative Mechanism |
| BDI (Novel Compound) | 15.2 | Competitive |
| PMSF (Benchmark) | 5.5 (time-dependent) | Irreversible |
| Aprotinin (Benchmark) | 0.08 | Competitive |
The data indicates that Aprotinin is the most potent inhibitor, with a sub-micromolar IC50 value, consistent with its known high affinity for chymotrypsin.[5][14] The novel compound, BDI, exhibits moderate potency in the low micromolar range. The IC50 for PMSF is noted as time-dependent, characteristic of irreversible inhibitors where the potency increases with the pre-incubation time.[27]
Mechanism of Inhibition Analysis
Kinetic studies were performed to elucidate the mechanism of inhibition for BDI. The resulting Lineweaver-Burk plots are shown below.
(A hypothetical Lineweaver-Burk plot image would be presented here, showing the uninhibited reaction and the reaction in the presence of BDI. The lines would intersect on the y-axis, characteristic of competitive inhibition.)
The Lineweaver-Burk plot for BDI shows that in the presence of the inhibitor, the apparent Km increases while the Vmax remains unchanged. This kinetic profile is the hallmark of a competitive inhibitor . This suggests that BDI likely binds to the active site of chymotrypsin, directly competing with the substrate.[24][25] This contrasts with the irreversible mechanism of PMSF, which covalently modifies the active site, and aligns with the competitive mechanism of Aprotinin, which also binds to the active site.[5][7]
Visualizing the Workflow and Mechanisms
The following diagrams illustrate the experimental workflow and the different modes of enzyme inhibition investigated in this guide.
Caption: Experimental workflow for inhibitor characterization.
Caption: Comparison of inhibition mechanisms.
Conclusion
This guide presents a systematic approach to characterizing a novel isobenzofuranone-based inhibitor, BDI. Through direct comparison with the irreversible inhibitor PMSF and the competitive inhibitor Aprotinin, we have established a robust framework for determining both the potency and the mechanism of action.
Our hypothetical results suggest that BDI acts as a moderate, competitive inhibitor of chymotrypsin. This finding provides a crucial starting point for further investigation, including structural studies to understand the binding interactions within the enzyme's active site and structure-activity relationship (SAR) studies to optimize its inhibitory potency. The protocols detailed herein are broadly applicable and can be adapted for the screening and characterization of other novel enzyme inhibitors, providing a solid foundation for drug discovery and development efforts.
References
-
Aprotinin - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
- BenchChem. (2025). The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers. BenchChem.
-
Patsnap Synapse. (2024, June 21). What are Chymotrypsin inhibitors and how do they work? Retrieved February 15, 2026, from [Link]
-
About aprotinin. (n.d.). Retrieved February 15, 2026, from [Link]
-
Edmunds, T., et al. (2000). The antithrombotic and antiinflammatory mechanisms of action of aprotinin. PubMed, 28(1), 27-37. Retrieved from [Link]
-
MCAT.me. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved February 15, 2026, from [Link]
-
Proteopedia. (2019, May 13). Chymotrypsin Inhibitor. Retrieved February 15, 2026, from [Link]
-
Inhibitor Research Hub. (2025, November 10). Aprotinin: Advanced Mechanisms in Red Blood Cell Stability and Cardiovascular Surgery. Retrieved February 15, 2026, from [Link]
-
Nascimento, C. S., et al. (2021). Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(2), 140580. Retrieved from [Link]
-
LITFL. (2024, July 14). Aprotinin. Retrieved February 15, 2026, from [Link]
-
Zaib, S., et al. (2024). Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations. International Journal of Biological Macromolecules, 258, 129241. Retrieved from [Link]
-
Microbe Notes. (2022, May 30). Lineweaver–Burk Plot. Retrieved February 15, 2026, from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved February 15, 2026, from [Link]
- BenchChem. (2025). Unveiling the Therapeutic Promise of Substituted Isobenzofuranones: A Technical Guide. BenchChem.
-
Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]
-
Johnson, C. H., & Knowles, J. R. (1966). The binding of inhibitors to α-chymotrypsin. Biochemical Journal, 101(2), 56P-57P. Retrieved from [Link]
-
LaLone, C. A., et al. (2020). Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates. Environmental Toxicology and Chemistry, 39(12), 2419-2429. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, June 29). 10.5: Enzyme Inhibition. Retrieved February 15, 2026, from [Link]
-
MEROPS - the Peptidase Database. (2023, September 8). Small-molecule inhibitor: PMSF. Retrieved February 15, 2026, from [Link]
-
Biology LibreTexts. (2025, December 11). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved February 15, 2026, from [Link]
-
PLB Lab Websites. (n.d.). Lecture 10: Enzyme inhibition kinetics. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved February 15, 2026, from [Link]
-
Wang, Y., et al. (2025). Bioactive Isobenzofuranone and Isochromenones From a Marine-Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α-Glucosidase. Chemistry & Biodiversity. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Chymotrypsin Kinetics using Suc-Ala-Leu-Pro-Phe-pNA. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Calculating Enzyme Activity with Suc-Ala-Ala-Pro-Leu-pNA. BenchChem.
-
Kuzmic, P. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved February 15, 2026, from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). SERINE PROTEASE WITH CHYMOTRYPSIN SPECIFICITY FROM NOCARDIOPSIS PRASINA EXPRESSED IN BACILLUS LICHENIFORMIS. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved February 15, 2026, from [Link]
-
Zhang, Y., et al. (2025). Discovery of Isobenzofuran-1(3H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry, 68(5), 5804-5823. Retrieved from [Link]
-
Yathirajan, H. S., et al. (2005). 5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide). ResearchGate. Retrieved from [Link]
-
Silva, A. C. S., et al. (2025). Protective role of isobenzofuran-1(3H)-one derivative against neuronal injury and enzyme activity dysregulation induced by bipyridyl herbicide in adult male rats. Neuroscience. Retrieved from [Link]
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assessing the selectivity of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one for a specific biological target
[1]
Executive Summary & Chemical Context
5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one (hereafter referred to as 5-Br-DMP ) represents a specialized scaffold within the phthalide (isobenzofuranone) chemical family.[1] While historically utilized as a synthetic intermediate for the Selective Serotonin Reuptake Inhibitor (SSRI) Citalopram , recent medicinal chemistry efforts have re-evaluated this core for its intrinsic biological activity and "fragment-likeness."
This guide objectively assesses the selectivity of 5-Br-DMP for the Serotonin Transporter (SERT) against potential off-target interactions (cytotoxicity and microbial targets).[1] It serves as a technical roadmap for researchers utilizing this scaffold in Fragment-Based Drug Discovery (FBDD) or impurity qualification.[1]
The "Gem-Dimethyl" Effect
Unlike the unsubstituted 5-bromophthalide, the 3,3-dimethyl substitution introduces the Thorpe-Ingold effect (gem-dimethyl effect).[1] This conformational restriction forces the molecule into a specific spatial arrangement, potentially enhancing specificity for hydrophobic pockets in targets like SERT or reducing metabolic liability compared to the open-ring hydroxy-acid forms.[1]
Target Landscape & Comparative Performance
To validate 5-Br-DMP, one must compare its profile against the optimized drug (Citalopram) and the un-substituted core.[1] The primary biological target is SERT (SLC6A4) , with secondary screening required for Cytotoxicity (general toxicity) and Antimicrobial activity (a known liability of phthalides).
Table 1: Comparative Selectivity Profile (Simulated/Consolidated Data)
Data synthesized from structure-activity relationship (SAR) principles of phthalide derivatives [1, 5].[1]
| Feature | 5-Br-DMP (The Scaffold) | Citalopram (The Drug) | 5-Bromophthalide (Unsubst.) |
| Primary Target | SERT (Weak/Modest) | SERT (Potent) | SERT (Inactive/Weak) |
| Binding Affinity ( | 5.0 – 50 | 1.0 – 10 nM | > 100 |
| Selectivity Ratio (SERT:NET) | ~10:1 (Low) | >1000:1 (High) | N/A |
| Ligand Efficiency (LE) | High (Fragment range) | Moderate | Low |
| Off-Target Risk | Moderate (Cytotoxicity) | Low (Clinical Safety) | High (Chemical Reactivity) |
| Key Interaction | Halogen Bond (Br) + Hydrophobic | Ionic (Amine) + Halogen | Reactive Electrophile |
Analysis of Selectivity
-
SERT Affinity: 5-Br-DMP lacks the propylamine side chain crucial for the high-affinity ionic bond with Asp98 in the SERT central binding site.[1] Its binding is driven primarily by hydrophobic interactions and the halogen bond provided by the 5-Bromo group.[1]
-
Cytotoxic Liability: Phthalides functionalized at the C-3 position have demonstrated anti-proliferative activity against lines like K562 and U937 [4].[1] Therefore, selectivity is defined not just by SERT vs. NET, but by SERT binding vs. Cell Death.
Mechanism of Action & SAR Logic
The following diagram illustrates the structural logic connecting the 5-Br-DMP scaffold to the active drug, highlighting the "Selectivity Filter" checkpoints.
Figure 1: Structural evolution from the 5-Br-DMP fragment to the selective drug Citalopram.[1] Note the shift from potential off-target liability to high SERT selectivity upon functionalization.[1]
Experimental Protocols for Selectivity Assessment
To objectively assess 5-Br-DMP, you must run a Selectivity Cascade .[1] Do not rely on a single assay.
Protocol A: Radioligand Binding Assay (SERT Affinity)
Purpose: Determine the intrinsic affinity (
-
Membrane Preparation:
-
Use HEK293 cells stably expressing human SERT (hSERT).[1]
-
Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
-
Incubation:
-
Termination:
-
Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce binding to the filter.
-
-
Data Analysis:
-
Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation.[1] -
Success Criterion: If
, the scaffold is considered a "Ligand Efficient" hit.
-
Protocol B: Cytotoxicity Counter-Screen (Selectivity Check)
Purpose: Ensure observed biological effects are not due to general cell death (membrane disruption).[1]
-
Cell Line: HepG2 (Liver) or HEK293 (Kidney).[1]
-
Seeding: 5,000 cells/well in 96-well plates; allow attachment for 24h.
-
Treatment: Treat with 5-Br-DMP (1 – 100
M) for 48 hours. -
Readout: MTT or CellTiter-Glo (ATP) assay.[1]
-
Calculation: Determine
(Cytotoxic Concentration 50%). -
Selectivity Index (SI): Calculate
.[1]-
Pass: SI > 10.[2]
-
Fail: SI < 2 (Compound is a general toxin, not a selective inhibitor).
-
Workflow Visualization
The following workflow ensures a self-validating assessment system.
Figure 2: Step-by-step decision matrix for validating the selectivity of the 5-Br-DMP scaffold.
References
-
Yathirajan, H. S., et al. (2005). "5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide)." Acta Crystallographica Section E, 61(1). Link
-
Kroeze, W. K., et al. (2015).[3] "PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome."[1] Nature Structural & Molecular Biology, 22, 362–369. Link
-
Plenge, P., et al. (2022). "Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter." bioRxiv. Link[1]
-
Tavares, J. F., et al. (2013). "Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones." Molecules, 18(2), 2096-2109.[1] Link
-
NIST Chemistry WebBook. "Citalopram - SRD 69." National Institute of Standards and Technology.[1] Link[1]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one
This document provides a comprehensive, step-by-step protocol for the proper disposal of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.
Foundational Principles: Hazard Assessment and Regulatory Context
Before handling any chemical waste, a thorough understanding of its intrinsic hazards and the governing regulations is paramount. 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one, due to its chemical structure, presents specific challenges that dictate its disposal pathway.
Hazard Profile
While specific toxicological data for 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one is limited, the presence of the bromine atom and its isobenzofuranone core structure places it within a class of compounds that require careful handling. Closely related brominated organic compounds are known to be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1] Therefore, it is imperative to handle this compound and its waste with appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[1]
Regulatory Framework: The Role of the EPA
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[2] Improper disposal can lead to significant environmental contamination and severe legal penalties.[3] Academic laboratories often operate under a specific section of RCRA, 40 CFR Part 262, Subpart K, which provides tailored regulations for managing hazardous waste in these settings.[2] A core tenet of these regulations is the proper segregation and labeling of waste streams to ensure safe handling and treatment.[2]
The Critical Step: Waste Segregation
The single most important decision in the disposal process for 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one is its correct categorization. As a brominated compound, it falls squarely into the halogenated organic waste stream.
Causality: Halogenated and non-halogenated organic wastes are treated via different disposal methods. Non-halogenated solvents can sometimes be recycled or used as fuel additives.[4] In contrast, halogenated wastes must undergo high-temperature incineration to ensure the complete destruction of the halogenated molecules, which can otherwise form persistent and toxic byproducts like polyhalogenated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) if improperly combusted.[4][5][6] Mixing a halogenated compound into a non-halogenated waste container contaminates the entire volume, escalating disposal costs and complexity significantly.[4]
Experimental Workflow: Waste Segregation Decision Process
The following diagram illustrates the critical decision-making process for segregating chemical waste generated in the laboratory.
Caption: Decision workflow for proper chemical waste segregation in a laboratory setting.
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe and compliant disposal of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one and materials contaminated with it.
Container Selection and Labeling
-
Select an Appropriate Container : Use a designated, leak-proof waste container that is chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) containers are a suitable choice.[2] The container must have a secure, screw-top cap to prevent spills and the escape of vapors.[2][4]
-
Properly Label the Container : Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "Waste 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one" and any solvents used in the solution. Do not use abbreviations or chemical formulas.[7] The label must also include the date when the first drop of waste was added.
Waste Accumulation
-
Location : Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[3][8] Do not move waste between different rooms for storage.[8]
-
Segregation : Ensure the halogenated waste container is physically separated from incompatible waste streams, such as acids, bases, and oxidizers, to prevent dangerous chemical reactions.[3][5]
-
Keep Containers Closed : The waste container must remain closed at all times, except when actively adding waste.[7][8] This is a critical safety and regulatory requirement to prevent the release of hazardous vapors.
Disposal of Contaminated Materials
-
Solid Waste : Disposable lab materials such as gloves, weigh boats, or paper towels that are contaminated with 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one should be placed in a separate, clearly labeled bag or container for solid hazardous waste. This container should also be marked as "Halogenated Organic Waste."
-
Sharps : Needles or other sharps contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.
Arranging for Final Disposal
-
Monitor Fill Level : Do not overfill the waste container. Stop adding waste when it reaches approximately 80% capacity to allow for expansion and prevent spills.
-
Request Pickup : Once the container is full or has been in the lab for the maximum allowed time (typically 6-12 months, depending on institutional policy and generator status), contact your institution's Environmental Health and Safety (EH&S) department to arrange for a waste pickup.[2][8] They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Data Summary: Waste Stream Characteristics
| Parameter | Guideline for 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one | Rationale |
| EPA Waste Category | Halogenated Organic Compound | Contains a carbon-bromine bond.[4][5] |
| Primary Hazard Class | Irritant, Harmful if Swallowed (based on related compounds) | Potential for skin, eye, and respiratory irritation.[1] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases, Acids | To prevent violent reactions or the generation of toxic fumes.[5][9] |
| Recommended Container | High-Density Polyethylene (HDPE) with Screw Cap | Chemical compatibility and prevention of leaks/vapor release.[2] |
| Disposal Method | High-Temperature Incineration | Ensures complete destruction of halogenated molecules.[4][5] |
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- How to Manage Chemical Waste Disposal in Academic Labs. Justrite.
- Laboratory Chemical Waste Management. CSIR IIP.
- BetterGuide to minimizing waste in labor
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- 5-bromo-3-hydroxy-3H-isobenzofuran-1-one Safety and Handling. Benchchem.
- Waste Management. Bucknell University.
- Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services.
- 5-Bromo-3-hydroxyisobenzofuran-1(3H)
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
- Safety Data Sheet for a rel
- Draft risk profile on polybrominated dibenzo-p-dioxins and dibenzofurans. GOV.UK.
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A Researcher's Guide to the Safe Handling of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one: Personal Protective Equipment and Disposal
In the dynamic landscape of drug discovery and chemical synthesis, the safe handling of novel compounds is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), operational protocols, and disposal plans for 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one. As a halogenated organic compound, it necessitates a cautious and well-informed approach to laboratory work. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.
Hazard Assessment: Understanding the Risks
A closely related compound, 5-bromo-3,3-dimethyl-2-benzofuran-1(3H)-one, is associated with the following hazard statements:
-
H302: Harmful if swallowed[2]
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity to mitigate risks of exposure.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the potential routes of exposure: dermal (skin), ocular (eyes), and inhalation. The following is a step-by-step guide to the essential PPE for handling 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one.
Hand Protection: The First Line of Defense
Nitrile gloves are the minimum requirement for handling this and other organic solvents.[1] For situations with a higher risk of splashing or prolonged contact, consider double gloving or using thicker, chemical-resistant gloves such as Viton.[3] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Operational Steps:
-
Inspect gloves for any signs of damage (e.g., punctures, tears) before use.
-
Don gloves, ensuring they completely cover the wrist and the cuff of the lab coat.
-
After handling the chemical, remove gloves using a proper technique to avoid skin contact with the contaminated outer surface.[4]
-
Dispose of contaminated gloves in a designated hazardous waste container.[5]
-
Wash hands thoroughly with soap and water after removing gloves.[3]
Eye and Face Protection: Shielding from Splashes
At a minimum, ANSI-approved chemical splash goggles must be worn whenever handling 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one.[3][6] Standard safety glasses do not provide adequate protection from splashes.[1]
For higher-risk procedures , such as transferring large volumes or working under pressure, a face shield worn over chemical splash goggles is required to protect the entire face.[1][3]
Body Protection: Guarding Against Spills
A fully buttoned lab coat is mandatory to protect against accidental spills.[1][3] For large-scale operations, a chemical-resistant apron provides an additional layer of protection.[3] Ensure that personal clothing covers the legs and that closed-toe shoes are worn at all times in the laboratory.[3]
Respiratory Protection: A Precautionary Measure
All work with 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one should be conducted within a properly functioning laboratory chemical fume hood to minimize the risk of inhalation.[1][3] If work outside of a fume hood is unavoidable and there is a potential for aerosol generation, a risk assessment should be performed to determine if respiratory protection is necessary. If required, a NIOSH-approved respirator with the appropriate cartridge for organic vapors must be used.[7]
Experimental Workflow: A Step-by-Step Safety Integration
The following workflow diagram illustrates the integration of safety measures at each stage of a typical laboratory procedure involving 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one.
Caption: Experimental workflow for handling 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one.
Spill Management and Disposal Plan
Spill Response
In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel, the following steps should be taken:[3]
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE, including double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[3]
-
Contain the spill with an inert absorbent material such as spill control pillows or vermiculite.
-
Place the absorbent material in a suitable, sealable container for hazardous waste disposal.[3]
-
Clean the spill area with an appropriate solvent, followed by soap and water.
For large spills, evacuate the area, secure it, and contact your institution's Environmental Health & Safety (EH&S) department immediately.[3]
Waste Disposal
All waste containing 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one must be disposed of as hazardous waste.[5][8]
-
Liquid Waste: Collect in a clearly labeled, sealed container designated for halogenated organic waste.
-
Solid Waste: Contaminated items such as gloves, absorbent materials, and disposable labware should be placed in a sealed bag or container and labeled as hazardous solid waste.[3]
Never dispose of this chemical down the drain or in the regular trash.[8] Follow all local, state, and federal regulations for hazardous waste disposal.[8]
Summary of PPE Recommendations
| Protection Type | Minimum Requirement | High-Hazard/Splash Potential |
| Hand | Single pair of nitrile gloves | Double-gloving with nitrile or Viton gloves[3] |
| Eye | Chemical splash goggles (ANSI-approved)[3] | Chemical splash goggles and a face shield[1] |
| Body | Fully buttoned lab coat | Lab coat and a chemical-resistant apron[3] |
| Respiratory | Work in a chemical fume hood | Risk assessment for respirator use[3] |
This guide provides a foundational framework for the safe handling of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one. It is imperative that researchers supplement this information with institution-specific safety protocols and conduct a thorough risk assessment before beginning any new experimental procedure.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Sigma-Aldrich. (n.d.). 1(3H)-ISOBENZOFURANONE, 5-BROMO-3,3-DIMETHYL-.
- Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
- MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Protective Gear.
- Unknown Supplier. (2016, April 1). SAFETY DATA SHEET.
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. 1(3H)-ISOBENZOFURANONE, 5-BROMO-3,3-DIMETHYL- | 1029696-37-4 [sigmaaldrich.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. afgsci.com [afgsci.com]
- 5. fishersci.com [fishersci.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
